molecular formula C40H38BCl3F4N2 B1146480 IR-1048 CAS No. 155613-98-2

IR-1048

Numéro de catalogue: B1146480
Numéro CAS: 155613-98-2
Poids moléculaire: 739.9 g/mol
Clé InChI: IKZNCEDZIQWVNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IR-1048 is a useful research compound. Its molecular formula is C40H38BCl3F4N2 and its molecular weight is 739.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38Cl3N2.BF4/c1-3-5-24-44-34(30-14-8-12-28-32(41)18-22-36(44)38(28)30)20-16-26-10-7-11-27(40(26)43)17-21-35-31-15-9-13-29-33(42)19-23-37(39(29)31)45(35)25-6-4-2;2-1(3,4)5/h8-9,12-23H,3-7,10-11,24-25H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZNCEDZIQWVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C7C5=CC=CC7=C(C=C6)Cl)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CCCCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C/C=C/4\CCCC(=C4Cl)/C=C/C5=[N+](C6=C7C5=CC=CC7=C(C=C6)Cl)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38BCl3F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155613-98-2
Record name 1-Butyl-2-(2-(3-((1-butyl-6-chlorobenz(c,d)indole-2-(1H)-ylidene)ethyli dene)-2-chloro-1-cyclohexen-1-yl)ethenyl)-6-chlorobenz[cd]indolium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

IR-1048 Dye: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of IR-1048, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This document consolidates critical data on its physicochemical properties, applications in advanced research, and detailed experimental protocols. The information is tailored for professionals in drug development, biomedical research, and materials science, offering a centralized resource for leveraging this compound in their work.

Core Properties of this compound

This compound is a specialized organic dye with strong absorption and fluorescence in the second near-infrared (NIR-II) window, a region of the electromagnetic spectrum with minimal tissue autofluorescence and deep tissue penetration. These characteristics make it an invaluable tool for in vivo imaging and other biomedical applications.

Physicochemical and Photophysical Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for experimental design and application development.

Identifier Value Source
CAS Number 155613-98-2[1][2]
Molecular Formula C₄₀H₃₈BCl₃F₄N₂[1][2]
Molecular Weight 739.91 g/mol [1][2]
Synonym 1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate[1]
Photophysical Property Value Conditions Source
Maximum Absorption (λmax) 1048 nmin ethanol[1]
Maximum Emission (λem) ~1050-1100 nmGeneral
Fluorescence Quantum Yield (ΦF) 0.001in ethanol[3]
Molar Extinction Coefficient (ε) ~170,800 M⁻¹cm⁻¹in methanol (B129727) (for a similar dye)[1]
Appearance Solid-[4]
Solubility Soluble in water, ethanol, DMSOGeneral[3][4][5]
Storage Temperature -20°C-[1]

Applications in Research and Development

This compound's unique spectral properties have led to its use in a variety of cutting-edge research applications, particularly in the fields of oncology and vascular biology.

  • Near-Infrared II (NIR-II) Fluorescence Imaging : With its emission in the 1000-1700 nm window, this compound allows for high-resolution, deep-tissue in vivo imaging with reduced scattering and autofluorescence.[4][6] This is particularly advantageous for visualizing deep-seated tumors and fine vascular structures.

  • Photoacoustic Imaging : As a photoacoustic contrast agent, this compound can generate strong acoustic signals upon laser irradiation, enabling high-resolution imaging of biological tissues. This modality is often used in conjunction with fluorescence imaging for a more comprehensive understanding of the tumor microenvironment.[7]

  • Photothermal Therapy (PTT) : this compound can efficiently convert absorbed light energy into heat, making it a potent agent for photothermal therapy. When localized in a tumor and irradiated with a laser, the resulting hyperthermia can induce cancer cell death.[8]

  • Theranostics : The combination of imaging and therapeutic capabilities makes this compound a promising candidate for theranostic applications. It can be used to identify and locate tumors through imaging, followed by targeted photothermal ablation of the cancerous tissue.[1]

  • Drug Delivery : this compound has been incorporated into pH-responsive drug carriers for targeted thrombolytic therapy, where its imaging properties allow for real-time monitoring of the drug delivery system.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established practices and can be adapted to specific research needs.

General Synthesis of Heptamethine Cyanine Dyes (Representative Protocol)

Materials:

  • Substituted indolenium salt

  • N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (or similar reactive intermediate)

  • Acetonitrile (B52724)

  • Triethylamine (B128534)

  • Reflux apparatus

  • Purification supplies (e.g., for recrystallization)

Procedure:

  • Dissolve the substituted indolenium salt and the reactive intermediate in acetonitrile in a round-bottom flask.

  • Add triethylamine to the mixture to act as a base.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude dye will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the crude product with a suitable solvent, such as diethyl ether, to remove impurities.

  • Purify the dye by recrystallization from a solvent like methanol to obtain the final product with high purity.

In Vivo Near-Infrared II Fluorescence Imaging

This protocol outlines the general steps for performing in vivo NIR-II imaging in a preclinical tumor model using an this compound-based agent.

Materials:

  • Tumor-bearing mouse model (e.g., subcutaneous A549 tumor)

  • This compound imaging agent (e.g., IR1048-MZ) dissolved in a biocompatible vehicle (e.g., PBS with a small amount of DMSO)

  • In vivo imaging system equipped for NIR-II fluorescence detection (e.g., with an InGaAs camera and appropriate filters)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane.

  • Administer the this compound imaging agent via intravenous injection (e.g., through the tail vein). The typical dose may range from 20 to 40 µg/mL in a volume of 100-200 µL.[8]

  • Place the anesthetized animal in the imaging chamber of the NIR-II fluorescence imaging system.

  • Acquire fluorescence images at various time points post-injection (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and background clearance.

  • Use an appropriate excitation laser (e.g., 980 nm) and a long-pass emission filter (e.g., >1000 nm) for image acquisition.[3]

  • Analyze the images to quantify the fluorescence intensity in the tumor region relative to the surrounding healthy tissue to determine the tumor-to-background ratio.

Photothermal Therapy in a Preclinical Model

This protocol describes the use of this compound for photothermal therapy of tumors in a mouse model.

Materials:

  • Tumor-bearing mouse with accumulated this compound agent (from the imaging protocol)

  • High-power NIR laser (e.g., 980 nm)

  • Infrared thermal camera

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the tumor-bearing mouse at the time point of maximum tumor accumulation of the this compound agent, as determined by the imaging study.

  • Position the mouse so that the tumor is accessible to the laser beam.

  • Irradiate the tumor with the 980 nm laser at a specific power density (e.g., 0.1 W/cm²) for a set duration (e.g., 2-5 minutes).[8]

  • Monitor the temperature of the tumor region in real-time using an infrared thermal camera to ensure it reaches the desired therapeutic range (typically >50°C).

  • After the treatment, monitor the tumor size and animal well-being over time to assess the therapeutic efficacy.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

G Chemical Structure of this compound cluster_structure IR1048

Caption: Chemical structure of the this compound dye.

G This compound Theranostic Workflow A Systemic Administration of this compound Agent B Passive Tumor Targeting (EPR Effect) A->B C NIR-II Fluorescence & Photoacoustic Imaging (Tumor Localization & Diagnosis) B->C D Laser Irradiation (980 nm) C->D E Photothermal Therapy (Tumor Ablation) D->E F Post-Treatment Monitoring E->F

Caption: A typical workflow for cancer theranostics using this compound.

G Hypoxia-Activated Imaging with this compound Derivative cluster_tumor Tumor Microenvironment A This compound-MZ (Non-fluorescent) B Nitroreductase (NTR) (Hypoxia Marker) A->B Reduction C This compound-MZH (Fluorescent) B->C D NIR-II Fluorescence Signal C->D

Caption: Signaling pathway for hypoxia-activated imaging using an NTR-responsive this compound derivative.

References

An In-Depth Technical Guide to the Near-Infrared Probe IR-1048 and its Hypoxia-Activated Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR-II) cyanine (B1664457) dye IR-1048 and its nitroreductase-responsive derivative, this compound-MZ. It covers the core chemical and physical properties, the mechanism of action in hypoxic environments, and detailed experimental protocols for its application in preclinical cancer research.

Core Chemical Structure and Properties

This compound is a polymethine cyanine dye characterized by its strong absorbance and fluorescence in the second near-infrared (NIR-II) window, a region advantageous for deep-tissue imaging due to reduced light scattering and absorption by biological tissues.[1][2] For biological applications, particularly in oncology, this compound is often functionalized to create probes that can be activated by specific features of the tumor microenvironment.

Physicochemical Properties of this compound

The fundamental properties of the parent dye, this compound, are summarized below.

PropertyValueReference
Chemical Formula C₄₀H₃₈BCl₃F₄N₂[3]
Molecular Weight 739.91 g/mol [3]
CAS Number 155613-98-2[3]
IUPAC Name 1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate[3]
Appearance Solid[4]
Melting Point 230 °C (decomposes)[3][5]
Maximum Absorption (λmax) 1048 nm (in ethanol)[3]
Solubility Soluble in water[6]
Storage -20°C, protected from light and moisture[3][6]
This compound-MZ: A Hypoxia-Activated Theranostic Probe

A significant advancement in the application of this compound is its modification into this compound-MZ, a probe designed for the specific detection and treatment of hypoxic tumors.[7] This derivative is created by coupling this compound with a nitroimidazole group.[7] In its native state, the nitroimidazole quenches the fluorescence of the this compound core. However, in the hypoxic conditions characteristic of solid tumors, endogenous nitroreductase (NTR) enzymes catalyze the reduction of the nitroimidazole group.[7][8] This bio-reduction relieves the intramolecular fluorescence quenching, leading to a dramatic increase in NIR-II fluorescence and activating the photothermal properties of the dye.[7]

PropertyThis compound-MZ (Inactive)NTR-Activated this compound-MZReference
Fluorescence Quantum Yield (ΦF) 1.88 x 10⁻⁵0.006[9]
Fluorescence Enhancement -~107-fold[7][9]
Maximum Excitation Wavelength 980 nm980 nm[9]
Maximum Emission Wavelength 1046 nm1046 nm[9]
Photoacoustic Signal Intensity 121 (arbitrary units)936 (arbitrary units)[7]
Photothermal Effect (ΔT) 27.2 °C (from 30.4°C to 57.6°C)-[7]

Mechanism of Action and Signaling Pathway

The utility of this compound-MZ as a high-contrast imaging and therapeutic agent is rooted in its specific activation within the tumor microenvironment. The logical workflow from probe administration to therapeutic effect is detailed below.

G Hypoxia-Triggered Activation of this compound-MZ cluster_0 Systemic Circulation cluster_1 Hypoxic Tumor Microenvironment cluster_2 Theranostic Effect IR1048_MZ This compound-MZ (Quenched) NTR Nitroreductase (NTR) (Overexpressed) IR1048_MZ->NTR Passive Targeting (EPR Effect) Activated_Probe Activated this compound (Fluorescent & Photothermal) NTR->Activated_Probe Enzymatic Reduction (e.g., with NADH) Imaging NIR-II Fluorescence & Photoacoustic Imaging Activated_Probe->Imaging Signal 'Turn-On' PTT Photothermal Therapy (Tumor Ablation) Activated_Probe->PTT 980 nm Laser Irradiation

Caption: Workflow of this compound-MZ from systemic delivery to theranostic action.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Meng et al. (2018), which details the use of an this compound-based probe for in vivo imaging and therapy.[7][10]

In Vitro NTR-Mediated Activation Assay

Objective: To confirm the fluorescence activation of this compound-MZ in the presence of nitroreductase.

Materials:

  • This compound-MZ solution (5 µg/mL)

  • Nitroreductase (NTR) solution (e.g., 10 µg/mL)

  • NADH (coenzyme) solution (500 µM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (co-solvent)

  • Spectrofluorometer capable of NIR detection

Procedure:

  • Prepare a solution of this compound-MZ at 5 µg/mL in PBS with 1% DMSO as a co-solvent.

  • In a cuvette, mix the this compound-MZ solution with 500 µM NADH.

  • Record the baseline fluorescence emission spectrum (e.g., from 1000 nm to 1300 nm) with an excitation wavelength of 980 nm.

  • Add NTR to the cuvette to a final concentration of 10 µg/mL.

  • Incubate the mixture at 37°C for 30 minutes under hypoxic conditions (if possible, or note that the reaction proceeds under normoxic conditions as well, albeit potentially at a different rate).

  • Record the fluorescence emission spectrum at various time points to observe the increase in fluorescence intensity at approximately 1046 nm.

In Vivo NIR-II Fluorescence Imaging and Photothermal Therapy

Objective: To evaluate the tumor-targeting capability, hypoxia-activated imaging, and photothermal therapeutic efficacy of this compound-MZ in a tumor-bearing mouse model.

Animal Model:

  • A549 tumor-bearing BALB/c nude mice. Tumors are established by subcutaneous injection of A549 cells and allowed to grow to a suitable size (e.g., ~100-200 mm³).

Materials:

  • This compound-MZ solution (40 µg/mL in PBS with 1% DMSO)

  • Saline solution (control)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • In vivo NIR-II imaging system equipped with an InGaAs camera and a 1000 nm long-pass filter.

  • 980 nm laser with adjustable power density (e.g., 0.1 W/cm²)

  • Infrared thermal imaging camera

Procedure:

Part A: In Vivo Imaging

  • Anesthetize the tumor-bearing mice.

  • Acquire a baseline whole-body NIR-II fluorescence image before injection.

  • Administer 200 µL of the 40 µg/mL this compound-MZ solution via tail vein injection.

  • Perform whole-body NIR-II fluorescence imaging at various time points post-injection (e.g., 0, 5, 10, 14, 20, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.[10]

  • Quantify the fluorescence intensity in the tumor region and compare it to background tissues to determine the signal-to-background ratio. A peak accumulation is expected around 14 hours post-injection.[7][10]

Part B: Ex Vivo Biodistribution

  • At a predetermined time point (e.g., 14 hours post-injection), euthanize the mice.

  • Excise the major organs (heart, liver, spleen, lungs, kidneys) and the tumor.

  • Arrange the organs and tumor for ex vivo NIR-II fluorescence imaging to confirm the biodistribution and preferential accumulation in the tumor.[10]

Part C: Photothermal Therapy (PTT)

  • Divide tumor-bearing mice into a treatment group (this compound-MZ injection) and a control group (saline injection).

  • At the time of peak tumor accumulation (14 hours post-injection), anesthetize the mice from both groups.

  • Irradiate the tumor region of the mice with a 980 nm laser at a power density of 0.1 W/cm² for 2 minutes.[7][10]

  • During irradiation, monitor the temperature of the tumor surface using an infrared thermal imaging camera. A significant temperature increase (e.g., to ~58°C) is expected in the treatment group.[7]

  • Monitor tumor growth in both groups over a period of several days or weeks by measuring tumor volume. A complete inhibition of tumor growth is the expected outcome in the treatment group.[7]

Conclusion

This compound and its activatable derivative this compound-MZ represent a powerful platform for cancer theranostics. The inherent NIR-II properties of the this compound core, combined with the hypoxia-responsive activation mechanism of this compound-MZ, enable high-contrast, deep-tissue imaging and targeted photothermal ablation of solid tumors. The detailed protocols provided herein offer a foundation for researchers to explore and validate the potential of this promising agent in preclinical drug development and cancer research.

References

An In-depth Technical Guide to the Mechanism of Action of IR-1048

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: A Hypoxia-Activated Theranostic Agent

IR-1048 is a near-infrared (NIR) dye that functions as a photothermal and photoacoustic imaging agent.[1] Its core mechanism of action in a therapeutic context is not as a classical pharmacological agent that modulates specific cellular signaling pathways. Instead, its utility is derived from its photophysical properties, which can be harnessed for both cancer diagnosis and therapy. This is particularly true when it is part of a larger molecular probe designed to be activated by the tumor microenvironment.

A prominent example is the molecule this compound-MZ, where this compound is conjugated with a nitroimidazole group.[1][2] This modification renders the molecule a hypoxia-responsive probe. In the low-oxygen (hypoxic) conditions characteristic of solid tumors, the enzyme nitroreductase (NTR) catalyzes the reduction of the nitroimidazole moiety.[1][2] This enzymatic reaction cleaves the quencher group, leading to the "activation" of the this compound dye. This activation restores its strong near-infrared fluorescence and absorbance, enabling its theranostic functions.[1][2]

The restored photophysical properties of this compound allow for:

  • Near-Infrared II (NIR-II) Fluorescence Imaging: The reactivated dye emits a strong fluorescent signal in the NIR-II window (1000-1700 nm), which allows for deep-tissue, high-contrast imaging of hypoxic tumor regions.[1][2][3]

  • Photoacoustic (PA) Imaging: The molecule also serves as a PA imaging agent.[1]

  • Photothermal Therapy (PTT): Upon irradiation with a laser of a specific wavelength (e.g., 980 nm or 1064 nm), the activated this compound absorbs light energy and efficiently converts it into heat.[1][2][4] This localized hyperthermia induces tumor cell death.[1][2]

This compound is hydrophobic and often requires encapsulation in delivery systems like liposomes or other nanoparticles to be water-dispersible for in vivo applications.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its derivatives from preclinical studies.

Table 1: In Vitro Performance of this compound-MZ

ParameterValueConditionsSource
Fluorescence Enhancement 106.9-fold5 µg/mL this compound-MZ incubated with NTR for 30 min[1]
Photoacoustic Signal Increase From 121 to 936NTR concentration increased from 0 to 10 µg/mL[2]
Photothermal Temperature Increase From 30.4°C to 57.6°C5 µg/mL this compound-MZ with 10 µg/mL NTR, irradiated with 980 nm laser (0.1 W/cm²) for 2 min[2]
Photothermal Conversion Efficiency 20.2%Not specified[2]
Fluorescence Quantum Yield (ΦF) of IR1048-MZ 1.88 x 10⁻⁵Not specified[2][6]
Fluorescence Quantum Yield (ΦF) after NTR reduction 0.006Not specified[2]
Maximum Excitation Wavelength 980 nmNot specified[2]
Maximum Emission Wavelength 1046 nmNot specified[2]

Table 2: In Vivo Performance of this compound-MZ

ParameterValueExperimental ModelSource
Tumor-to-Background Signal Ratio 30A549 tumor-bearing mice, 14 h after intravenous injection of 40 µg/mL this compound-MZ[1]
Tumor Temperature Increase Reached 58°CA549 tumor-bearing mice, irradiated with 980 nm laser (0.1 W/cm²) for 2 min[1]
Tumor Growth Inhibition Complete inhibition and prevention of recurrenceA549 tumor-bearing mice treated with IR1048-MZ and NIR laser irradiation[2]
Survival Rate 100% after 30 daysMice treated with IR1048-MZ and NIR laser irradiation[2]

Table 3: Properties of BLIPO-1048 (this compound-loaded Liposome with Platelet Membrane Coating)

ParameterValueConditionsSource
NIR-II Absorption Peak ~1100 nmNot specified[4]
Fluorescence Intensity Decrease (compared to free this compound) 39%Not specified[4]
Photothermal Temperature Increase > 30°CUnder 1064 nm laser irradiation[4]
Photothermal Conversion Efficiency (PCE) 41.17%Not specified[4]

Experimental Protocols

In Vitro Enzyme Response Experiment: To evaluate the nitroreductase (NTR) responsiveness of this compound-MZ, the following protocol was used:

  • A solution of this compound-MZ (5 µg/mL) was prepared.

  • The solution was incubated with NTR for 30 minutes.

  • The near-infrared II (NIR II) fluorescence intensity was measured to determine the fold enhancement after NTR-catalyzed reduction.[1]

  • The photoacoustic (PA) signal intensity was measured before and after the addition of varying concentrations of NTR (0 to 10 µg/mL).[2]

  • The photothermal effect was assessed by measuring the temperature change of the solution after irradiation with a 980 nm NIR laser (0.1 W/cm²) for 2 minutes.[2]

Cell Viability (MTT) Assay: The cytotoxicity of this compound-MZ was assessed using a standard MTT assay:

  • A549 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight.[1]

  • Cells were then treated with varying concentrations of this compound-MZ (e.g., 5-20 µg/mL).

  • Cell viability was determined to assess the toxicity of the probe under both normoxic and hypoxic conditions.[6]

In Vivo NIR II Fluorescence Imaging and Photothermal Therapy: The efficacy of this compound-MZ for in vivo imaging and therapy was evaluated in A549 tumor-bearing mice:

  • Mice were intravenously injected with a 40 µg/mL solution of this compound-MZ.[1]

  • At 14 hours post-injection, NIR II fluorescence imaging was performed to assess tumor accumulation and the tumor-to-background signal ratio.[1]

  • For photothermal therapy, the tumor region was irradiated with a 980 nm laser (0.1 W/cm²) for 2 minutes.[1]

  • The temperature of the tumor was monitored during irradiation.[1]

  • Tumor growth was monitored over time to evaluate the therapeutic efficacy, and mouse survival rates were recorded.[2]

Visualizations

IR1048_Mechanism_of_Action cluster_delivery Systemic Delivery cluster_tumor Tumor Microenvironment (Hypoxic) cluster_application Theranostic Application IR1048_MZ This compound-MZ (Inactive Probe) NTR Nitroreductase (NTR) Enzyme IR1048_MZ->NTR Accumulation in tumor Activated_IR1048 Activated this compound (Fluorescent & Photothermally Active) NTR->Activated_IR1048 Enzymatic Reduction Imaging NIR-II/PA Imaging Activated_IR1048->Imaging Enables Laser NIR Laser (e.g., 980 nm) Activated_IR1048->Laser PTT Photothermal Therapy Heat Localized Hyperthermia PTT->Heat Laser->PTT Activates Ablation Tumor Cell Ablation Heat->Ablation

Caption: Mechanism of this compound-MZ activation and theranostic application.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzyme Enzyme Response (NTR Assay) Animal Tumor Model (A549 Xenograft) Cell Cell Culture (A549 cells) Viability Cytotoxicity (MTT Assay) Cell->Viability Injection IV Injection (this compound-MZ) Animal->Injection Imaging NIR-II Imaging Injection->Imaging Therapy Photothermal Therapy Imaging->Therapy Analysis Efficacy Analysis (Tumor Volume, Survival) Therapy->Analysis

References

An In-depth Technical Guide to the Near-Infrared Fluorescence Principle of IR-1048

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the near-infrared (NIR) fluorescence of the IR-1048 dye. It details its photophysical properties, the mechanism of its application as a hypoxia-responsive probe, and relevant experimental protocols for its use in research and drug development.

Core Principles of this compound Near-Infrared Fluorescence

This compound is a heptamethine cyanine (B1664457) dye, a class of organic molecules renowned for their strong absorption and fluorescence in the near-infrared (NIR) spectrum, particularly in the second NIR window (NIR-II), which spans from 1000 to 1700 nm.[1][2][3][4] This spectral region is highly advantageous for in vivo imaging due to reduced light scattering by tissues, minimal autofluorescence from biological components, and deeper photon penetration compared to the visible and first NIR window (NIR-I, 700-900 nm).

The fluorescence of this compound originates from its extended π-conjugated system. The structure consists of two heterocyclic moieties (benzo[cd]indolium) connected by a seven-carbon polymethine chain. This extended system of alternating single and double bonds lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The process of fluorescence can be visualized using a Jablonski diagram:

Jablonski S0 S₀ (Ground State) S0_v Vibrational Levels S1 S₁ (First Excited State) S1_v Vibrational Levels VibrationalRelaxation S1->VibrationalRelaxation Vibrational Relaxation Excitation Excitation->S1 Absorption (Excitation) Fluorescence Fluorescence->S0 VibrationalRelaxation->Fluorescence Fluorescence

Figure 1: Simplified Jablonski diagram illustrating the process of fluorescence.
  • Absorption (Excitation): When a photon of appropriate energy (around 980 nm for this compound) is absorbed, an electron is promoted from the ground state (S₀) to a higher vibrational level of the first excited singlet state (S₁).

  • Vibrational Relaxation: The excited molecule rapidly loses some energy as heat through non-radiative vibrational relaxation, descending to the lowest vibrational level of the S₁ state. This process is typically very fast.

  • Fluorescence Emission: The electron then returns to the ground state (S₀) by emitting a photon. Due to the energy lost during vibrational relaxation, this emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. For this compound, this emission is centered around 1048 nm.

The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For heptamethine cyanine dyes, this value can be influenced by factors such as solvent polarity and structural rigidity.[5]

Application as a Hypoxia-Responsive Probe: The this compound-MZ Principle

A primary application of this compound in drug development and cancer research is its use as a hypoxia-responsive fluorescent probe.[6] Hypoxia, or low oxygen concentration, is a hallmark of solid tumors and is associated with resistance to therapy.[7] In this context, this compound is chemically modified by conjugation with a 2-nitroimidazole (B3424786) moiety to create a probe, commonly referred to as this compound-MZ.[6]

The principle of operation is an "off-on" fluorescence switching mechanism:

  • "Off" State (Normoxia): In normal oxygen conditions, the this compound-MZ probe exhibits very weak fluorescence. The electron-withdrawing nitroimidazole group quenches the fluorescence of the this compound core through an electron transfer process.[8]

  • "On" State (Hypoxia): Solid tumors often overexpress nitroreductase (NTR) enzymes. In the hypoxic tumor microenvironment, NTR catalyzes the reduction of the nitroimidazole group on the this compound-MZ probe.[6][7] This reduction eliminates the quenching effect, restoring the strong NIR-II fluorescence of the this compound core.[9]

This hypoxia-triggered activation allows for high-contrast imaging of tumors, distinguishing them from surrounding healthy tissue.[6]

HypoxiaActivation IR1048_MZ This compound-MZ (Fluorescence OFF) Hypoxic_Tumor Hypoxic Tumor Microenvironment IR1048_MZ->Hypoxic_Tumor Accumulates in tumor NTR Nitroreductase (NTR) (Overexpressed) Hypoxic_Tumor->NTR Contains Reduced_Probe Reduced this compound-MZH (Fluorescence ON) NTR->Reduced_Probe Reduces Nitro Group NADH NADH (Coenzyme) NADH->NTR Provides electrons Imaging NIR-II Fluorescence Imaging Reduced_Probe->Imaging Emits NIR-II Light

Figure 2: Signaling pathway for hypoxia-activated fluorescence of the this compound-MZ probe.

Quantitative Data Presentation

The photophysical properties of this compound and its derivatives are crucial for their application in imaging and therapy. The following tables summarize key quantitative data gathered from the literature.

Table 1: Photophysical Properties of Unmodified this compound

PropertyValueSolventCitation(s)
Absorption Maximum (λmax) ~980 nmWater/DMSO[10]
Emission Maximum (λem) 1048 nmEthanol
1086 nmWater/DMSO[10]
Fluorescence Quantum Yield (ΦF) 0.001Ethanol[10]
0.004Dichloromethane (DCM)[11]

Table 2: Photophysical Properties of Hypoxia-Responsive Probe this compound-MZ

PropertyConditionValueCitation(s)
Emission Maximum (λem) Post-NTR activation1046 nm[9][10]
Fluorescence Quantum Yield (ΦF) Pre-activation (quenched)1.88 x 10-5[9]
Post-NTR activation0.006[9]
Fluorescence Enhancement Post-NTR activation~107-fold[9]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound-based probes. Below are summaries of key experimental protocols.

Synthesis of this compound-MZ Probe

The synthesis of the this compound-MZ probe involves the conjugation of a nitroimidazole derivative to the this compound dye. A detailed synthetic route is often provided in the supplementary information of relevant publications.[8] The process typically involves activating a functional group on the this compound dye and then reacting it with an amine-functionalized 2-nitroimidazole derivative. Characterization is performed using techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS).[8]

In Vitro Nitroreductase Response Assay

This assay verifies the "off-on" mechanism of the this compound-MZ probe in the presence of NTR.

  • Reagent Preparation: Prepare a solution of this compound-MZ (e.g., 5 µg/mL) in a suitable buffer (e.g., PBS with 1% DMSO as a co-solvent). Prepare solutions of NTR at various concentrations (e.g., 0-10 µg/mL) and a solution of the coenzyme NADH (e.g., 500 µM).[10]

  • Incubation: Mix the this compound-MZ solution with the different concentrations of NTR and NADH. Incubate the mixtures under hypoxic conditions at 37 °C for a set period (e.g., 30 minutes).[6]

  • Spectroscopic Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. Use an excitation wavelength of 980 nm and scan the emission from 1010 nm to 1200 nm.[10]

  • Analysis: Plot the fluorescence intensity at the emission maximum (~1046 nm) against the NTR concentration to determine the responsiveness of the probe.[9]

In Vivo NIR-II Fluorescence Imaging of Tumors

This protocol outlines the general workflow for using this compound-MZ to image hypoxic tumors in a mouse model.

InVivoWorkflow Start Start Tumor_Model Establish Tumor Model (e.g., A549 xenograft in mice) Start->Tumor_Model Probe_Admin Probe Administration (Intravenous injection of this compound-MZ) Tumor_Model->Probe_Admin Time_Points Wait for Accumulation (Image at various time points, e.g., 0-48h) Probe_Admin->Time_Points Anesthesia Anesthetize Mouse Time_Points->Anesthesia Imaging NIR-II Fluorescence Imaging (Excitation: ~980 nm, Emission: >1000 nm LP filter) Anesthesia->Imaging Data_Analysis Data Analysis (Quantify tumor-to-background signal ratio) Imaging->Data_Analysis Ex_Vivo Ex Vivo Validation (Optional) (Image dissected organs) Data_Analysis->Ex_Vivo End End Data_Analysis->End Ex_Vivo->End

References

Unveiling the Photophysical intricacies of IR-1048: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the near-infrared (NIR) cyanine (B1664457) dye, IR-1048. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other applications leveraging NIR fluorescence.

Core Photophysical Properties of this compound

This compound is a heptamethine cyanine dye that operates within the second near-infrared (NIR-II) window, a region of the electromagnetic spectrum (1000-1700 nm) offering distinct advantages for deep-tissue bioimaging due to reduced light scattering and minimal tissue autofluorescence.[1][2] Its core structure, like other cyanine dyes, consists of two nitrogen-containing heterocyclic moieties linked by a polymethine chain.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters of this compound based on available literature. It is important to note that these properties can be highly dependent on the solvent environment.

PropertyValueSolventNotes
Absorption Maximum (λ_abs_) ~980 nmVariesThis value is for the reduced form of an this compound-based probe, which is expected to be spectrally similar to the parent dye.
Emission Maximum (λ_em_) ~1048 nm[2][3]Ethanol, DCM
Quantum Yield (Φ_F_) 0.001 (0.1%)[4]EthanolThis value was reported when using this compound as a reference standard.
0.004 (0.4%)[5]Dichloromethane (DCM)
Fluorescence Lifetime (τ_F_) Not explicitly found in the literature search.-Cyanine dyes typically exhibit fluorescence lifetimes in the picosecond to nanosecond range.
Molar Extinction Coefficient (ε) Not explicitly found in the literature search.-

Table 1: Summary of this compound Photophysical Properties

Visualizing Photophysical Processes

The following diagram, generated using the DOT language, illustrates the fundamental photophysical processes that a molecule like this compound undergoes upon excitation. This is a generalized Jablonski diagram for a cyanine dye.

Jablonski cluster_S0 S0 (Ground State) cluster_S1 S1 (First Excited Singlet State) cluster_T1 T1 (First Excited Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (ns) S1_v0->S0_v2 Internal Conversion (ps-ns) S1_v1 v=1 T1_v1 v=1 S1_v0->T1_v1 Intersystem Crossing (ns-µs) S1_v2->S1_v0 Vibrational Relaxation (ps) T1_v0 v=0 T1_v0->S0_v0 Phosphorescence (µs-s) T1_v1->T1_v0 Vibrational Relaxation (ps)

Jablonski diagram illustrating the photophysical transitions of a cyanine dye.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible photophysical data. The following sections outline the standard experimental protocols for characterizing NIR dyes like this compound.

Absorption Spectroscopy

This experiment determines the wavelengths of light a molecule absorbs and its molar extinction coefficient.

Absorption_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dissolve this compound in spectroscopic grade solvent prep2 Prepare a series of known concentrations prep1->prep2 meas1 Use a dual-beam UV-Vis-NIR spectrophotometer prep2->meas1 meas2 Record absorbance spectrum (typically 800-1100 nm) meas1->meas2 meas3 Use a matched cuvette with solvent as a blank meas2->meas3 anl1 Identify wavelength of maximum absorbance (λ_abs_) meas3->anl1 anl2 Plot absorbance vs. concentration (Beer's Law plot) anl1->anl2 anl3 Calculate molar extinction coefficient (ε) from the slope anl2->anl3

Workflow for determining the absorption spectrum and molar extinction coefficient.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity, spectroscopic grade solvent (e.g., ethanol, DCM).

    • Perform serial dilutions to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity.

  • Instrumentation and Measurement:

    • Utilize a calibrated dual-beam UV-Vis-NIR spectrophotometer.

    • Use a 1 cm path length quartz cuvette.

    • Record a baseline spectrum with the cuvette filled with the solvent blank.

    • Measure the absorbance spectra of each this compound solution over the desired wavelength range (e.g., 800 nm to 1100 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_abs_).

    • Construct a Beer-Lambert law plot of absorbance at λ_abs_ versus concentration.

    • The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the Beer-Lambert plot (slope = ε × path length).

Steady-State Fluorescence Spectroscopy

This technique measures the emission spectrum of the fluorophore.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare a dilute solution of This compound (Absorbance < 0.1) meas1 Use a spectrofluorometer with a NIR-sensitive detector (e.g., InGaAs) prep1->meas1 meas2 Excite the sample at its λ_abs_ meas1->meas2 meas3 Scan the emission spectrum over the expected range (e.g., 1000-1200 nm) meas2->meas3 meas4 Record a solvent blank spectrum meas3->meas4 anl1 Subtract the blank spectrum from the sample spectrum meas4->anl1 anl2 Identify the wavelength of maximum emission (λ_em_) anl1->anl2

Workflow for measuring the steady-state fluorescence spectrum.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer equipped with a light source capable of exciting in the NIR region and a detector sensitive to NIR emission (e.g., an InGaAs detector).

    • Set the excitation wavelength to the absorption maximum (λ_abs_) of this compound.

    • Scan the emission monochromator over the expected emission range (e.g., 1000 nm to 1200 nm).

    • Record a spectrum of the solvent blank under the same conditions.

  • Data Analysis:

    • Subtract the integrated intensity of the blank spectrum from the sample spectrum to correct for background and Raman scattering.

    • Identify the wavelength of maximum fluorescence emission (λ_em_).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to that of a standard with a known quantum yield.

QY_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare solutions of this compound and a suitable standard (e.g., IR-26) prep2 Adjust concentrations to have similar absorbance (< 0.1) at the same excitation wavelength prep1->prep2 meas1 Record absorption and fluorescence spectra for both sample and standard prep2->meas1 anl1 Integrate the area under the corrected emission spectra meas1->anl1 anl2 Calculate the quantum yield using the comparative method equation anl1->anl2

Workflow for relative fluorescence quantum yield determination.

Methodology:

  • Sample and Standard Preparation:

    • Select a suitable quantum yield standard with emission in a similar spectral region (e.g., IR-26 in 1,2-dichloroethane).

    • Prepare solutions of both this compound and the standard in the same solvent, or in solvents with a similar refractive index.

    • Adjust the concentrations of the sample and standard solutions to have nearly identical and low absorbance (typically < 0.1) at the same excitation wavelength.

  • Measurement:

    • Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

    • Measure the corrected fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample (I_sample_) and the standard (I_std_).

    • Calculate the quantum yield of the sample (Φ_sample_) using the following equation: Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²) where A is the absorbance at the excitation wavelength and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule remains in the excited state before returning to the ground state. TCSPC is a highly sensitive method for measuring fluorescence lifetimes.

Lifetime_Workflow cluster_setup Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis setup1 Use a TCSPC system with a pulsed laser source (e.g., picosecond diode laser) and a single-photon sensitive detector (e.g., SPAD or PMT) meas1 Excite a dilute sample of this compound setup1->meas1 meas2 Collect the fluorescence decay profile meas1->meas2 meas3 Measure the instrument response function (IRF) using a scattering solution meas2->meas3 anl1 Deconvolute the IRF from the measured fluorescence decay meas3->anl1 anl2 Fit the decay curve to an exponential decay model to obtain the fluorescence lifetime (τ) anl1->anl2

Workflow for fluorescence lifetime measurement using TCSPC.

Methodology:

  • Instrumentation:

    • A TCSPC system is required, which includes a high-repetition-rate pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength appropriate for this compound, and a sensitive, high-speed single-photon detector (e.g., a single-photon avalanche diode (SPAD) or a photomultiplier tube (PMT)).

  • Measurement:

    • A dilute solution of this compound is excited with the pulsed laser.

    • The arrival times of the emitted photons are recorded relative to the laser pulses.

    • An instrument response function (IRF) is measured by replacing the sample with a scattering solution (e.g., a dilute colloidal silica (B1680970) suspension) to characterize the temporal profile of the excitation pulse and the response of the detection system.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • The fluorescence lifetime (τ) is determined by deconvolution and fitting the experimental decay data to a single or multi-exponential decay model.

Conclusion

This technical guide provides a foundational understanding of the photophysical properties of the NIR-II dye this compound. While key parameters such as absorption and emission maxima and quantum yield in specific solvents are available, further research is needed to fully characterize its fluorescence lifetime and molar extinction coefficient across a range of environments. The detailed experimental protocols provided herein offer a standardized approach for researchers to obtain these critical data, facilitating the informed application of this compound in drug development, bioimaging, and other advanced scientific fields.

References

An In-Depth Technical Guide to IR-1048 for the Detection of Tumor Hypoxia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent probe IR-1048 and its application in the detection of tumor hypoxia. It details the core principles of its mechanism of action, experimental protocols for its use, and quantitative data from key studies, with a focus on the nitroreductase-responsive derivative, this compound-MZ.

Introduction to this compound and Tumor Hypoxia

Tumor hypoxia, a condition of low oxygen concentration in solid tumors, is a critical factor in cancer progression, metastasis, and resistance to therapies.[1][2] Therefore, the ability to accurately visualize and quantify hypoxic regions within tumors is of paramount importance for both preclinical research and clinical practice.[3][4] this compound is a near-infrared (NIR) dye that, when appropriately modified, can serve as a powerful tool for this purpose.[5] Specifically, a derivative known as this compound-MZ has been developed as a hypoxia-triggered probe.[1][6]

This compound-MZ is synthesized by conjugating a nitroimidazole group to the this compound dye.[5][6] The nitroimidazole moiety acts as a hypoxia-sensing trigger. In the low-oxygen environment characteristic of solid tumors, the enzyme nitroreductase (NTR), which is overexpressed under hypoxic conditions, catalyzes the reduction of the nitro group on the imidazole.[7][8][9] This enzymatic reduction leads to a significant change in the photophysical properties of the this compound core, resulting in a "turn-on" of both NIR-II fluorescence and photoacoustic signals.[6][10] This activation is highly specific to the hypoxic tumor microenvironment, providing a high-contrast imaging signal against the low background of healthy tissues.[6]

Mechanism of Action

The detection of tumor hypoxia by this compound-MZ is predicated on a nitroreductase-mediated activation mechanism. In normoxic tissues, the this compound-MZ probe exhibits quenched fluorescence and minimal photoacoustic signal.[10] Upon accumulation in a hypoxic tumor, the overexpressed NTR enzyme reduces the nitroimidazole group to an aminoimidazole group in the presence of NADH as a coenzyme.[6][11] This reduction disrupts the intramolecular charge transfer that quenches the fluorescence of the this compound core, leading to a significant enhancement of its NIR-II fluorescence emission and a concomitant increase in its photoacoustic signal.[5][6]

G cluster_normoxia Normoxic Tissue (Normal Oxygen) cluster_hypoxia Hypoxic Tumor (Low Oxygen) This compound-MZ_normoxia This compound-MZ (Fluorescence Quenched) NTR_inactive Low NTR Activity This compound-MZ_normoxia->NTR_inactive No Reduction This compound-MZ_hypoxia This compound-MZ NTR_active Overexpressed NTR This compound-MZ_hypoxia->NTR_active Reduction of Nitro Group This compound-MZH This compound-MZH (Fluorescence Activated) NTR_active->this compound-MZH NADH NADH NADH->NTR_active Coenzyme Imaging Imaging This compound-MZH->Imaging NIR-II Fluorescence & Photoacoustic Signal

Mechanism of this compound-MZ activation in tumor hypoxia.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the this compound-MZ probe in the context of tumor hypoxia detection.

Table 1: In Vitro Performance of this compound-MZ

ParameterValueConditionsReference
Fluorescence Enhancement~106.9-fold5 µg/mL this compound-MZ incubated with NTR for 30 min[5]
Photoacoustic (PA) Signal IncreaseFrom 121 to 9365 µg/mL this compound-MZ with NTR[5]
Photothermal Temperature IncreaseFrom 30.4°C to 57.6°C5 µg/mL this compound-MZ with NTR, 980 nm laser (0.1 W/cm²) for 2 min[5]
NTR Detection Limit43 ng/mLLinear relationship between fluorescence intensity and NTR concentration (0-10 µg/mL)[6]
Fluorescence Quantum Yield (ΦF)1.88 x 10⁻⁵Relative to this compound in ethanol (B145695) (ΦF = 0.001)[12]
Photothermal Conversion Efficiency20.2%-[6]

Table 2: In Vivo Performance of this compound-MZ in A549 Tumor-Bearing Mice

ParameterValueConditionsReference
Tumor-to-Background Ratio (TBR)~3014 hours post-intravenous injection[6]
Injection Dose200 µL of 40 µg/mL this compound-MZIntravenous injection[13]
Tumor Temperature Increase (Photothermal Therapy)Reached 58°C14 hours post-injection, 980 nm laser (0.1 W/cm²) for 2 min[5]
PA Imaging Penetration DepthUp to 14.6 ± 0.2 mm10 hours post-injection[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound-MZ for tumor hypoxia detection.

In Vitro Nitroreductase Response Assay

This protocol details the steps to assess the fluorescence and absorbance response of this compound-MZ to nitroreductase in a controlled in vitro environment.

Materials:

  • This compound-MZ probe

  • Nitroreductase (NTR) enzyme from E. coli

  • β-Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Hypoxic chamber or nitrogen gas supply

Procedure:

  • Prepare a stock solution of this compound-MZ in DMSO.

  • Prepare working solutions of this compound-MZ in PBS (final DMSO concentration should be ≤1%).

  • Prepare a stock solution of NTR in PBS.

  • Prepare a stock solution of NADH in PBS.

  • In a cuvette, mix the this compound-MZ working solution with the NTR solution to the desired final concentrations (e.g., 5 µg/mL this compound-MZ and varying concentrations of NTR from 0 to 10 µg/mL).[6]

  • Add NADH to a final concentration of 500 µM.[12]

  • Incubate the mixture under hypoxic conditions (e.g., by purging with nitrogen gas or using a hypoxic chamber) at 37°C for a specified time (e.g., 30 minutes).[5]

  • Measure the fluorescence emission spectra (e.g., excitation at 980 nm, emission scan from 1010-1200 nm).[12]

  • Measure the absorbance spectra (e.g., from 900-1100 nm).[6]

G Start Start Prepare_Solutions Prepare Stock Solutions: - this compound-MZ in DMSO - NTR in PBS - NADH in PBS Start->Prepare_Solutions Mix_Reagents Mix in Cuvette: - this compound-MZ working solution - NTR solution - NADH solution Prepare_Solutions->Mix_Reagents Incubate Incubate under Hypoxic Conditions (37°C, 30 min) Mix_Reagents->Incubate Measure_Fluorescence Measure Fluorescence Spectra (λex=980 nm) Incubate->Measure_Fluorescence Measure_Absorbance Measure Absorbance Spectra Measure_Fluorescence->Measure_Absorbance End End Measure_Absorbance->End

In vitro NTR response assay workflow.
In Vivo Tumor Hypoxia Imaging

This protocol outlines the procedure for imaging tumor hypoxia in a murine model using this compound-MZ.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with A549 tumor xenografts)

  • This compound-MZ probe

  • Sterile PBS

  • DMSO

  • In vivo NIR-II fluorescence imaging system

  • Photoacoustic imaging system

  • Anesthetic (e.g., isoflurane (B1672236) or pentobarbital (B6593769) sodium)

Procedure:

  • Prepare the this compound-MZ injection solution by dissolving it in a small amount of DMSO and then diluting with sterile PBS to the final concentration (e.g., 40 µg/mL in PBS with 1% DMSO).[12]

  • Anesthetize the tumor-bearing mouse.

  • Administer the this compound-MZ solution via intravenous injection (e.g., 200 µL).[13]

  • At various time points post-injection (e.g., 2, 4, 8, 14, 24 hours), anesthetize the mouse and perform whole-body NIR-II fluorescence imaging using an appropriate imaging system (e.g., excitation at 980 nm, emission filter >1000 nm).[6][12]

  • For photoacoustic imaging, use an appropriate system with an excitation wavelength around 880 nm.[6]

  • Quantify the fluorescence and photoacoustic signals in the tumor region and in a background region (e.g., normal muscle tissue) to determine the tumor-to-background ratio.

G Start Start Prepare_Injection Prepare this compound-MZ Injection Solution (40 µg/mL in PBS/DMSO) Start->Prepare_Injection Anesthetize_Mouse Anesthetize Tumor-Bearing Mouse Prepare_Injection->Anesthetize_Mouse Inject_Probe Intravenously Inject this compound-MZ (200 µL) Anesthetize_Mouse->Inject_Probe Time_Points Wait for Various Time Points (e.g., 2, 8, 14, 24h) Inject_Probe->Time_Points Image_Acquisition Perform In Vivo Imaging: - NIR-II Fluorescence - Photoacoustic Imaging Time_Points->Image_Acquisition Analyze_Data Quantify Signals and Calculate Tumor-to-Background Ratio Image_Acquisition->Analyze_Data End End Analyze_Data->End

In vivo tumor hypoxia imaging workflow.
Cytotoxicity Assay

This protocol describes how to evaluate the in vitro cytotoxicity of the this compound-MZ probe.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • This compound-MZ probe

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 7000 cells/well) and allow them to adhere overnight.[12]

  • Prepare serial dilutions of this compound-MZ in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound-MZ (e.g., 0-100 µg/mL).[12] Include a control group with medium only.

  • Incubate the cells for 24 hours under both normoxic and hypoxic conditions.[12]

  • After incubation, remove the medium containing the probe and add 100 µL of MTT solution (0.5 mg/mL in medium) to each well.[12]

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.

  • Calculate cell viability as a percentage of the control group.

Concluding Remarks

The this compound-MZ probe represents a significant advancement in the field of tumor hypoxia imaging. Its nitroreductase-dependent activation mechanism provides high specificity for hypoxic regions, leading to excellent tumor-to-background ratios in vivo.[6] The dual-modal nature of the probe, enabling both NIR-II fluorescence and photoacoustic imaging, allows for high-resolution and deep-tissue visualization of tumors.[1][6] Furthermore, its inherent photothermal properties open up possibilities for its use as a theranostic agent, combining diagnosis with hypoxia-activated photothermal therapy.[6] The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and further exploration of this promising probe in preclinical cancer research and drug development.

References

An In-depth Technical Guide to IR-1048 as a Photothermal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) cyanine (B1664457) dye IR-1048 and its application as a photothermal agent for cancer therapy. We delve into its core properties, experimental validation, and the methodologies employed in its preclinical assessment.

Introduction to this compound

This compound is a cyanine dye that operates within the second near-infrared (NIR-II) window (1000-1700 nm), a region advantageous for biomedical applications due to deeper tissue penetration and reduced auto-fluorescence.[1] Its utility as a photothermal agent stems from its ability to convert light energy into heat, a process that can be harnessed to induce hyperthermia in targeted tissues, leading to cell death.[2]

A key feature of this compound is its responsivity to the tumor microenvironment. Often utilized in a modified form, such as this compound-MZ, it is designed to be activated by nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells.[3] This targeted activation enhances the specificity of its photothermal effect, minimizing damage to healthy tissues.[3] Upon NTR-mediated reduction in a hypoxic environment, this compound-MZ exhibits restored strong near-infrared absorption and fluorescence emission, activating its photothermal capabilities.[3]

Physicochemical and Photothermal Properties

This compound is characterized by its strong absorption in the NIR-II spectrum, with an emission maximum at approximately 1048 nm.[4] The photothermal efficacy of this compound is significant; upon irradiation with a laser, typically at 980 nm, it can rapidly increase the temperature of the surrounding medium.

Table 1: Photothermal Performance of this compound-MZ

ParameterConditionResultReference
Concentration5 µg/mL-[5]
Enzyme10 µg/mL NTR-[5]
Coenzyme500 µM NADH-[5]
Laser Wavelength980 nm-[5]
Laser Power Density0.1 W/cm²-[5]
Irradiation Time2 min-[5]
Temperature Increase (ΔT) From 30.4°C to 57.6°C 27.2°C [3]

Nanoparticle Formulations for Enhanced Delivery and Efficacy

To overcome challenges such as poor solubility and to improve tumor targeting, this compound is often encapsulated within nanoparticle systems. These formulations can be engineered to respond to specific triggers within the tumor microenvironment, such as changes in pH or redox potential.

One notable example involves a reduction-sensitive polymer encapsulating both a Pt(IV) prodrug and this compound.[6][7][8][9] These nanoparticles are designed to be stable in circulation but dissociate in the reductive intracellular environment of cancer cells, releasing cisplatin (B142131) and this compound.[8] This co-delivery strategy enables a synergistic combination of chemotherapy and photothermal therapy.

Table 2: Characterization of this compound Loaded Nanoparticles (NP-2)

ParameterMethodResultReference
Absorption PeakUV-VIS-NIR Spectroscopy1028 nm[9]
Drug Release Trigger10 mM Glutathione (GSH)~80% Pt release[9]
Photothermal Response1064 nm laser (1 W/cm²)Concentration-dependent temperature increase[8][9]
Particle SizeDynamic Light Scattering (DLS)Not Specified[8]
MorphologyTransmission Electron Microscopy (TEM)Not Specified[8]

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potential of this compound-based photothermal therapy in both cell culture and animal models.

In vitro experiments using various cancer cell lines have confirmed the photothermal cytotoxicity of activated this compound. For instance, in A549 human lung cancer cells, irradiation of this compound-MZ treated cells led to significant cell death.[5] The cytotoxicity is primarily attributed to the hyperthermic conditions generated. Standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to quantify cell viability post-treatment.[5] The results indicate that this compound-MZ itself exhibits low toxicity in both normoxic and hypoxic conditions without laser irradiation.[5]

In vivo studies in tumor-bearing mice have shown that systemically administered this compound formulations can accumulate in tumors.[3] Following accumulation, laser irradiation of the tumor site leads to a significant temperature increase and subsequent tumor growth inhibition. In a study with A549 tumor-bearing mice, intravenous injection of this compound-MZ followed by irradiation with a 980 nm laser raised the tumor temperature to 58°C, completely inhibiting tumor growth.[3]

Table 3: In Vivo Performance of this compound-MZ in A549 Tumor-Bearing Mice

ParameterConditionResultReference
Agent Concentration40 µg/mL-[3]
Administration RouteIntravenous injection-[3]
Time Post-Injection14 hours-[3]
Imaging ModalityNIR II Fluorescence ImagingTumor-to-background signal ratio of 30[3]
Laser Wavelength980 nm-[3]
Laser Power Density0.1 W/cm²-[3]
Irradiation Time2 min-[3]
Tumor Temperature Reached 58°C Complete tumor growth inhibition [3]

Signaling Pathways in this compound Mediated Photothermal Therapy

The therapeutic effect of this compound-mediated photothermal therapy extends beyond direct hyperthermic cell killing. The generated heat can induce cellular stress responses, including DNA damage and endoplasmic reticulum (ER) stress.[6][7][10] The combination of mild hyperthermia with chemotherapy has been shown to decrease the expression of X-Box binding protein 1 (XBP1), a key protein in the ER stress pathway.[6][8] This suggests that photothermal therapy can sensitize cancer cells to conventional chemotherapeutic agents.

G Signaling Pathway of this compound PTT Combined with Chemotherapy cluster_0 Cellular Uptake and Drug Release cluster_1 Therapeutic Action Nanoparticle (this compound + Pt(IV) prodrug) Nanoparticle (this compound + Pt(IV) prodrug) Endocytosis Endocytosis Nanoparticle (this compound + Pt(IV) prodrug)->Endocytosis Intracellular GSH Intracellular GSH Endocytosis->Intracellular GSH Cisplatin Release Cisplatin Release Intracellular GSH->Cisplatin Release This compound Release This compound Release Intracellular GSH->this compound Release DNA Damage DNA Damage Cisplatin Release->DNA Damage Photothermal Effect (Hyperthermia) Photothermal Effect (Hyperthermia) This compound Release->Photothermal Effect (Hyperthermia) Activation NIR-II Laser NIR-II Laser NIR-II Laser->Photothermal Effect (Hyperthermia) Irradiation Photothermal Effect (Hyperthermia)->DNA Damage Enhances ER Stress ER Stress Photothermal Effect (Hyperthermia)->ER Stress Induces Cell Apoptosis Cell Apoptosis DNA Damage->Cell Apoptosis XBP1 Downregulation XBP1 Downregulation ER Stress->XBP1 Downregulation XBP1 Downregulation->Cell Apoptosis

Signaling Pathway of this compound PTT

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols based on available literature.

The synthesis of this compound-MZ involves coupling this compound with a nitroimidazole group. A detailed, multi-step synthesis protocol is described in the supplementary information of the work by Meng et al. (2018), involving intermediates and purification steps.[5]

A common method for preparing polymer-based nanoparticles is through self-assembly. For the reduction-sensitive nanoparticles mentioned, the polymer (P1), the Pt(IV) prodrug, and this compound are mixed to self-assemble into the final nanoparticle formulation (NP-2).[8][9]

G Workflow for Nanoparticle Formulation and Testing cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_testing Efficacy Testing P1 Reduction-sensitive Polymer (P1) Mix Mixing and Self-Assembly P1->Mix PtIV Pt(IV) Prodrug PtIV->Mix IR1048 This compound IR1048->Mix NP2 Nanoparticles (NP-2) Mix->NP2 DLS Size (DLS) NP2->DLS TEM Morphology (TEM) NP2->TEM UVVIS Optical Properties (UV-VIS-NIR) NP2->UVVIS Release Drug Release Profile NP2->Release InVitro In Vitro Cytotoxicity (MTT Assay) NP2->InVitro InVivo In Vivo Tumor Ablation NP2->InVivo Imaging In Vivo Imaging (NIR-II) NP2->Imaging

Nanoparticle Formulation Workflow
  • Cell Seeding: Seed cancer cells (e.g., A549) in 96-well plates at a density of approximately 7,000 cells/well and incubate overnight.[5]

  • Treatment: Incubate the cells with varying concentrations of the this compound formulation (e.g., 0-100 µg/mL of this compound-MZ) for 24 hours.[5]

  • Irradiation: For photothermal groups, irradiate the cells with the appropriate laser (e.g., 980 nm or 1064 nm) for a specified duration.

  • MTT Addition: Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well.[5]

  • Incubation: Incubate at 37°C for 4 hours.[5]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Cell Viability Calculation: Calculate the relative cell viability compared to untreated control cells.[5]

  • Tumor Model: Establish tumor xenografts in immunocompromised mice (e.g., Balb/c nude mice) by subcutaneously injecting cancer cells.[5]

  • Agent Administration: Once tumors reach a suitable size, intravenously inject the this compound formulation.

  • Accumulation and Imaging: Allow time for the agent to accumulate in the tumor, which can be monitored using NIR-II fluorescence imaging.

  • Laser Irradiation: Irradiate the tumor area with a NIR laser at a specified power density and duration.[3]

  • Monitoring: Monitor tumor growth and the general health of the mice over time. Tumor volume can be calculated using the formula: (Tumor Length) x (Tumor Width)² / 2.

  • Histological Analysis: After the study period, tumors and major organs can be harvested for histological analysis to assess treatment efficacy and potential toxicity.

Conclusion and Future Perspectives

This compound demonstrates significant promise as a photothermal agent, particularly due to its activation within the hypoxic tumor microenvironment and its operation in the advantageous NIR-II window. Its formulation into nanoparticles enhances its therapeutic potential by improving delivery and enabling combination therapies. Future research should focus on optimizing nanoparticle design for improved tumor accumulation and penetration, as well as further elucidating the molecular pathways affected by this compound-mediated photothermal therapy to identify synergistic combination strategies. The transition from preclinical models to clinical applications will require rigorous evaluation of its long-term safety and efficacy.

References

The Emergence of IR-1048 in Oncology: A Technical Guide to its Application in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer research is continually evolving, with a pressing need for targeted and effective therapeutic strategies. In this context, the near-infrared (NIR) cyanine (B1664457) dye IR-1048 has garnered significant attention for its potential in photothermal therapy, bioimaging, and as a component of advanced drug delivery systems. This technical guide provides an in-depth overview of the core applications of this compound in cancer research, presenting available quantitative data, detailing experimental methodologies, and visualizing key biological pathways.

Core Applications of this compound in Cancer Research

This compound's primary application in oncology stems from its strong absorption in the second near-infrared window (NIR-II, 1000-1700 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deeper tissue penetration of light. This property makes it an excellent candidate for:

  • Photothermal Therapy (PTT): Upon excitation with a NIR laser, this compound efficiently converts light energy into heat, inducing hyperthermia in tumor tissues and leading to cancer cell death.

  • Bioimaging: Its fluorescence in the NIR-II window allows for high-resolution, deep-tissue imaging of tumors.

  • Drug Delivery: this compound can be incorporated into nanoparticles as a theranostic agent, combining therapeutic and diagnostic capabilities, and as a trigger for drug release.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound-based nanoparticle systems as reported in the literature.

Table 1: Physicochemical Properties of this compound-Containing Nanoparticles (NP-2)

ParameterValueReference
Mean Diameter120 nm[Frontiers in Pharmacology, 2021]
Polydispersity Index (PDI)Not Reported
Drug Loading Content (Pt)Not Reported
Drug Loading Efficiency (Pt)Not Reported

Table 2: Photothermal Properties of this compound-Containing Nanoparticles (NP-2)

ParameterConditionResultReference
Photothermal Conversion EfficiencyNot Reported
Temperature Increase11 μg/mL NP-2, 1064 nm laser (1 W/cm²) for 10 minΔT ≈ 20°C[Frontiers in Pharmacology, 2021]
PhotostabilityFour successive cycles of laser on/offStable temperature elevation[Frontiers in Pharmacology, 2021]

Table 3: In Vivo Efficacy of Nitroreductase-Responsive this compound-MZ

ParameterConditionResultReference
Tumor Temperature Increase40 μg/mL this compound-MZ, 980 nm laser (0.1 W/cm²) for 2 minReached 58°C[MedchemExpress]
Tumor GrowthPost-treatment with this compound-MZ and laser irradiationComplete inhibition[MedchemExpress]
Tumor RecurrencePost-treatmentNo recurrence[MedchemExpress]

Key Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for the synthesis of this compound nanoparticles and in vivo photothermal therapy.

Synthesis of Reduction-Sensitive Nanoparticles Encapsulating Pt(IV) Prodrug and this compound (NP-2)

This protocol describes the self-assembly method for creating nanoparticles that combine the chemotherapeutic potential of a platinum prodrug with the photothermal properties of this compound.

Materials:

  • Reduction-sensitive block polymer (P1) with disulfide bonds

  • Hydrophobic Pt(IV) prodrug with aliphatic chains

  • This compound dye

  • Appropriate organic solvents (e.g., DMSO, THF)

  • Deionized water

Procedure:

  • Preparation of Polymer and Prodrug Solutions:

    • Dissolve the reduction-sensitive block polymer (P1) in a suitable organic solvent.

    • Separately, dissolve the hydrophobic Pt(IV) prodrug in the same or a compatible organic solvent.

    • Dissolve this compound in a suitable organic solvent.

  • Self-Assembly:

    • To a solution of the P1 polymer, add the Pt(IV) prodrug solution dropwise while stirring to form preliminary nanoparticles (NP-1).

    • To the NP-1 suspension, add the this compound solution dropwise under continuous stirring.

    • The hydrophobic components (Pt(IV) prodrug and this compound) will be encapsulated within the core of the self-assembling polymer.

  • Nanoparticle Purification:

    • Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and any unencapsulated components.

    • The final product is a suspension of NP-2 nanoparticles.

  • Characterization:

    • Determine the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Quantify the drug loading content and efficiency using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for platinum.

    • Measure the photothermal conversion efficiency by monitoring the temperature change of the nanoparticle suspension under laser irradiation and using the appropriate calculations.

In Vivo Photothermal Therapy in a Murine Ovarian Cancer Model

This protocol outlines the procedure for evaluating the efficacy of this compound-based nanoparticles for in vivo photothermal therapy.

Animal Model:

  • Female BALB/c nude mice (4-6 weeks old)

  • Human ovarian cancer cell line (e.g., SKOV3)

Procedure:

  • Tumor Inoculation:

    • Subcutaneously inject approximately 5 x 10⁶ SKOV3 cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Nanoparticle Administration:

    • Randomly divide the mice into treatment and control groups.

    • Intravenously inject the treatment group with a sterile suspension of this compound-containing nanoparticles (e.g., NP-2) at a specified dose.

    • Inject the control groups with saline or nanoparticles without this compound.

  • Photothermal Treatment:

    • At a predetermined time point post-injection (to allow for tumor accumulation), anesthetize the mice.

    • Irradiate the tumor region with a NIR laser (e.g., 1064 nm) at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 10 minutes).

    • Monitor the temperature of the tumor surface using an infrared thermal imaging camera.

  • Efficacy Evaluation:

    • Measure the tumor volume every few days using calipers.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Visualizing the Mechanism of Action

The therapeutic effect of this compound-mediated photothermal therapy, particularly when combined with chemotherapy, involves complex cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms.

Experimental Workflow for Combined Chemo-Photothermal Therapy

G cluster_synthesis Nanoparticle Formulation cluster_delivery In Vivo Administration & Targeting cluster_action Cellular Uptake & Drug Release cluster_therapy Therapeutic Effect P1 Reduction-sensitive Polymer (P1) NP2 NP-2 Nanoparticle P1->NP2 PtIV Pt(IV) Prodrug PtIV->NP2 IR1048 This compound IR1048->NP2 Injection Intravenous Injection Circulation Systemic Circulation Injection->Circulation EPR EPR Effect (Passive Targeting) Circulation->EPR Tumor Tumor Microenvironment EPR->Tumor Endocytosis Endocytosis Tumor->Endocytosis GSH High GSH (intracellular) Endocytosis->GSH Release Drug & Dye Release GSH->Release PTT Photothermal Therapy (PTT) Release->PTT Chemo Chemotherapy (Cisplatin) Release->Chemo Laser NIR Laser (1064 nm) Laser->PTT CellDeath Cancer Cell Apoptosis PTT->CellDeath Chemo->CellDeath

Caption: Workflow for combined chemo-photothermal therapy using this compound nanoparticles.

Signaling Pathway of ER Stress and DNA Damage in Combined Therapy

G cluster_triggers Therapeutic Insults cluster_er_stress Endoplasmic Reticulum Stress cluster_dna_damage DNA Damage Response PTT Photothermal Therapy (Hyperthermia) UPR Unfolded Protein Response (UPR) PTT->UPR DNA_damage DNA Damage (Adducts, Breaks) PTT->DNA_damage enhances Cisplatin Cisplatin Cisplatin->DNA_damage PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 CHOP CHOP (Pro-apoptotic) PERK->CHOP XBP1 XBP1s IRE1->XBP1 Apoptosis_DNA Apoptosis CHOP->Apoptosis_DNA XBP1->Apoptosis_DNA contributes to ATM_ATR ATM/ATR Activation DNA_damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p53->Apoptosis_DNA G cluster_activation Activation Mechanism cluster_application Theranostic Applications IR1048MZ_inactive This compound-MZ (Inactive) HypoxicTumor Hypoxic Tumor Microenvironment IR1048MZ_inactive->HypoxicTumor NTR Nitroreductase (NTR) HypoxicTumor->NTR Reduction Reduction of Nitroimidazole NTR->Reduction catalyzes IR1048_active This compound (Active) Reduction->IR1048_active Imaging NIR-II Fluorescence & Photoacoustic Imaging IR1048_active->Imaging PTT Photothermal Therapy IR1048_active->PTT

IR-1048 for In Vivo Imaging in the NIR-II Window: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the near-infrared (NIR) cyanine (B1664457) dye IR-1048 and its applications for in vivo imaging in the second near-infrared (NIR-II) window (1000-1700 nm). This document details the photophysical properties of this compound and its responsive derivative, this compound-MZ, and provides comprehensive experimental protocols for their use in preclinical research, particularly in the context of cancer imaging and therapy.

Introduction to this compound and NIR-II Imaging

The second near-infrared (NIR-II) window offers significant advantages for in vivo optical imaging, including reduced photon scattering, minimal tissue autofluorescence, and deeper tissue penetration compared to the visible and traditional NIR-I (700-900 nm) regions.[1] These properties enable higher spatial resolution and signal-to-background ratios, making NIR-II imaging a powerful tool for preclinical research and potentially for clinical applications.[1]

This compound is a heptamethine cyanine dye with fluorescence emission in the NIR-II region, typically around 1048 nm.[2][3] A significant advancement in the application of this compound has been the development of this compound-MZ, a derivative that is responsive to the hypoxic microenvironment of solid tumors.[4] this compound-MZ is synthesized by coupling this compound with a nitroimidazole group.[4] In the presence of nitroreductase (NTR), an enzyme overexpressed under hypoxic conditions, the nitroimidazole group is reduced, leading to a restoration of strong NIR-II fluorescence and photoacoustic signals.[4][5] This "turn-on" mechanism provides high-contrast imaging of hypoxic tumor regions.

Photophysical Properties

The key photophysical parameters of this compound and its derivatives are summarized in the table below. This data is essential for designing and optimizing in vivo imaging experiments.

PropertyThis compoundThis compound-MZ (Inactive)This compound-MZH (Active)Reference
Excitation Maximum (λex) ~980 nm~980 nm~980 nm[5]
Emission Maximum (λem) ~1048 nm (in ethanol), ~1086 nm (in water/DMSO)~1046 nm~1046 nm[6]
Quantum Yield (ΦF) 0.001 (in ethanol)1.88 x 10⁻⁵0.006[5][6]
Molar Extinction Coefficient (ε) Not explicitly found in search results.Not explicitly found in search results.Not explicitly found in search results.

Signaling Pathway: Hypoxia-Activated Imaging

The utility of this compound-MZ as a targeted imaging agent stems from its specific activation within the hypoxic microenvironment of tumors. The following diagram illustrates the signaling pathway leading to the activation of this compound-MZ.

G Mechanism of this compound-MZ Activation in Hypoxic Tumors cluster_0 Normoxic Conditions cluster_1 Hypoxic Tumor Microenvironment IR1048_MZ_inactive This compound-MZ (Fluorescence Quenched) Normal_Tissue Normal Tissue (Normoxia) Normal_Tissue->IR1048_MZ_inactive Low NTR Expression Hypoxia Tumor Hypoxia (Low Oxygen) NTR Nitroreductase (NTR) Overexpression Hypoxia->NTR Induces IR1048_MZ_inactive_hypoxia This compound-MZ NTR->IR1048_MZ_inactive_hypoxia Reduces Nitro Group IR1048_MZ_active This compound-MZH (Fluorescence 'On') Imaging NIR-II Fluorescence & Photoacoustic Signal IR1048_MZ_active->Imaging PTT Photothermal Therapy IR1048_MZ_active->PTT IR1048_MZ_inactive_hypoxia->IR1048_MZ_active Activation G Experimental Workflow for In Vivo NIR-II Fluorescence Imaging Start Start Animal_Prep Anesthetize Tumor-Bearing Mouse Start->Animal_Prep Injection Intravenously Inject This compound-MZ Solution Animal_Prep->Injection Imaging Acquire NIR-II Images at Various Time Points Injection->Imaging Analysis Analyze Fluorescence Intensity in Tumor vs. Background Imaging->Analysis End End Analysis->End G Experimental Workflow for In Vivo Photoacoustic Imaging Start Start Animal_Prep Anesthetize Tumor-Bearing Mouse Start->Animal_Prep Injection Intravenously Inject This compound-MZ Solution Animal_Prep->Injection PA_Imaging Acquire 3D Photoacoustic Images of the Tumor Region Injection->PA_Imaging Analysis Analyze Photoacoustic Signal Intensity Over Time PA_Imaging->Analysis End End Analysis->End G Experimental Workflow for Photothermal Therapy Start Start Injection Intravenously Inject This compound-MZ Solution Start->Injection Accumulation Allow Probe to Accumulate in Tumor (e.g., 14h) Injection->Accumulation Irradiation Irradiate Tumor with 980 nm Laser Accumulation->Irradiation Monitoring Monitor Tumor Temperature and Measure Tumor Volume Over Time Irradiation->Monitoring End End Monitoring->End

References

An In-depth Technical Guide to the Spectral Properties of IR-1048 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of the near-infrared (NIR-II) cyanine (B1664457) dye, IR-1048. It is intended for professionals in research and drug development who utilize fluorescent probes for advanced imaging and sensing applications. This document details the dye's photophysical characteristics, outlines standardized experimental protocols for their measurement, and illustrates relevant chemical processes and workflows.

Core Properties of this compound

This compound is a polymethine cyanine dye recognized for its absorption and emission characteristics within the second near-infrared window (NIR-II), typically defined as 1000-1700 nm.[1][2][3] This spectral range is highly advantageous for in-vivo imaging due to reduced light scattering, deeper tissue penetration, and lower autofluorescence compared to the visible and NIR-I regions.[4][5] The fundamental properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₄₀H₃₈BCl₃F₄N₂[6]
Molecular Weight 739.91 g/mol [6]
CAS Number 155613-98-2[6]
Appearance Solid[3]

Spectral Characteristics

The photophysical properties of this compound, such as its absorption maximum, emission maximum, and fluorescence quantum yield, are crucial for its application. These properties can be influenced by the solvent environment.[7] A derivative, this compound-MZ, has been developed as a responsive probe that is activated by nitroreductase (NTR) in hypoxic (low oxygen) environments, leading to a significant increase in fluorescence.[8][9] This makes it a powerful tool for imaging tumor hypoxia.[9]

ParameterSolvent / ConditionValueSource
Absorption Max. (λmax) Ethanol (B145695)1048 nm[6]
After NTR reduction (this compound-MZ)~980 nm[8]
Emission Max. (λem) General1048 nm[3][10]
After NTR reduction (this compound-MZ)1046 nm (λex = 980 nm)[8]
Fluorescence Quantum Yield (ΦF) Ethanol (Reference Standard)0.001[11]
Dichloromethane (DCM)0.004[12]
This compound-MZ (Before NTR)1.88 x 10⁻⁵[8][11]
This compound-MZ (After NTR)0.006 (106.9-fold increase)[8]

Experimental Protocols

Accurate characterization of this compound's spectral properties requires standardized methodologies. The following protocols describe the procedures for measuring absorption, fluorescence, and relative quantum yield.

This protocol outlines the use of a UV-Vis-NIR spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Solvent Blank Preparation : Fill a quartz cuvette approximately three-quarters full with the solvent being used for the dye solution (e.g., ethanol). This will serve as the blank reference.[13]

  • Instrument Calibration : Place the blank cuvette in the spectrophotometer. Perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.[13][14]

  • Sample Preparation : Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument, typically below 1.0 at the λmax.

  • Sample Measurement : Empty the blank cuvette, rinse it twice with small amounts of the dye solution, and then fill it three-quarters full with the sample.[15] Place the sample cuvette in the spectrophotometer.

  • Data Acquisition : Scan a range of wavelengths (e.g., 800-1200 nm) to obtain the full absorption spectrum.[16] The wavelength at which the highest absorbance is recorded is the λmax.[15]

This protocol details the use of a spectrofluorometer to determine the wavelength of maximum emission (λem).

  • Instrument Setup : Turn on the spectrofluorometer and its light source (e.g., Xenon lamp). Allow the lamp to warm up as recommended by the manufacturer.[11]

  • Sample Preparation : Use the same dilute solution prepared for the absorption measurement. The absorbance of the solution at the excitation wavelength should ideally be low (~0.05) to avoid inner filter effects.[11]

  • Data Acquisition :

    • Place the sample cuvette in the spectrofluorometer.

    • Set the excitation wavelength (λex) to the dye's absorption maximum (~980-1048 nm).[8][11]

    • Set the excitation and emission slit widths (e.g., 20 nm and 25 nm, respectively, as specified for similar dyes).[11]

    • Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 1010-1200 nm).[11]

  • Data Analysis : The wavelength corresponding to the peak intensity in the resulting spectrum is the λem.

The relative quantum yield is calculated by comparing the fluorescence of the sample to a standard with a known quantum yield. This compound in ethanol (ΦF = 0.001) can be used as a reference.[11]

  • Prepare Solutions : Prepare solutions of both the sample (unknown) and the reference standard in the same solvent. Adjust their concentrations so that their absorbance values at the excitation wavelength are closely matched and are below 0.1.

  • Measure Absorbance : Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence : Measure the fluorescence emission spectrum for both the sample and the reference standard using the same excitation wavelength and instrument settings.

  • Calculate Integrated Fluorescence Intensity : Calculate the area under the emission curve for both the sample and the reference. This is the integrated fluorescence intensity (F).

  • Calculate Quantum Yield : Use the following equation to calculate the relative quantum yield of the sample (ΦF,s):

    ΦF,s = ΦF,r * (Fs / Fr) * (Ar / As) * (ns² / nr²)

    Where:

    • s denotes the sample and r denotes the reference.

    • Φ_F is the fluorescence quantum yield.

    • F is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent. (If the same solvent is used, ns² / nr² = 1).

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of complex processes.

G Mechanism of this compound-MZ Activation Probe This compound-MZ (Nitroimidazole-conjugated) Low Fluorescence Product Reduced this compound (Active Fluorophore) Strong NIR-II Fluorescence Probe->Product + NADH Coenzyme Enzyme Nitroreductase (NTR) Present in Hypoxic Environment Enzyme->Probe Catalytic Reduction

Caption: Activation of the this compound-MZ probe by Nitroreductase (NTR) in a hypoxic environment.

G Experimental Workflow for Spectral Characterization cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy cluster_calc Final Calculation A Prepare Dye Stock Solution B Create Dilute Solutions (Absorbance < 0.1) A->B D Calibrate Spectrophotometer with Blank B->D G Excite at λmax (abs) B->G C Prepare Solvent Blank E Measure Absorption Spectrum D->E F Determine λmax (abs) E->F F->G H Measure Emission Spectrum G->H I Determine λmax (em) H->I J Calculate Integrated Intensity H->J K Calculate Quantum Yield J->K

Caption: A generalized workflow for the characterization of dye spectral properties.

References

Unveiling the Spectroscopic Profile of IR-1048: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the excitation and emission spectra of the near-infrared (NIR) cyanine (B1664457) dye, IR-1048. As a fluorophore operating in the second near-infrared window (NIR-II, 1000-1700 nm), this compound and its derivatives are pivotal in advancing high-contrast in vivo imaging and targeted therapies. This document summarizes its core spectroscopic properties, details experimental methodologies for its characterization, and presents a visual representation of its photophysical behavior.

Spectroscopic Properties of this compound and its Derivatives

The following table summarizes the key quantitative data regarding the excitation and emission characteristics of this compound and a notable derivative, this compound-MZ, a nitroreductase (NTR)-responsive probe.

ParameterThis compoundThis compound-MZ (unactivated)This compound-MZ (NTR-activated)Solvent/BufferSource
Excitation Maximum (λex) 980 nm980 nm980 nmPBS with 1% DMSO[1][2]
Emission Maximum (λem) 1048 nm[3][4], 1086 nm~1046 nm (very weak)1046 nmPBS with 1% DMSO[1][2][3]
Absorption Maximum (λabs) Not explicitly statedWeak absorption (900-1060 nm)~980 nmNot specified[2]
Fluorescence Quantum Yield (ΦF) 0.0011.88 x 10⁻⁵0.006Ethanol (B145695) (for this compound)[1][2]

Experimental Protocols for Spectroscopic Characterization

Accurate determination of the excitation and emission spectra of near-infrared dyes like this compound requires meticulous experimental procedures. Below are detailed methodologies for acquiring these key spectroscopic parameters.

Measurement of UV-Vis Absorption and NIR Fluorescence Spectra

This protocol outlines the steps for obtaining the absorption and fluorescence spectra of this compound and its derivatives.

Instrumentation:

  • Spectrofluorometer: A specialized instrument capable of measurements in the NIR range, such as an Edinburgh FSP920 spectrofluorometer, is required.[1] This should be equipped with a NIR-sensitive detector, like a Germanium (Ge) detector.[1]

  • Light Source: A stable, high-intensity light source, such as a Xenon lamp (Xe900), is necessary for excitation.[1]

  • UV-Vis Spectrophotometer: A standard spectrophotometer is used to measure the absorbance of the sample.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the dye (e.g., this compound or this compound-MZ) in a suitable solvent such as ethanol or dimethyl sulfoxide (B87167) (DMSO).

    • For measurements in aqueous buffer, dilute the stock solution in a buffer like 10 mM HEPES or PBS. A small percentage of a co-solvent like DMSO (e.g., 1%) may be used to ensure solubility.[1]

    • The final concentration of the dye should be adjusted to achieve an absorbance of approximately 0.05 at the excitation wavelength to minimize inner filter effects during fluorescence measurements.[1]

  • UV-Vis Absorption Spectrum Acquisition:

    • Record the absorption spectrum of the sample using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 800-1100 nm).

    • Use the same solvent/buffer mixture as a blank for baseline correction.

  • NIR Fluorescence Spectrum Acquisition:

    • Set the excitation wavelength on the spectrofluorometer to the absorption maximum determined in the previous step (e.g., 980 nm).[1]

    • Set the excitation and emission slit widths. For example, 20 nm for excitation and 25 nm for emission slits have been used.[1]

    • Scan the emission spectrum over the desired range (e.g., 1010–1200 nm).[1]

    • Record the fluorescence emission spectrum.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined using a relative method with a known standard.

Procedure:

  • Reference Standard: Select a suitable reference standard with a known quantum yield in the same spectral region. For this compound derivatives, a solution of this compound in ethanol, which has a reported quantum yield of 0.001, can be used as a reference.[1]

  • Absorbance Matching: Prepare solutions of the sample and the reference standard with identical absorbance values (typically ~0.05) at the same excitation wavelength.[1]

  • Fluorescence Spectra Measurement:

    • Record the fluorescence emission spectra of both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths, etc.).

    • Ensure that the entire emission spectrum is recorded.

  • Calculation: The quantum yield of the sample (ΦF_sample) is calculated using the following equation:

    ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    Where:

    • ΦF_ref is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    Since the absorbance is matched (A_ref / A_sample ≈ 1) and the solvent is often the same (n_sample² / n_ref² ≈ 1), the equation simplifies to the ratio of the integrated fluorescence intensities.

Visualizing the Photophysical Process

The following diagram, generated using the DOT language, illustrates the fundamental excitation and emission process of the this compound fluorophore.

G cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) S0 This compound S1 This compound* S0->S1 Excitation (λ ≈ 980 nm) S1->S0 Emission (λ ≈ 1048 nm)

Caption: Excitation and emission process of the this compound dye.

References

IR-1048 quantum yield and molar extinction coefficient

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical Properties of IR-1048

For researchers, scientists, and drug development professionals, understanding the photophysical characteristics of near-infrared (NIR) dyes is paramount for their effective application. This guide focuses on this compound, a cyanine (B1664457) dye operating in the second near-infrared window (NIR-II), making it a valuable tool for deep-tissue bioimaging and photothermal therapy. This document provides a compilation of its known photophysical data, detailed experimental protocols for its characterization, and a practical workflow for its application in cancer therapy research.

Photophysical Properties of this compound

The key performance metrics for a fluorescent dye are its ability to absorb light, defined by the molar extinction coefficient (ε), and its efficiency in converting that absorbed light into emitted fluorescence, known as the fluorescence quantum yield (ΦF).

While a definitive molar extinction coefficient for this compound is not consistently reported across scientific literature, its determination is straightforward using the protocol outlined in Section 2.1. The fluorescence quantum yield, however, has been reported in different solvents, highlighting the sensitivity of this parameter to the chemical environment. These values are often low, which is characteristic of many NIR-II dyes and a desirable trait for photothermal applications where energy is converted to heat rather than light.

Table 1: Quantitative Photophysical Data for this compound

PropertyValueSolventCitation
Molar Extinction Coefficient (ε) Not consistently reported. See Sec 2.1 for determination protocol.--
Fluorescence Quantum Yield (ΦF) 0.001 (0.1%)Ethanol (B145695)[1]
Fluorescence Quantum Yield (ΦF) 0.004 (0.4%)Dichloromethane (DCM)
Maximum Absorption (λmax) 1048 nmEthanol
Maximum Emission (λem) ~1048 nmNot Specified[2][3][4]

Experimental Protocols

Accurate characterization of dyes is critical for reproducible research. The following sections provide detailed methodologies for determining the core photophysical properties of this compound.

Protocol for Determining Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert law, which describes the linear relationship between absorbance and the concentration of an absorbing species.

Objective: To calculate the molar extinction coefficient of this compound at its maximum absorption wavelength (λmax).

Materials:

  • This compound dye

  • High-purity solvent (e.g., ethanol or dichloromethane)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis-NIR spectrophotometer

  • Matched quartz cuvettes (typically 1 cm path length)

Methodology:

  • Prepare a Stock Solution:

    • Accurately weigh a small quantity of this compound dye (e.g., 1 mg).

    • Dissolve the dye in a known volume of the chosen solvent (e.g., 10 mL) in a volumetric flask to create a concentrated stock solution. Ensure the dye is fully dissolved.

    • Calculate the molar concentration of the stock solution using the molecular weight of this compound (739.91 g/mol ).

  • Prepare Serial Dilutions:

    • Perform a series of precise dilutions from the stock solution to create at least five solutions of varying, known concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0, which is the optimal range for most spectrophotometers.

  • Measure Absorbance:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the spectrophotometer to scan a wavelength range that includes the known λmax of this compound (e.g., 800-1200 nm).

    • Fill a cuvette with the pure solvent to be used as a blank and measure the baseline.

    • Measure the absorbance spectrum for each of the diluted solutions, ensuring the cuvette is placed in the same orientation for each measurement.

    • Record the absorbance value at the λmax (~1048 nm in ethanol) for each concentration.

  • Calculate the Molar Extinction Coefficient:

    • Plot the absorbance at λmax (y-axis) against the molar concentration (x-axis).

    • Perform a linear regression on the data points. The plot should yield a straight line passing through the origin, as dictated by the Beer-Lambert law (A = εcl).

    • The slope of this line is the product of the molar extinction coefficient (ε) and the path length (l) of the cuvette.

    • Calculate ε using the formula: ε = Slope / l .

    • If a 1 cm path length cuvette is used, the slope of the line is the molar extinction coefficient in units of M-1cm-1.

Protocol for Determining Relative Fluorescence Quantum Yield (ΦF)

The relative method involves comparing the fluorescence of the sample (this compound) to that of a well-characterized standard with a known quantum yield in the same spectral region.

Objective: To determine the fluorescence quantum yield of this compound relative to a standard.

Materials:

  • This compound dye

  • A suitable quantum yield standard for the NIR-II region (e.g., another dye with a known, stable ΦF)

  • High-purity, spectroscopy-grade solvent

  • UV-Vis-NIR spectrophotometer

  • Calibrated spectrofluorometer with an NIR detector (e.g., InGaAs)

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Prepare Solutions:

    • Prepare dilute solutions of both the this compound sample and the reference standard in the same solvent.

    • The concentration of each solution should be adjusted to have a low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance:

    • Using a UV-Vis-NIR spectrophotometer, measure the absorbance of both the this compound solution and the standard solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of the pure solvent (blank).

    • Excite the standard solution at the chosen wavelength and record its fluorescence emission spectrum.

    • Without changing the spectrometer settings, excite the this compound solution at the same wavelength and record its fluorescence emission spectrum.

  • Process Data and Calculate Quantum Yield:

    • Subtract the solvent's background spectrum from the emission spectra of both the sample and the standard.

    • Integrate the area under the corrected emission spectra for both the sample (Isample) and the standard (Istd).

    • Calculate the relative quantum yield (ΦF, sample) using the following equation:

    ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • ΦF, std is the known quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent. (Since the same solvent is used for both, the refractive index term nsample2 / nstd2 cancels out to 1).

Application Workflow: In Vivo Photothermal Therapy

This compound's strong absorbance in the NIR-II region and low fluorescence quantum yield make it an effective photothermal agent. Upon irradiation with a laser, it efficiently converts light energy into heat, inducing hyperthermia in targeted tissues like tumors. The following diagram illustrates a typical experimental workflow for evaluating this compound in preclinical photothermal therapy.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Imaging cluster_therapy Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis prep_dye Formulate this compound (e.g., with albumin or in nanoparticles) prep_model Establish Tumor Model (e.g., subcutaneous xenograft in mice) admin Systemic Administration (e.g., intravenous injection) prep_model->admin imaging NIR-II Fluorescence Imaging to confirm tumor accumulation admin->imaging irradiate Laser Irradiation (e.g., 1064 nm laser at tumor site) imaging->irradiate temp_monitor Monitor Tumor Temperature (with thermal camera) irradiate->temp_monitor tumor_monitor Monitor Tumor Volume (daily caliper measurements) irradiate->tumor_monitor endpoint Euthanize & Harvest Tissues tumor_monitor->endpoint histology Histological Analysis (e.g., H&E, TUNEL staining) endpoint->histology

Caption: Preclinical workflow for this compound mediated photothermal therapy.

References

An In-depth Technical Guide to the Synthesis and Characterization of IR-1048 and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of IR-1048, a near-infrared (NIR-II) heptamethine cyanine (B1664457) dye, and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of NIR-II fluorophores for imaging and therapeutic applications.

Introduction

This compound is a polymethine dye with absorption and emission maxima in the second near-infrared (NIR-II) window (1000-1700 nm)[1]. This spectral range is highly advantageous for in vivo imaging due to reduced light scattering, deeper tissue penetration, and lower autofluorescence compared to the visible and NIR-I regions[2]. These properties make this compound and its derivatives promising candidates for applications in high-resolution bioimaging, photoacoustic imaging (PAI), and photothermal therapy (PTT). The core structure of this compound features two substituted benz[cd]indolium moieties linked by a heptamethine chain containing a chloro-substituted cyclohexene (B86901) ring. Modifications to this core structure can be used to modulate its photophysical properties and introduce functionalities for specific targeting or therapeutic action.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: the 1-butyl-6-chlorobenz[cd]indolium salt and the polymethine bridge precursor, followed by a final condensation reaction.

Synthesis of the Polymethine Bridge Precursor

A common precursor for the synthesis of heptamethine dyes with a cyclohexene ring in the polymethine chain is 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde (B1588579). This intermediate can be synthesized via a Vilsmeier-Haack reaction using cyclohexanone (B45756) as the starting material.

Experimental Protocol: Synthesis of 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde

  • Reaction Setup: A solution of dimethylformamide (DMF) in dichloromethane (B109758) (DCM) is prepared in a three-necked flask equipped with a dropping funnel and a nitrogen inlet. The flask is cooled to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) dissolved in DCM is added dropwise to the chilled DMF solution while maintaining the temperature at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation and Chlorination: Cyclohexanone is then added to the reaction mixture. The reaction is allowed to proceed, during which formylation and chlorination of the cyclohexanone ring occur.

  • Workup and Purification: Upon completion of the reaction, the mixture is carefully quenched with an appropriate aqueous solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the desired 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde as a solid.

Synthesis of the 1-butyl-6-chlorobenz[cd]indolium Salt

The synthesis of the key heterocyclic precursor, 1-butyl-6-chlorobenz[cd]indolium tetrafluoroborate (B81430), is a multi-step process starting from a suitable substituted naphthalene (B1677914) derivative. A plausible synthetic route is outlined below, based on established organic chemistry principles such as the Fischer indole (B1671886) synthesis and subsequent modifications. A likely starting material is 6-chloro-1H-benzo[cd]indol-2-one.

Experimental Protocol: Proposed Synthesis of 1-butyl-6-chlorobenz[cd]indolium tetrafluoroborate

  • N-Alkylation of 6-chloro-1H-benzo[cd]indol-2-one: 6-chloro-1H-benzo[cd]indol-2-one is reacted with 1-bromobutane (B133212) in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile. The reaction mixture is heated to reflux to facilitate the N-alkylation, yielding 1-butyl-6-chlorobenz[cd]indol-2-one.

  • Reduction to the Indolenine: The resulting lactam is then reduced to the corresponding indolenine. This can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Quaternization to the Indolium Salt: The synthesized 1-butyl-6-chlorobenz[cd]indolenine is then quaternized to form the reactive indolium salt. This is typically achieved by reacting the indolenine with a suitable alkylating agent, such as methyl iodide, followed by anion exchange to introduce the tetrafluoroborate counter-ion. A more direct approach for cyanine dye synthesis involves the reaction of the corresponding hydrazine (B178648) with a ketone in the presence of an acid catalyst (Fischer indole synthesis) to form the indolenine, which is then alkylated and quaternized.

Final Condensation Reaction

The final step in the synthesis of this compound involves the condensation of two equivalents of the 1-butyl-6-chlorobenz[cd]indolium salt with one equivalent of the polymethine bridge precursor, 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: The 1-butyl-6-chlorobenz[cd]indolium salt and 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde are dissolved in a suitable solvent, such as ethanol (B145695) or a mixture of acetic anhydride (B1165640) and pyridine.

  • Condensation: The reaction mixture is heated to reflux in the presence of a base, such as triethylamine (B128534) or sodium acetate, to catalyze the condensation reaction. The progress of the reaction can be monitored by UV-vis spectroscopy, observing the formation of the characteristic long-wavelength absorption peak of the heptamethine dye.

  • Purification: After the reaction is complete, the crude product is precipitated by cooling the reaction mixture or by adding a non-polar solvent. The solid dye is then collected by filtration and purified by recrystallization or column chromatography to yield pure this compound.

G cluster_0 Synthesis of Polymethine Bridge Precursor cluster_1 Synthesis of Benz[cd]indolium Salt cluster_2 Final Condensation Cyclohexanone Cyclohexanone Vilsmeier_Haack Vilsmeier_Haack Cyclohexanone->Vilsmeier_Haack DMF, POCl3 2-chloro-3-(hydroxymethylene)\ncyclohex-1-ene-1-carbaldehyde 2-chloro-3-(hydroxymethylene) cyclohex-1-ene-1-carbaldehyde Vilsmeier_Haack->2-chloro-3-(hydroxymethylene)\ncyclohex-1-ene-1-carbaldehyde Condensation Base, Heat 2-chloro-3-(hydroxymethylene)\ncyclohex-1-ene-1-carbaldehyde->Condensation 6-chloro-1H-benzo[cd]indol-2-one 6-chloro-1H-benzo[cd]indol-2-one N_Alkylation N_Alkylation 6-chloro-1H-benzo[cd]indol-2-one->N_Alkylation 1-Bromobutane, K2CO3 1-butyl-6-chlorobenz[cd]indol-2-one 1-butyl-6-chlorobenz[cd]indol-2-one N_Alkylation->1-butyl-6-chlorobenz[cd]indol-2-one Reduction Reduction 1-butyl-6-chlorobenz[cd]indol-2-one->Reduction LiAlH4 1-butyl-6-chlorobenz[cd]indolenine 1-butyl-6-chlorobenz[cd]indolenine Reduction->1-butyl-6-chlorobenz[cd]indolenine Quaternization Quaternization 1-butyl-6-chlorobenz[cd]indolenine->Quaternization MeI, NaBF4 1-butyl-6-chlorobenz[cd]indolium\ntetrafluoroborate 1-butyl-6-chlorobenz[cd]indolium tetrafluoroborate Quaternization->1-butyl-6-chlorobenz[cd]indolium\ntetrafluoroborate 1-butyl-6-chlorobenz[cd]indolium\ntetrafluoroborate->Condensation This compound This compound Condensation->this compound

Proposed synthetic pathway for this compound.

Characterization of this compound and its Derivatives

The characterization of this compound and its derivatives involves a suite of spectroscopic and photophysical techniques to determine their purity, structure, and optical properties.

Physicochemical Properties
PropertyThis compound
Molecular Formula C₄₀H₃₈BCl₃F₄N₂
Molecular Weight 739.91 g/mol
Appearance Solid[1]
Melting Point 230 °C (decomposes)
Solubility Soluble in organic solvents like ethanol.
Photophysical Properties
ParameterThis compoundReference
Absorption Maximum (λmax) 1048 nm (in ethanol)
Emission Maximum (λem) ~1048 nm[1]
Molar Extinction Coefficient (ε) Data not readily available in a compiled format.
Fluorescence Quantum Yield (ΦF) Data not readily available in a compiled format.

Experimental Protocol: Photophysical Characterization

  • UV-Vis-NIR Spectroscopy: Absorption spectra are recorded using a dual-beam spectrophotometer. The dye is dissolved in a suitable solvent (e.g., ethanol) at a known concentration. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

  • Fluorescence Spectroscopy: Emission spectra are recorded using a spectrofluorometer equipped with a NIR-sensitive detector (e.g., an InGaAs detector). The sample is excited at its absorption maximum, and the emission is scanned over the NIR-II range.

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) is typically determined using a relative method. A well-characterized NIR dye with a known quantum yield (e.g., IR-26) is used as a reference standard. The absorbance of both the sample and the standard are matched at the excitation wavelength, and their integrated fluorescence intensities are measured. The quantum yield of the sample is then calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis cluster_3 Further Applications Synthesized Dye Synthesized Dye Dissolution in Solvent Dissolution in Solvent Synthesized Dye->Dissolution in Solvent UV-Vis-NIR Spectrometer UV-Vis-NIR Spectrometer Dissolution in Solvent->UV-Vis-NIR Spectrometer Measure Absorbance Fluorometer (NIR) Fluorometer (NIR) Dissolution in Solvent->Fluorometer (NIR) Measure Emission Determine λmax, ε Determine λmax, ε UV-Vis-NIR Spectrometer->Determine λmax, ε Determine λem, ΦF Determine λem, ΦF Fluorometer (NIR)->Determine λem, ΦF Photoacoustic Imaging Photoacoustic Imaging Determine λem, ΦF->Photoacoustic Imaging Photothermal Therapy Photothermal Therapy Determine λem, ΦF->Photothermal Therapy

Experimental workflow for characterization.

Applications in Drug Development

Derivatives of this compound can be functionalized to serve as targeted probes for various biological molecules or as therapeutic agents. For instance, the core structure can be modified to include reactive groups for conjugation to antibodies, peptides, or small molecules, enabling targeted delivery to specific cells or tissues.

Photoacoustic Imaging (PAI)

This compound and its derivatives, with their strong absorption in the NIR-II region, are excellent contrast agents for PAI. Upon excitation with a pulsed laser, the dye molecules undergo rapid thermal expansion, generating acoustic waves that can be detected by an ultrasound transducer to form a high-resolution image of the dye's distribution.

Experimental Protocol: In Vivo Photoacoustic Imaging

  • Animal Model: An appropriate animal model (e.g., a mouse bearing a tumor) is used.

  • Probe Administration: The this compound derivative is administered to the animal, typically via intravenous injection.

  • Image Acquisition: After a suitable accumulation time, the region of interest is imaged using a photoacoustic imaging system. A pulsed NIR laser tuned to the absorption maximum of the dye is used for excitation. The resulting acoustic signals are detected by an ultrasound transducer and reconstructed into an image.

Photothermal Therapy (PTT)

The strong absorption of NIR-II light by this compound derivatives can be harnessed for PTT. Upon irradiation with a high-power NIR laser, the dye molecules efficiently convert the absorbed light energy into heat, leading to a localized temperature increase that can induce apoptosis or necrosis in surrounding cancer cells.

Experimental Protocol: In Vitro/In Vivo Photothermal Therapy

  • Cell Culture/Animal Model: Cancer cells are incubated with the this compound derivative in vitro, or the derivative is administered to a tumor-bearing animal in vivo.

  • Laser Irradiation: The cells or the tumor are irradiated with a continuous-wave NIR laser at the absorption maximum of the dye. The laser power and irradiation time are optimized to achieve a therapeutic temperature increase (typically >42 °C).

  • Therapeutic Efficacy Assessment: The therapeutic effect is evaluated by assessing cell viability (e.g., using an MTT assay) in vitro or by monitoring tumor growth in vivo.

G cluster_0 Mechanism of Photothermal Therapy NIR Laser NIR Laser This compound Derivative This compound Derivative NIR Laser->this compound Derivative Excitation Heat Generation Heat Generation This compound Derivative->Heat Generation Non-radiative decay Tumor Cell Tumor Cell Apoptosis/Necrosis Apoptosis/Necrosis Tumor Cell->Apoptosis/Necrosis Undergoes Heat Generation->Tumor Cell Induces

Mechanism of PTT with this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile class of NIR-II dyes with significant potential in biomedical research and drug development. Their favorable photophysical properties enable deep-tissue imaging and targeted therapies. The synthetic routes outlined in this guide provide a framework for the preparation of these valuable compounds, while the characterization protocols are essential for ensuring their quality and performance. Further research into the development of novel this compound derivatives with enhanced properties and targeted functionalities will undoubtedly expand their applications in the fight against various diseases.

References

An In-depth Technical Guide to IR-1048 for Photoacoustic Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the near-infrared (NIR) cyanine (B1664457) dye IR-1048 and its applications in photoacoustic (PA) imaging. This compound, with its strong absorbance in the second near-infrared window (NIR-II), offers significant advantages for deep-tissue imaging. This document details the core properties of this compound, its activatable form for targeted imaging of the tumor microenvironment, and its integration into nanoplatforms for theranostic applications. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are provided to facilitate the adoption and advancement of this promising contrast agent in preclinical and translational research.

Introduction to this compound

This compound is a cyanine dye that exhibits strong absorption in the NIR-II region (1000-1700 nm)[1]. This spectral window is highly advantageous for in vivo imaging due to reduced light scattering and absorption by endogenous chromophores like hemoglobin and water, enabling deeper tissue penetration and higher spatial resolution[2][3]. While this compound itself can be used for photoacoustic imaging, its utility is significantly enhanced through chemical modification to create activatable probes that respond to specific biological cues, such as tumor hypoxia[4][5].

Physicochemical and Optical Properties

A summary of the key properties of this compound and its derivatives is presented below.

PropertyThis compoundThis compound-MZ (Inactive)This compound-MZ (Active)Reference
Molar Mass 739.91 g/mol --
Maximum Absorption (λmax) 1048 nm (in ethanol)Weak (900-1060 nm)~980 nm[4]
Maximum Emission (λem) ~1048 nm~1046 nm~1046 nm[4]
Fluorescence Quantum Yield (ΦF) 0.001 (in ethanol)1.88 x 10⁻⁵0.006[6]
Photoacoustic Signal ModerateLowHigh (7.7-fold increase)[5]
Photothermal Effect PresentLowHigh[4][5]

Hypoxia-Activated Photoacoustic Imaging with this compound-MZ

A significant advancement in the application of this compound is its modification into a hypoxia-sensitive probe, this compound-MZ. This is achieved by coupling this compound with a nitroimidazole group[4]. In normoxic tissues, the probe exhibits quenched fluorescence and a weak photoacoustic signal. However, in the hypoxic microenvironment of solid tumors, the enzyme nitroreductase (NTR) is overexpressed. NTR catalyzes the reduction of the nitroimidazole moiety on this compound-MZ, leading to the restoration of strong NIR absorption and fluorescence, and a significant enhancement of the photoacoustic signal[4][5].

Mechanism of Activation

The activation of this compound-MZ by nitroreductase in a hypoxic environment is a key mechanism for achieving high-contrast tumor imaging. The process relieves the intramolecular fluorescence quenching and activates the photothermal effect[4][5].

G Mechanism of this compound-MZ Activation cluster_0 Normoxic Environment cluster_1 Hypoxic Tumor Microenvironment IR1048_MZ_inactive This compound-MZ (PA/Fluorescence OFF) IR1048_MZ_inactive_2 This compound-MZ Normal_Tissue Normal Tissue (Low NTR) Normal_Tissue->IR1048_MZ_inactive No Activation IR1048_MZ_active Activated this compound (PA/Fluorescence ON) Hypoxic_Tumor Hypoxic Tumor (High NTR) NTR Nitroreductase (NTR) Hypoxic_Tumor->NTR Overexpression NTR->IR1048_MZ_active Reduction of Nitroimidazole IR1048_MZ_inactive_2->NTR Enters Tumor

Caption: Activation of this compound-MZ in the hypoxic tumor microenvironment.

Theranostic Applications: Combining Imaging and Therapy

This compound and its derivatives are not only effective contrast agents but also potent photothermal agents[4]. Upon irradiation with a NIR laser, they efficiently convert light energy into heat, leading to hyperthermia-induced cancer cell death. This dual functionality enables photoacoustic imaging-guided photothermal therapy (PTT).

Furthermore, this compound has been incorporated into nanoparticle systems for combined chemotherapy and photothermal therapy. For instance, a reduction-sensitive polymer encapsulating a Pt(IV) prodrug and this compound has been developed. These nanoparticles release the chemotherapeutic agent and this compound within the reductive tumor microenvironment. Subsequent NIR light irradiation triggers the photothermal effect of this compound, which enhances the efficacy of the chemotherapy by inducing DNA damage and endoplasmic reticulum (ER) stress[7][8].

Signaling Pathways in Combination Therapy

The synergistic effect of this compound-mediated PTT and chemotherapy involves the induction of cellular stress pathways, leading to apoptosis.

G Signaling in this compound Combination Therapy Nanoparticle Pt(IV)-IR1048 Nanoparticle Tumor_Cell Tumor Cell Nanoparticle->Tumor_Cell Uptake via Cisplatin Cisplatin Nanoparticle->Cisplatin Release triggered by GSH IR1048 This compound Nanoparticle->IR1048 Release triggered by GSH GSH Glutathione (GSH) (High in Tumor) Tumor_Cell->GSH Endocytosis Endocytosis DNA_Damage Enhanced DNA Damage Cisplatin->DNA_Damage PTT Photothermal Therapy (Hyperthermia) IR1048->PTT Activated by NIR_Light NIR-II Light (1064 nm) NIR_Light->PTT PTT->DNA_Damage Sensitizes ER_Stress Endoplasmic Reticulum (ER) Stress PTT->ER_Stress Induces Apoptosis Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis

Caption: Synergistic therapeutic pathways of Pt(IV)-IR1048 nanoparticles.

Experimental Protocols

Nanoparticle Formulation (BLIPO-1048)

This protocol describes the preparation of a platelet-camouflaged liposomal nanoparticle encapsulating this compound (BLIPO-1048) for active tumor targeting[9].

G BLIPO-1048 Nanoparticle Formulation Workflow Start Start Encapsulation Encapsulate this compound in Amphiphilic Lipids Start->Encapsulation Platelet_Membrane Extract Platelet Membrane Proteins Start->Platelet_Membrane LIPO_1048 This compound-loaded Liposome (LIPO-1048) Encapsulation->LIPO_1048 Coating Coat LIPO-1048 with Platelet Membrane via Mechanical Extrusion LIPO_1048->Coating Platelet_Membrane->Coating BLIPO_1048 Platelet-Camouflaged Nanoprobe (BLIPO-1048) Coating->BLIPO_1048 End End BLIPO_1048->End

Caption: Workflow for the synthesis of BLIPO-1048 nanoparticles.

Methodology:

  • This compound Encapsulation: A commercially available NIR-II absorbing small molecule dye, this compound, is encapsulated by amphiphilic lipid molecules to form this compound-loaded liposomes (LIPO-1048)[9].

  • Platelet Membrane Extraction: Membrane proteins from platelets are extracted[9].

  • Coating: The extracted platelet membrane proteins are coated onto the surface of LIPO-1048 using mechanical extrusion treatments to yield the final platelet-camouflaged nanoprobe, BLIPO-1048[9].

In Vitro Hypoxia Activation Assay

This protocol details the steps to verify the hypoxia-activated photoacoustic and fluorescent properties of this compound-MZ.

Materials:

  • This compound-MZ probe

  • Nitroreductase (NTR) from E. coli

  • NADH

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (as a co-solvent)

  • Spectrofluorometer

  • Photoacoustic imaging system

Procedure:

  • Prepare a stock solution of this compound-MZ in DMSO.

  • Prepare working solutions of this compound-MZ (e.g., 5 µg/mL) in PBS with 1% DMSO[10].

  • To induce hypoxic conditions, incubate the solutions in a hypoxic chamber or by purging with nitrogen gas.

  • Add varying concentrations of NTR (e.g., 0-10 µg/mL) and a coenzyme such as NADH (e.g., 500 µM) to the this compound-MZ solutions[10].

  • Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes)[5].

  • Measure the fluorescence emission spectra (e.g., λex = 980 nm, λem = 1010–1200 nm)[10].

  • Measure the photoacoustic signal intensity at the desired wavelength (e.g., 880 nm)[10].

  • A control experiment should be performed under normoxic conditions.

In Vivo Photoacoustic Imaging

This protocol outlines the general procedure for in vivo photoacoustic imaging of tumors using a hypoxia-activated this compound probe.

Materials:

  • Tumor-bearing mouse model (e.g., A549 tumor-bearing nude mice)

  • This compound-MZ solution (e.g., 40 µg/mL in saline)[5]

  • Preclinical photoacoustic imaging system

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Acquire baseline photoacoustic images of the tumor region before probe injection.

  • Intravenously inject the this compound-MZ solution (e.g., 200 µL) into the mouse[4].

  • Acquire photoacoustic images of the tumor at different time points post-injection (e.g., 0, 5, 10, 14, 20, 24, and 48 hours) to monitor the accumulation and activation of the probe[4].

  • The impulse excitation wavelength should be optimized for the activated probe (e.g., 880 nm)[4].

  • Quantify the photoacoustic signal intensity in the tumor region over time.

Conclusion

This compound is a versatile NIR-II dye with significant potential for advancing photoacoustic imaging. Its modifiability into activatable probes, such as the hypoxia-sensitive this compound-MZ, allows for highly specific and high-contrast imaging of the tumor microenvironment. Furthermore, its inherent photothermal properties make it an excellent candidate for theranostic applications, enabling image-guided therapy. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to leverage the unique capabilities of this compound in their studies. Further research into novel formulations and applications of this compound will undoubtedly continue to expand its role in the future of molecular imaging and personalized medicine.

References

Methodological & Application

Application Notes and Protocols for IR-1048 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-1048 is a near-infrared (NIR) fluorescent cyanine (B1664457) dye with an emission maximum around 1048 nm, placing it in the second NIR window (NIR-II, 1000-1700 nm).[1][2][3][4] This property makes it a valuable tool for deep-tissue in vivo imaging and other cell-based assays where minimizing autofluorescence from biological tissues is critical. This document provides detailed protocols for the preparation and use of this compound solutions in cell-based applications, including recommendations for determining optimal working concentrations and assessing potential cytotoxicity.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 739.91 g/mol [5]
Appearance Solid[1][6]
Excitation Maximum (λex) ~980 nm[7]
Emission Maximum (λem) ~1048 nm[1][2][3][4][5]
Solubility Soluble in water and ethanol.[1][2]
Storage -20°C, protected from light and moisture.[2]

Experimental Protocols

Preparation of this compound Stock Solution

The following protocol describes the preparation of a 1 mM stock solution of this compound. It is crucial to use high-purity solvents to ensure the stability and performance of the dye. While this compound is reported to be soluble in water and ethanol, using dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing concentrated stock solutions of cyanine dyes due to their excellent solvating properties and compatibility with most cell culture media at low final concentrations.

Materials:

  • This compound dye powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Protocol:

  • Allow the this compound dye powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 1 mM stock solution, use 0.74 mg of this compound (Molecular Weight = 739.91 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the dye powder.

  • Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming (37°C) may aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. When stored properly, the stock solution should be stable for several months.

dot

G cluster_prep Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Preparation of this compound Working Solution

The optimal working concentration of this compound for cell-based assays should be empirically determined and will depend on the cell type, cell density, and specific application. A starting concentration range of 1-10 µM is recommended for initial experiments.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

Protocol:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution in PBS or cell culture medium to the desired working concentration. For example, to prepare 1 mL of a 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of buffer or medium.

  • Mix the working solution thoroughly by gentle pipetting or vortexing.

  • Use the freshly prepared working solution for cell staining. Do not store diluted working solutions for extended periods.

dot

G cluster_working Working Solution Preparation start Start thaw_stock Thaw Stock Solution start->thaw_stock dilute Dilute in Buffer/Medium thaw_stock->dilute mix Mix Thoroughly dilute->mix use_fresh Use Immediately mix->use_fresh end End use_fresh->end

Caption: Workflow for preparing this compound working solution.

Live Cell Staining Protocol for Fluorescence Imaging

This protocol provides a general guideline for staining live cells with this compound. Optimization of incubation time and concentration may be required for different cell lines.

Materials:

  • Cells cultured in appropriate vessels (e.g., chamber slides, 96-well plates)

  • This compound working solution

  • Complete cell culture medium

  • PBS or Hank's Balanced Salt Solution (HBSS)

Protocol:

  • Grow cells to the desired confluency in a suitable culture vessel.

  • Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Image the cells using a fluorescence microscope equipped with the appropriate NIR filters.

Cytotoxicity Assessment (MTT Assay)

It is essential to evaluate the cytotoxicity of this compound at the intended working concentrations to ensure that the observed effects are not due to dye-induced cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine cytotoxicity. Studies on other heptamethine cyanine dyes suggest that cytotoxicity can be low in the dark but may increase upon irradiation.[1][5]

Materials:

  • Cells seeded in a 96-well plate

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

dot

G cluster_cytotoxicity Cytotoxicity Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate for 24h treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.

Troubleshooting

  • Low Signal:

    • Increase the concentration of the this compound working solution.

    • Increase the incubation time.

    • Ensure that the imaging system has the appropriate filters and sensitivity for NIR-II fluorescence.

  • High Background:

    • Decrease the concentration of the this compound working solution.

    • Increase the number and duration of wash steps after staining.

  • Cell Death:

    • Decrease the concentration of this compound.

    • Reduce the incubation time.

    • Confirm that the final concentration of DMSO in the culture medium is non-toxic (typically <0.5%).

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound powder and solutions.

  • Handle DMSO in a well-ventilated area as it can facilitate the absorption of other chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for IR-1048 Live Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-1048 is a heptamethine cyanine (B1664457) dye that exhibits fluorescence in the second near-infrared (NIR-II) window, with an emission maximum around 1048 nm.[1] This property makes it a valuable tool for deep-tissue in vivo imaging, where light scattering and tissue autofluorescence are minimized.[1][2] As a lipophilic dye, this compound can be utilized for staining the cytoplasmic membranes of living cells, enabling applications in cell tracking and localization studies. This document provides a comprehensive overview of the properties of this compound and a detailed, generalized protocol for its application in live-cell staining.

Properties of this compound Dye

A summary of the key physical, chemical, and fluorescence properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄₀H₃₈BCl₃F₄N₂N/A
Molecular Weight 739.91 g/mol N/A
Appearance Solid[1]
Excitation Maximum (λex) ~980 nmN/A
Emission Maximum (λem) 1048 nm (in ethanol)[1]
Solubility Soluble in organic solvents such as DMSO and ethanolN/A
Storage Store at -20°C, protected from light and moistureN/A

Experimental Protocols

Reagent Preparation

3.1.1. Handling and Storage

This compound is a light-sensitive compound and should be stored at -20°C, protected from light and moisture. When handling the dye, use appropriate personal protective equipment (PPE), including gloves and safety glasses.

3.1.2. Preparation of Stock Solution

To prepare a stock solution, dissolve this compound powder in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. A concentration of 1-5 mM is recommended for the stock solution.

  • Example: To prepare a 1 mM stock solution, dissolve 0.74 mg of this compound (MW = 739.91) in 1 mL of DMSO.

  • Vortex the solution until the dye is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

3.1.3. Preparation of Working Solution

The working solution should be prepared fresh for each experiment by diluting the stock solution in a suitable buffer or serum-free cell culture medium. The optimal concentration of this compound for staining will vary depending on the cell type and experimental conditions. A starting concentration range of 1-10 µM is recommended. It is crucial to empirically determine the optimal concentration for each specific application.

  • Example: To prepare a 5 µM working solution, add 5 µL of a 1 mM stock solution to 995 µL of serum-free medium.

Live Cell Staining Protocol

The following is a generalized protocol for staining live cells with this compound. This protocol may need to be optimized for specific cell types and applications.

3.2.1. Staining of Adherent Cells

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., chambered coverslips, glass-bottom dishes) and allow them to adhere and grow to the desired confluency.

  • Media Removal: Carefully aspirate the cell culture medium.

  • Washing: Gently wash the cells once with a pre-warmed, serum-free medium or a balanced salt solution such as Phosphate-Buffered Saline (PBS).

  • Staining: Add the freshly prepared this compound working solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed, complete growth medium to remove any unbound dye.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with the appropriate NIR laser and filter sets.

3.2.2. Staining of Suspension Cells

  • Cell Harvesting: Harvest the cells by centrifugation at a low speed (e.g., 200-300 x g) for 5 minutes.

  • Washing: Resuspend the cell pellet in pre-warmed, serum-free medium or PBS and centrifuge again. Repeat this washing step once more.

  • Resuspension: Resuspend the washed cell pellet in the freshly prepared this compound working solution at a cell density of approximately 1 x 10⁶ cells/mL.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C with gentle agitation.

  • Washing: After incubation, centrifuge the cells to pellet them and remove the staining solution. Resuspend the cells in pre-warmed, complete growth medium and repeat the centrifugation and resuspension steps twice to ensure removal of unbound dye.

  • Imaging: The stained cells can be transferred to a suitable imaging chamber for analysis.

Cytotoxicity Assay (MTT Assay)

It is recommended to assess the cytotoxicity of this compound on the specific cell line being used. The following is a general protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be converted to formazan (B1609692) crystals by living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Data Presentation

ParameterValue/RangeNotes
Recommended Staining Concentration 1 - 10 µMOptimal concentration is cell-type dependent and should be determined empirically.
Recommended Incubation Time 15 - 30 minutesLonger incubation times may increase cytotoxicity.
Recommended Incubation Temperature 37°CStandard cell culture conditions.
Cytotoxicity (Similar Dyes) VariesHeptamethine cyanine dyes like IR-780 have shown dose-dependent cytotoxicity.[3]
Cellular Uptake Mechanism (Similar Dyes) Potentially via Organic Anion-Transporting Polypeptides (OATPs)This has been observed for other heptamethine cyanine dyes in cancer cells.[3][4]

Visualizations

Live_Cell_Staining_Workflow Experimental Workflow for this compound Live Cell Staining cluster_prep Reagent Preparation cluster_staining Cell Staining cluster_imaging Data Acquisition prep_stock Prepare 1-5 mM This compound Stock in DMSO/Ethanol prep_working Dilute Stock to 1-10 uM Working Solution prep_stock->prep_working stain Incubate with This compound Working Solution (15-30 min) prep_working->stain seed_cells Seed and Culture Live Cells wash1 Wash Cells with Serum-Free Medium seed_cells->wash1 wash1->stain wash2 Wash Cells to Remove Unbound Dye stain->wash2 image Image with NIR Fluorescence Microscope (Ex: ~980 nm, Em: >1000 nm) wash2->image

Caption: Workflow for staining live cells with this compound dye.

Signaling_Pathway Hypothesized Cellular Uptake of Heptamethine Cyanine Dyes cluster_cell Cancer Cell IR1048 This compound Dye OATP Organic Anion Transporting Polypeptide (OATP) IR1048->OATP Binding Cytoplasm Cytoplasm OATP->Cytoplasm Transport CellMembrane Cell Membrane Mitochondria Mitochondria Cytoplasm->Mitochondria Accumulation Lysosome Lysosome Cytoplasm->Lysosome Accumulation

Caption: Potential uptake mechanism of this compound in cancer cells.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Suboptimal dye concentration- Insufficient incubation time- Photobleaching- Optimize this compound concentration.- Increase incubation time.- Minimize exposure to excitation light.
High background fluorescence - Incomplete removal of unbound dye- Dye precipitation- Perform additional washing steps.- Ensure the working solution is freshly prepared and well-dissolved.
Cell death or morphological changes - High dye concentration- Prolonged incubation time- Perform a cytotoxicity assay to determine the optimal, non-toxic concentration.- Reduce the incubation time.

References

Application Notes and Protocols for Photothermal Therapy using IR-1048

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photothermal therapy (PTT) is a minimally invasive therapeutic strategy that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, leading to the ablation of cancerous tissues. The NIR-II window (1000-1700 nm) is particularly advantageous for PTT due to its deeper tissue penetration and lower scattering. IR-1048 is a cyanine (B1664457) dye with strong absorption in the NIR-II region, making it a promising photothermal agent. This document provides detailed protocols for the formulation of this compound based nanoparticles and their application in both in vitro and in vivo photothermal therapy.

Nanoparticle Formulation

For effective delivery and to enhance its photothermal efficacy, this compound is often encapsulated within nanoparticles. One common approach involves self-assembly with polymers and other therapeutic agents.

Protocol for this compound and Cisplatin Co-loaded Nanoparticle (NP-2) Formulation

This protocol is adapted from a study combining PTT with chemotherapy for ovarian cancer.[1]

  • Preparation of Stock Solutions:

    • Prepare a 20 mg/mL solution of the reduction-sensitive polymer P1 in Dimethylformamide (DMF).

    • Prepare a 2 mg/mL solution of a Pt (IV) prodrug in DMF.

    • Prepare a 1 mg/mL solution of this compound in DMF.

  • Nanoparticle Self-Assembly:

    • In a clean glass vial, mix 1 mL of the P1 polymer solution (20 mg), 1 mL of the Pt (IV) prodrug solution (2 mg), and 1 mL of the this compound solution (1 mg).

    • Stir the mixture for 5 minutes at room temperature.

    • Add 10 mL of deionized water dropwise to the solution while stirring.

    • Continue stirring for an additional 10 minutes to allow for nanoparticle formation.

  • Purification:

    • Transfer the nanoparticle solution to a dialysis bag (molecular weight cut-off: 3500 Da).

    • Dialyze against deionized water for 12 hours to remove DMF and unencapsulated components.

    • The resulting purified nanoparticle solution (referred to as NP-2) is ready for characterization and use. The final nanoparticles are spherical with a mean diameter of approximately 40-45 nm.[1]

In Vitro Photothermal Therapy Protocol

This protocol outlines the steps for evaluating the photothermal efficacy of this compound nanoparticles on cancer cell lines.

1. Cell Culture:

  • Culture A549 cells (or another suitable cancer cell line) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Seed A549 cells in a 96-well plate at a density of 7,000 cells/well and allow them to adhere overnight.[2]
  • Incubate the cells with varying concentrations of the this compound nanoparticle formulation (e.g., 0-100 µg/mL) for 24 hours.[2]
  • Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well.[2]
  • Incubate for 4 hours at 37°C.[2]
  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
  • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

3. In Vitro Photothermal Treatment:

  • Seed cells in a 96-well plate as described above.
  • Incubate the cells with the this compound nanoparticle solution at a desired concentration (e.g., 5 µg/mL).[2]
  • After the desired incubation time, irradiate the cells with a 980 nm or 1064 nm laser at a specific power density (e.g., 0.1 W/cm²) for a set duration (e.g., 2 minutes).[2]
  • Monitor the temperature of the solution during irradiation using a thermocouple or thermal imaging camera.
  • Assess cell viability 24 hours post-treatment using the MTT assay.

Quantitative Data for In Vitro PTT
ParameterValueReference
Cell LineA549[2]
This compound FormulationIR1048-MZ[2]
Concentration5 µg/mL[2]
Laser Wavelength980 nm[2]
Laser Power Density0.1 W/cm²[2]
Irradiation Time2 minutes[2]

In Vivo Photothermal Therapy Protocol

This protocol details the procedure for assessing the in vivo photothermal therapeutic effect of this compound nanoparticles in a tumor-bearing mouse model.

1. Animal Model:

  • Establish a tumor model by subcutaneously injecting A549 cells (or another appropriate cell line) into the flank of nude mice.
  • Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

2. Nanoparticle Administration:

  • Administer the this compound nanoparticle solution to the tumor-bearing mice via intravenous injection. A typical dose might be 200 µL of a 40 µg/mL solution.[2]
  • A control group should be treated with saline.[2]

3. In Vivo Imaging and PTT:

  • At a predetermined time point post-injection (e.g., 14 hours), anesthetize the mice.[2]
  • Irradiate the tumor region with a 980 nm or 1064 nm laser at a specific power density (e.g., 0.1 W/cm²) for a defined duration (e.g., 2 minutes).[2]
  • Monitor the temperature of the tumor surface in real-time using an infrared thermal imaging camera.

4. Therapeutic Efficacy Assessment:

  • Monitor tumor growth by measuring the tumor volume every few days using calipers.
  • Observe the physical condition and body weight of the mice throughout the experiment.
  • At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue necrosis and apoptosis.

Quantitative Data for In Vivo PTT
ParameterValueReference
Animal ModelNude mice bearing A549 tumors[2]
This compound FormulationIR1048-MZ[2]
Administration RouteIntravenous injection[2]
Dosage200 µL of 40 µg/mL solution[2]
Laser Wavelength980 nm[2]
Laser Power Density0.1 W/cm²[2]
Irradiation Time2 minutes[2]
Time Post-Injection for Irradiation14 hours[2]

Visualizations

Experimental Workflow for In Vitro PTT

in_vitro_ptt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., A549) incubation Incubate Cells with Nanoparticles cell_culture->incubation np_prep This compound Nanoparticle Formulation np_prep->incubation irradiation NIR Laser Irradiation (980nm or 1064nm) incubation->irradiation temp_monitor Temperature Monitoring irradiation->temp_monitor viability_assay Cell Viability Assay (e.g., MTT) irradiation->viability_assay

Caption: Workflow for in vitro photothermal therapy using this compound nanoparticles.

Experimental Workflow for In Vivo PTT

in_vivo_ptt_workflow cluster_prep Model Preparation cluster_treatment Treatment cluster_analysis Therapeutic Assessment tumor_model Establish Tumor Model in Mice np_injection Intravenous Injection of This compound Nanoparticles tumor_model->np_injection laser_irradiation NIR Laser Irradiation of Tumor np_injection->laser_irradiation thermal_imaging Real-time Thermal Imaging laser_irradiation->thermal_imaging tumor_monitoring Tumor Volume Monitoring laser_irradiation->tumor_monitoring histology Histological Analysis tumor_monitoring->histology

Caption: Workflow for in vivo photothermal therapy using this compound nanoparticles.

Proposed Signaling Pathway for PTT-Induced Cell Death

ptt_signaling_pathway cluster_trigger External Trigger cluster_cellular_response Cellular Response laser NIR-II Laser (1064nm) ir1048_np This compound Nanoparticles laser->ir1048_np hyperthermia Localized Hyperthermia ir1048_np->hyperthermia Photothermal Conversion er_stress Endoplasmic Reticulum Stress hyperthermia->er_stress dna_damage Enhanced DNA Damage (with Chemo) hyperthermia->dna_damage apoptosis Cell Apoptosis er_stress->apoptosis dna_damage->apoptosis

Caption: Proposed signaling pathway for this compound mediated photothermal cell death.

References

Application Notes and Protocols for IR-1048 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-1048 is a near-infrared (NIR) cyanine (B1664457) dye with fluorescence emission in the second NIR window (NIR-II, 1000-1700 nm). This property makes it a valuable tool for in vivo imaging studies, as NIR-II fluorescence offers deeper tissue penetration and higher signal-to-background ratios compared to traditional NIR-I imaging. These application notes provide a detailed overview of the administration and dosage of this compound and its derivatives in animal studies, based on available preclinical research.

It is important to note that the majority of published in vivo studies utilize a modified form of this compound, specifically This compound-MZ , which is a nitroreductase (NTR)-responsive probe designed for tumor-specific imaging and therapy.[1] Detailed protocols and quantitative data for the administration of unmodified this compound are scarce in publicly available literature. Therefore, this document primarily focuses on the well-documented protocols for this compound-MZ and provides general guidance for the use of similar NIR dyes.

Physicochemical Properties and Formulation

A critical aspect of in vivo studies is the appropriate formulation of the imaging agent to ensure solubility, stability, and biocompatibility.

Solubility:

  • This compound: While some sources state that this compound is soluble in water, other studies indicate that it, like many cyanine dyes, has poor aqueous solubility.[2][3] To overcome this, it is often encapsulated in nanoparticles or dissolved in a mixture of solvents.[3]

  • This compound-MZ: For in vivo studies, this compound-MZ has been successfully dissolved in a vehicle of phosphate-buffered saline (PBS) and dimethyl sulfoxide (B87167) (DMSO).[1]

Recommended Vehicle for this compound-MZ: A common and effective vehicle for the intravenous administration of this compound-MZ in mice is a PBS-DMSO solution.[1]

ComponentProportion (v/v)
Phosphate-Buffered Saline (PBS)99%
Dimethyl Sulfoxide (DMSO)1%

Administration and Dosage for In Vivo Imaging

The following tables summarize the administration and dosage parameters for this compound-MZ in a tumor-bearing mouse model.

Table 1: Administration Protocol for this compound-MZ in Mice[1]
ParameterDetails
Animal Model A549 tumor-bearing Balb/c nude mice
Route of Administration Intravenous (tail vein injection)
Dosage Concentration 40 µg/mL
Injection Volume 200 µL
Total Dose per Animal 8 µg
Table 2: Experimental Parameters for In Vivo Studies with this compound-MZ[1]
Study TypeKey Parameters
Biodistribution Imaging at 0, 5, 10, 14, 20, 24, 48, and 72 hours post-injection. Organs harvested for ex vivo analysis include heart, liver, spleen, lung, kidney, and tumor.
In Vivo Toxicity Intravenous administration of a single dose. Blood samples and major organs (heart, lung, liver, kidney, and spleen) collected 30 days post-injection for serum biochemistry, complete blood panel, and histological analysis.
Photothermal Therapy (PTT) Tumor irradiation with a 980 nm laser (0.1 W/cm²) for 2 minutes, 14 hours post-injection.

Experimental Protocols

Protocol 1: Preparation of this compound-MZ Injection Solution

Materials:

  • This compound-MZ

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

Procedure:

  • Prepare a stock solution of this compound-MZ in DMSO.

  • For a final injection concentration of 40 µg/mL, dilute the stock solution with sterile PBS to achieve a final DMSO concentration of 1% (v/v).

  • Vortex the solution gently to ensure it is well-mixed.

  • Visually inspect the solution for any precipitation before injection.

Protocol 2: In Vivo Administration and Imaging Workflow

This protocol outlines the general steps for administering this compound-MZ to tumor-bearing mice and subsequent imaging.

G cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging & Analysis cluster_toxicity Toxicity Assessment prep_solution Prepare 40 µg/mL this compound-MZ in PBS-DMSO (99:1 v/v) anesthetize Anesthetize tumor-bearing mouse inject Administer 200 µL via tail vein injection anesthetize->inject live_imaging Perform in vivo NIR-II fluorescence imaging at specified time points inject->live_imaging toxicity Conduct long-term toxicity assessment (30 days) inject->toxicity biodistribution Harvest organs for ex vivo biodistribution analysis live_imaging->biodistribution blood_collection Collect blood for hematology and serum biochemistry histology Harvest organs for histological examination blood_collection->histology

Fig. 1: Experimental workflow for in vivo studies using this compound-MZ.

Signaling Pathway and Mechanism of Action of this compound-MZ

This compound-MZ is a "smart" probe that is activated in the hypoxic microenvironment of tumors. This activation is mediated by the enzyme nitroreductase (NTR), which is overexpressed in hypoxic cells.

G cluster_0 Tumor Microenvironment cluster_1 Activation & Imaging IR1048_MZ This compound-MZ (Non-fluorescent) NTR Nitroreductase (NTR) (Overexpressed in hypoxia) IR1048_MZ->NTR Reduction by NTR Activated_IR1048 Activated this compound (Fluorescent) NTR->Activated_IR1048 Catalyzes conversion NIR_II_Signal NIR-II Fluorescence (1000-1700 nm) Activated_IR1048->NIR_II_Signal Enables PTT Photothermal Therapy (Laser Irradiation) Activated_IR1048->PTT Enables

References

Application Note: IR-1048 for High-Resolution NIR-II Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the setup and application of IR-1048 for fluorescence imaging in the second near-infrared (NIR-II) window, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a cyanine (B1664457) dye specifically designed for fluorescence imaging in the second near-infrared (NIR-II) window, a spectral range spanning from 1000 to 1700 nm.[1][2] Imaging within this window offers significant advantages for biological research, particularly for in vivo studies, due to the reduced scattering of photons, minimal tissue autofluorescence, and deeper tissue penetration compared to traditional visible and NIR-I (700-900 nm) imaging. These properties enable high-resolution visualization of deep-seated biological structures and processes.[3] this compound is often functionalized to create probes that target specific biological markers, such as nitroreductase in hypoxic tumor environments, making it a valuable tool for cancer research and therapeutic monitoring.

Physicochemical and Spectroscopic Properties of this compound

A summary of the key properties of this compound is presented below. These values are essential for designing imaging experiments and performing quantitative analysis.

PropertyValueSolvent/ConditionsReference(s)
Chemical Formula C₄₀H₃₈BCl₃F₄N₂-
Molecular Weight 739.91 g/mol -
Typical Excitation Max (λex) ~980 nmVaries
Emission Maximum (λem) ~1048 nmEthanol
Fluorescence Quantum Yield (ΦF) 0.001 (0.1%)Ethanol
Molar Extinction Coefficient (ε) Data not available in current search results.--
Solubility Soluble in water and ethanol-

Core Equipment Setup for this compound Imaging

A typical epi-fluorescence imaging system for the NIR-II region is required for this compound. The fundamental components are outlined below.

Essential Components and Specifications
ComponentSpecification / RecommendationRationaleReference(s)
Excitation Light Source A high-power laser diode with a peak wavelength of 980 nm is recommended.Efficiently excites this compound to produce a strong fluorescence signal.
Excitation Filter A short-pass filter (e.g., cut-off at 1000 nm) or a narrow band-pass filter centered at 980 nm should be placed in the excitation path.Ensures only the desired excitation wavelength reaches the sample, minimizing stray light and background noise.
Dichroic Mirror A long-pass dichroic mirror with a cut-on wavelength around 1000 nm.Reflects the 980 nm excitation light towards the sample while efficiently transmitting the emitted fluorescence (>1000 nm) to the detector.
Emission Filter A 1000 nm long-pass filter should be placed before the detector.Blocks scattered excitation light from reaching the detector, ensuring that only the this compound fluorescence signal is captured. This is critical for achieving a high signal-to-noise ratio.
Detector An Indium Gallium Arsenide (InGaAs) camera . These cameras are sensitive in the 900-1700 nm range. Cooled InGaAs cameras are preferred for low-noise, long-exposure acquisitions.Standard silicon-based cameras are not sensitive in the NIR-II window. InGaAs detectors are essential for capturing the fluorescence emission of this compound.
Objective Lens A high-quality objective lens with good transmission in the NIR range (up to 1700 nm).Maximizes the collection of emitted photons from the sample.[3]

Diagram of a Typical NIR-II Imaging System

NIR_II_Setup cluster_system NIR-II Fluorescence Imaging System Laser 980 nm Laser ExFilter Excitation Filter (980 nm Bandpass) Laser->ExFilter Excitation Light Dichroic Dichroic Mirror (1000 nm LP) ExFilter->Dichroic Objective Objective Lens Dichroic->Objective Reflected Ex. Transmitted Em. EmFilter Emission Filter (1000 nm Long-pass) Dichroic->EmFilter Emitted Fluorescence Sample Sample (e.g., Cells, Animal) Objective->Sample Focused Light Collected Emission Detector InGaAs Camera EmFilter->Detector

Caption: A schematic of a standard epi-fluorescence setup for NIR-II imaging.

Experimental Protocols

The following protocols provide a starting point for using this compound-based probes for in vitro and in vivo imaging. As an example, we will reference a hypothetical probe, "this compound-Target," designed to detect a specific cellular marker.

Protocol 1: In Vitro Cellular Imaging

This protocol describes the labeling and imaging of cultured cells.

Materials:

  • Cultured cells seeded on a glass-bottom imaging dish

  • This compound-Target probe stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • NIR-II fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) in a glass-bottom dish suitable for microscopy.

  • Probe Preparation: Prepare a working solution of this compound-Target by diluting the stock solution in complete cell culture medium. The final concentration should be optimized, but a starting range of 1-10 µM is common.

  • Cell Labeling: Remove the existing medium from the cells and add the this compound-Target working solution.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined period (e.g., 30-60 minutes). This time should be optimized based on the probe's kinetics.

  • Washing: Gently wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh medium or PBS to the cells for imaging. Place the dish on the NIR-II microscope stage.

  • Image Acquisition:

    • Excite the sample using the 980 nm laser.

    • Collect the emitted fluorescence using the InGaAs camera with the 1000 nm long-pass filter in place.

    • Optimize exposure time and laser power to achieve a good signal-to-noise ratio while minimizing potential phototoxicity.

Workflow for In Vitro Imaging

In_Vitro_Workflow A Seed Cells on Imaging Dish C Incubate Cells with Probe A->C B Prepare this compound Probe Working Solution B->C D Wash to Remove Unbound Probe C->D E Acquire Images on NIR-II Microscope D->E

Caption: A generalized workflow for labeling and imaging cultured cells with this compound.

Protocol 2: In Vivo Small Animal Imaging

This protocol outlines the general steps for imaging a tumor-bearing mouse model. All animal procedures must be conducted in accordance with approved institutional guidelines.

Materials:

  • Tumor-bearing mouse model

  • Sterile this compound-Target probe solution formulated for injection (e.g., in saline or PBS)

  • Anesthesia (e.g., isoflurane)

  • In vivo NIR-II imaging system

Procedure:

  • Animal Preparation: Anesthetize the mouse using a calibrated isoflurane (B1672236) delivery system. Place the animal on the imaging stage, which should be heated to maintain body temperature.

  • Pre-injection Imaging: Acquire a baseline (pre-injection) image of the region of interest (e.g., the tumor) to assess background autofluorescence.

  • Probe Administration: Administer the this compound-Target probe via an appropriate route, typically an intravenous (tail vein) injection. A typical dose might be 100-200 µL of a 50-100 µM solution.

  • Dynamic Imaging: Begin acquiring images immediately after injection to observe the probe's distribution dynamics. Continue imaging at various time points (e.g., 1, 4, 8, 12, 24 hours) post-injection to determine the optimal time for target accumulation and background clearance.

  • Image Acquisition Parameters:

    • Use the 980 nm laser for excitation, ensuring the power density is within safe limits for in vivo use.

    • Set the InGaAs camera exposure time to balance signal strength and temporal resolution.

    • Use the 1000 nm long-pass emission filter.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and a background region (e.g., muscle) over time to calculate the tumor-to-background ratio.

Workflow for In Vivo Imaging

In_Vivo_Workflow A Anesthetize Animal and Acquire Baseline Image B Administer this compound Probe (e.g., IV Injection) A->B C Acquire Images at Multiple Time Points Post-Injection B->C D Analyze Image Data (e.g., Tumor-to-Background Ratio) C->D

Caption: A standard procedure for in vivo fluorescence imaging in small animals.

Application Example: Imaging Hypoxia

This compound can be modified with a nitroimidazole group to create a probe (this compound-MZ) that is responsive to nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells. In its initial state, the probe's fluorescence is quenched. In the presence of NTR, the nitro group is reduced, restoring the strong NIR-II fluorescence of the this compound core.

Activation Mechanism of a Hypoxia-Sensitive this compound Probe

Hypoxia_Probe_Activation cluster_probe Probe State cluster_environment Cellular Environment Probe_Quenched This compound-MZ (Fluorescence OFF) Probe_Active This compound (Fluorescence ON) Probe_Quenched->Probe_Active Reduction Hypoxia Hypoxic Tumor Cell NTR Nitroreductase (NTR) Enzyme Hypoxia->NTR Overexpression NTR->Probe_Quenched Acts on

Caption: The activation of a hypoxia-sensitive this compound probe by nitroreductase.

References

Application Notes and Protocols for IR-1048 in Deep-Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-1048 is a polymethine cyanine (B1664457) dye that operates within the second near-infrared (NIR-II) window, with an emission maximum around 1048 nm.[1][2][3][4] This spectral region (1000-1700 nm) is highly advantageous for deep-tissue imaging due to reduced light scattering, minimal tissue autofluorescence, and lower light absorption by biological components compared to the visible and NIR-I regions.[5][6][7] These properties enable imaging with higher spatial resolution and deeper penetration into biological tissues.[8][9]

This compound and its derivatives have emerged as powerful tools for various biomedical applications, including high-contrast in vivo fluorescence imaging, photoacoustic (PA) imaging, and photothermal therapy (PTT).[10][11] A notable derivative, this compound-MZ, incorporates a nitroimidazole group, rendering it responsive to the hypoxic microenvironment characteristic of many solid tumors.[10] This hypoxia-activated probe demonstrates a "turn-on" fluorescence and photoacoustic signal in the presence of nitroreductase (NTR), an enzyme overexpressed in hypoxic cancer cells.[10][12] This targeted activation mechanism significantly enhances the signal-to-background ratio for precise tumor visualization and therapy.[10]

This document provides detailed application notes and protocols for the use of this compound and its hypoxia-responsive form, this compound-MZ, in deep-tissue imaging techniques.

Data Presentation

Photophysical and Thermophysical Properties of this compound and its Derivatives
PropertyThis compoundThis compound-MZ (Quenched)This compound-MZH (Activated)Reference
Maximum Absorption (λmax) 1048 nm (in ethanol)Weak absorption in the 900-1060 nm range~980 nm,[1]
Maximum Emission (λem) ~1078 nm~1046 nm~1046 nm[1]
Fluorescence Quantum Yield (ΦF) 0.1% (in ethanol), 0.4% (in DCM)1.88 x 10⁻⁵0.006 (106.9-fold increase)[13],[2],[1]
Solubility Soluble in organic solvents like ethanol (B145695) and DMSOImproved aqueous solubility-[2],[1]
Molecular Weight 739.91 g/mol --

Signaling Pathway and Experimental Workflow Diagrams

Hypoxia_Activation_of_IR1048_MZ cluster_normoxia Normoxic Environment (Normal Tissue) cluster_hypoxia Hypoxic Environment (Tumor) cluster_signals Imaging and Therapeutic Signals IR1048_MZ_normoxia This compound-MZ (Fluorescence Quenched) NTR_inactive Low NTR Activity IR1048_MZ_normoxia->NTR_inactive No Reaction IR1048_MZ_hypoxia This compound-MZ NTR_active High NTR Activity IR1048_MZ_hypoxia->NTR_active Enzymatic Reduction IR1048_MZH This compound-MZH (Fluorescence Activated) NTR_active->IR1048_MZH NIR_Fluorescence NIR-II Fluorescence IR1048_MZH->NIR_Fluorescence PA_Signal Photoacoustic Signal IR1048_MZH->PA_Signal PTT Photothermal Therapy IR1048_MZH->PTT NADH NADH NADH->NTR_active Coenzyme

Caption: Hypoxia-activated signaling of this compound-MZ probe.

Deep_Tissue_Imaging_Workflow cluster_preparation Probe Preparation cluster_animal_model Animal Model cluster_imaging Imaging cluster_analysis Data Analysis Prepare_Probe Prepare this compound Solution (e.g., in PBS/DMSO) Injection Intravenous Injection Prepare_Probe->Injection Animal_Prep Anesthetize Animal Animal_Prep->Injection Fluorescence_Imaging NIR-II Fluorescence Imaging Injection->Fluorescence_Imaging PA_Imaging Photoacoustic Imaging Injection->PA_Imaging Image_Analysis Image Acquisition & Analysis Fluorescence_Imaging->Image_Analysis PA_Imaging->Image_Analysis Biodistribution Ex vivo Biodistribution Image_Analysis->Biodistribution

References

Application Notes and Protocols for Conjugating IR-1048 to Antibodies and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-1048 is a near-infrared (NIR-II) fluorescent dye with an emission maximum around 1048 nm.[1][2][3] Its properties make it a valuable tool for in vivo imaging and other applications where deep tissue penetration and low background autofluorescence are critical. This document provides detailed protocols for conjugating this compound to antibodies and peptides, enabling researchers to develop targeted fluorescent probes for a variety of research and drug development applications. The primary methods of conjugation covered are via N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines, and maleimide (B117702) chemistry, which targets free thiols.

Core Concepts in Bioconjugation

Successful conjugation of fluorescent dyes like this compound to biomolecules such as antibodies and peptides relies on specific chemical reactions that form stable covalent bonds. The choice of reaction chemistry is dictated by the available functional groups on the target biomolecule.

  • Amine-Reactive Chemistry: The most common method for labeling proteins is through the reaction of an NHS ester-functionalized dye with primary amines (the ε-amino group of lysine (B10760008) residues). This reaction is efficient at a slightly basic pH (8.0-8.5).

  • Thiol-Reactive Chemistry: Maleimide-functionalized dyes react specifically with sulfhydryl (thiol) groups, most commonly found on cysteine residues. This reaction is most efficient at a neutral pH (7.0-7.5). This method can be used for site-specific labeling if a cysteine residue is engineered into a specific location on the antibody or peptide.

Quantitative Data Summary

While specific quantitative data for this compound conjugation is not extensively published, the following tables provide a general overview of expected parameters based on typical NIR dye conjugations. The optimal Degree of Labeling (DOL) for antibodies generally falls between 2 and 10 to avoid self-quenching of the fluorophore and loss of antibody function.

Table 1: General Parameters for this compound Conjugation

ParameterThis compound NHS EsterThis compound Maleimide
Target Functional Group Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Reaction pH 8.0 - 8.57.0 - 7.5
Typical Molar Ratio (Dye:Protein) 5:1 to 20:110:1 to 20:1
Typical Reaction Time 1-2 hours at Room Temperature2 hours at Room Temperature or Overnight at 4°C
Common Solvents for Dye Anhydrous DMSO or DMFAnhydrous DMSO or DMF

Table 2: Key Properties of this compound

PropertyValueReference
Emission Maximum (λem) ~1048 nm[1][2]
Excitation Maximum (λex) ~1048 nm (in ethanol)[3]
Reactive Forms Available NHS ester, Maleimide[1]
Storage Temperature -20°C, protected from light and moisture[3]

Experimental Protocols

Protocol 1: Conjugation of this compound NHS Ester to Antibodies

This protocol describes the labeling of primary amines on an antibody with this compound NHS ester.

Materials:

  • Antibody (in an amine-free buffer like PBS)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS. This can be done using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • This compound NHS Ester Stock Solution Preparation:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO immediately before use. For example, dissolve 1 mg of the dye in the appropriate volume of DMSO.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess of dye to antibody (a starting point of 10:1 is recommended).

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Separate the this compound-antibody conjugate from unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored fractions to elute).

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~1048 nm).

    • Calculate the Degree of Labeling (DOL) using the formula provided in the "Characterization of Conjugates" section below.

Protocol 2: Conjugation of this compound Maleimide to Peptides or Reduced Antibodies

This protocol is for labeling free thiol groups on peptides or antibodies with this compound maleimide.

Materials:

  • Peptide or Antibody with free thiol groups

  • This compound maleimide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: PBS or 10-100 mM Tris or HEPES, pH 7.0-7.5, degassed

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., Sephadex G-25 or HPLC)

Procedure:

  • Peptide/Antibody Preparation:

    • Dissolve the peptide or antibody in degassed Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the antibody's disulfide bonds need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. The excess TCEP must be removed before adding the maleimide dye, which can be done using a desalting column.

  • This compound Maleimide Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound maleimide in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the this compound maleimide stock solution to the peptide or antibody solution to achieve a 10-20 fold molar excess of the dye.

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Purify the conjugate using a size-exclusion column or, for peptides, reverse-phase HPLC may be more appropriate.

  • Characterization of the Conjugate:

    • Determine the concentration and DOL as described in the "Characterization of Conjugates" section.

Characterization of Conjugates

Degree of Labeling (DOL) Calculation

The DOL is the average number of dye molecules conjugated to each protein or peptide molecule. It can be determined using UV-Vis spectrophotometry.

Formula:

Where:

  • A_max: Absorbance of the conjugate at the maximum absorbance wavelength of this compound (~1048 nm).

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_prot: Molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

  • ε_dye: Molar extinction coefficient of this compound at its λ_max. (Note: This value should be obtained from the supplier of the this compound dye).

  • CF_280: Correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye). (Note: This value should be obtained from the supplier of the this compound dye).

Procedure:

  • Measure the absorbance of the purified conjugate solution in a quartz cuvette at 280 nm and at the λ_max of this compound (~1048 nm).

  • Calculate the DOL using the formula above. An optimal DOL for antibodies is typically between 2 and 10.

Diagrams

experimental_workflow_nhs_ester cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.5, RT, 1-2h) Ab->Mix Dye_Stock This compound NHS Ester Stock Solution (DMSO) Dye_Stock->Mix Quench Quench Reaction (Tris Buffer) Mix->Quench Purify Purify via Size-Exclusion Chromatography Quench->Purify Characterize Characterize: - Measure A280 & Amax - Calculate DOL Purify->Characterize

Caption: Workflow for this compound NHS ester conjugation to an antibody.

experimental_workflow_maleimide cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Peptide Peptide/Reduced Antibody with Free Thiols Mix Mix Peptide and Dye (pH 7.0-7.5, RT or 4°C) Peptide->Mix Dye_Stock This compound Maleimide Stock Solution (DMSO) Dye_Stock->Mix Purify Purify via SEC or HPLC Mix->Purify Characterize Characterize: - Measure Absorbance - Calculate DOL Purify->Characterize

Caption: Workflow for this compound maleimide conjugation to a peptide or reduced antibody.

Stability and Storage

Proper storage of this compound conjugated antibodies and peptides is crucial to maintain their stability and functionality. For long-term storage, it is recommended to store the conjugates at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol. To prevent microbial growth, a preservative such as sodium azide (B81097) can be added. It is also important to protect the conjugates from light to prevent photobleaching of the this compound dye. Studies on similar antibody-dye conjugates have shown good stability over several months when stored under appropriate conditions.

References

Application Notes and Protocols for IR-1048 Encapsulation in Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of the near-infrared (NIR) cyanine (B1664457) dye IR-1048 into polymeric nanoparticles. This nanoformulation is designed for applications in drug delivery, particularly for photothermal therapy (PTT) and imaging-guided cancer therapy.

Introduction

This compound is a heptamethine cyanine dye with strong absorption in the NIR-II window (1000-1700 nm), a region with deep tissue penetration and low autofluorescence. These properties make it an excellent candidate for in vivo imaging and as a photothermal agent. Encapsulation of hydrophobic molecules like this compound into nanoparticles is a crucial step to improve their stability in physiological environments, enhance their accumulation in target tissues through the enhanced permeability and retention (EPR) effect, and facilitate controlled release. This document outlines the synthesis, characterization, and in vitro evaluation of this compound-loaded nanoparticles.

Data Presentation

The following tables summarize the typical physicochemical properties of this compound-loaded nanoparticles based on self-assembly of amphiphilic polymers. These values are representative and may vary depending on the specific polymer and protocol used.

Table 1: Physicochemical Characterization of this compound Loaded Nanoparticles

ParameterValueMethod of Analysis
Size (Hydrodynamic Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -10 to -25 mVLaser Doppler Velocimetry
Drug Loading Content (DLC) 1% - 5% (w/w)UV-Vis Spectroscopy
Encapsulation Efficiency (EE) > 80%UV-Vis Spectroscopy

Table 2: In Vitro Drug Release Profile of this compound from Nanoparticles

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5
1~5%~10%
4~15%~25%
12~25%~40%
24~35%~55%
48~45%~70%

Experimental Protocols

Protocol for Synthesis of this compound Loaded Polymeric Nanoparticles

This protocol describes the preparation of this compound loaded nanoparticles using the nanoprecipitation (solvent displacement) method with an amphiphilic block copolymer such as Pluronic F127.

Materials:

  • This compound dye

  • Pluronic F127 (or other suitable amphiphilic block copolymer)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized (DI) water

  • Dialysis membrane (MWCO 14,000 Da)

  • Magnetic stirrer and stir bar

  • Syringe with a needle

Procedure:

  • Preparation of Organic Phase: Dissolve 1 mg of this compound and 20 mg of Pluronic F127 in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.

  • Nanoprecipitation:

    • Place 10 mL of DI water in a glass vial with a magnetic stir bar.

    • Set the magnetic stirrer to a moderate speed (e.g., 600 rpm).

    • Draw the organic phase into a syringe.

    • Slowly inject the organic phase dropwise into the stirring DI water.

    • A color change to a greenish-blue suspension should be observed as the nanoparticles form.

  • Solvent Removal and Purification:

    • Leave the nanoparticle suspension stirring for at least 4 hours at room temperature in a fume hood to allow for the evaporation of DMSO.

    • Transfer the suspension to a dialysis bag and dialyze against DI water for 48 hours to remove any remaining free this compound and DMSO. Change the DI water every 6-8 hours.

  • Storage: Store the purified this compound loaded nanoparticle suspension at 4°C for future use.

Protocol for Characterization of this compound Loaded Nanoparticles

3.2.1. Size and Zeta Potential Measurement:

  • Dilute a small aliquot of the nanoparticle suspension in DI water.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.

  • Measure the zeta potential using the same instrument equipped with a zeta potential cell.

3.2.2. Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Standard Curve: Prepare a standard curve of this compound in DMSO by measuring the absorbance at its maximum absorption wavelength (~980-1048 nm) using a UV-Vis spectrophotometer.

  • Measurement:

    • Take a known volume of the nanoparticle suspension and lyophilize it to obtain the total weight of nanoparticles.

    • Dissolve a known weight of the lyophilized nanoparticles in DMSO to disrupt the nanoparticles and release the encapsulated this compound.

    • Measure the absorbance of the resulting solution and determine the concentration of this compound using the standard curve.

  • Calculations:

    • Drug Loading Content (DLC %): (Weight of loaded this compound / Total weight of nanoparticles) x 100

    • Encapsulation Efficiency (EE %): (Weight of loaded this compound / Initial weight of this compound used) x 100

Protocol for In Vitro Drug Release Study
  • Place a known concentration of the this compound nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4 or acetate (B1210297) buffer, pH 5.5) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released this compound in the collected aliquots using UV-Vis spectroscopy.

  • Calculate the cumulative percentage of drug release over time.

Visualizations

Experimental Workflow

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_invitro In Vitro Studies dissolve Dissolve this compound & Polymer in Organic Solvent nanoprecipitation Nanoprecipitation in Water dissolve->nanoprecipitation purification Solvent Evaporation & Dialysis nanoprecipitation->purification size_zeta Size & Zeta Potential (DLS) purification->size_zeta dle_ee DLC & EE (UV-Vis) purification->dle_ee morphology Morphology (TEM) purification->morphology release Drug Release purification->release photothermal Photothermal Effect purification->photothermal cellular_uptake Cellular Uptake purification->cellular_uptake G cluster_stimulus External Stimulus cluster_cell Tumor Cell laser NIR Laser (e.g., 1064 nm) np This compound Nanoparticle laser->np Excitation heat Hyperthermia (>42°C) np->heat Energy Conversion stress Cellular Stress heat->stress apoptosis Apoptosis stress->apoptosis necrosis Necrosis stress->necrosis G cluster_icd Immunogenic Cell Death Induction cluster_damps DAMPs Release cluster_immune Immune Response ptt Photothermal Therapy (PTT) er_stress Endoplasmic Reticulum Stress ptt->er_stress ros Reactive Oxygen Species (ROS) ptt->ros icd Immunogenic Cell Death er_stress->icd ros->icd crt Calreticulin (CRT) Exposure icd->crt atp ATP Secretion icd->atp hmgb1 HMGB1 Release icd->hmgb1 dc_maturation Dendritic Cell (DC) Maturation crt->dc_maturation atp->dc_maturation hmgb1->dc_maturation t_cell T-Cell Priming & Activation dc_maturation->t_cell antitumor Antitumor Immunity t_cell->antitumor

Application Notes and Protocols for Monitoring Treatment Response Using IR-1048

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective monitoring of treatment response is crucial for the development of novel cancer therapies and for personalizing patient care. Non-invasive imaging techniques that can visualize biological processes associated with treatment efficacy offer a significant advantage over traditional methods that rely on anatomical changes, which can be slow to manifest. This document provides detailed application notes and protocols for utilizing the near-infrared II (NIR-II) fluorescent dye IR-1048, and its hypoxia-activated derivative this compound-MZ, for monitoring cancer treatment response in preclinical research.

A significant challenge in cancer therapy is tumor hypoxia, a condition of low oxygen levels within the tumor microenvironment. Hypoxia is associated with resistance to both radiotherapy and chemotherapy.[5][6][7] The hypoxia-activated probe this compound-MZ was developed by conjugating this compound with a nitroimidazole group. In hypoxic conditions, where nitroreductase (NTR) enzymes are overexpressed, the nitroimidazole group is reduced, leading to the cleavage of the quencher and a significant increase in the NIR-II fluorescence signal of this compound.[8][9] This "turn-on" mechanism allows for specific imaging of hypoxic tumor regions, providing a valuable biomarker for monitoring therapies that aim to alleviate hypoxia or target hypoxic cancer cells.

These application notes will detail the properties of this compound, the principles of using this compound-MZ to monitor treatment response, and provide step-by-step protocols for its application in preclinical models.

Properties of this compound and Derivatives

The photophysical and physicochemical properties of this compound and its derivative this compound-MZ are critical for their application in biological imaging. A summary of these properties is provided in the tables below.

PropertyThis compoundReference(s)
Chemical Formula C40H38BCl3F4N2
Molecular Weight 739.91 g/mol
Appearance Solid-
Excitation Maximum (λex) ~980 nm[9]
Emission Maximum (λem) 1048 nm (in ethanol)
Storage Temperature -20°C
PropertyThis compound-MZ (Unactivated)This compound-MZ (Activated by NTR)Reference(s)
Excitation Maximum (λex) 980 nm980 nm[9]
Emission Maximum (λem) 1046 nm1046 nm[9]
Fluorescence Quantum Yield (ΦF) 1.88 x 10⁻⁵0.006 (106.9-fold increase)[9]
Photothermal Conversion Efficiency Low20.2%[5]
In Vivo Administration Dose (mice) 40 µg/mL (200 µL injection)-[8]
In Vivo Imaging Time Post-Injection Peak tumor-to-background ratio at 14h-[8]
Tumor-to-Background Ratio (in vivo) Up to 30-[8]

Principle of Monitoring Treatment Response with this compound-MZ

The rationale for using this compound-MZ to monitor treatment response is based on the premise that effective therapies will alter the hypoxic state of the tumor. For instance:

  • Radiotherapy and certain chemotherapies require oxygen to be maximally effective. A successful treatment may lead to tumor reoxygenation, which would result in a decrease in the this compound-MZ fluorescence signal over time.

  • Hypoxia-activated prodrugs are designed to target and kill hypoxic cells. Monitoring the this compound-MZ signal can help to verify target engagement and assess the reduction of the hypoxic cell population.

  • Anti-angiogenic therapies aim to normalize the tumor vasculature, which can paradoxically increase tumor hypoxia in the short term. This compound-MZ can be used to monitor these dynamic changes.

By quantifying the changes in NIR-II fluorescence intensity from this compound-MZ within the tumor over the course of treatment, researchers can gain insights into the therapeutic efficacy.

Signaling Pathways and Experimental Workflow

Hypoxia-Inducible Factor (HIF-1) Signaling Pathway

Tumor hypoxia leads to the stabilization of the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α). HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) on target genes. This activates the transcription of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion, all of which contribute to treatment resistance.

HIF1_Signaling_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) cluster_nucleus Hypoxia (Low O2) HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF1a_normoxia->PHD Hydroxylation VHL von Hippel-Lindau (VHL) protein PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Nucleus Nucleus HIF1a_hypoxia->Nucleus HIF1b HIF-1β HIF1b->HIF1_complex HIF1b->Nucleus HRE Hypoxia Response Elements (HREs) HIF1_complex->HRE Target_Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes Gene Transcription PHD_inhibition Inhibition Hypoxia_condition Low O2 Hypoxia_condition->PHD Inhibits

Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions.

Activation of this compound-MZ in Hypoxic Tumor Cells

The mechanism of this compound-MZ activation is dependent on the increased expression of nitroreductases in the hypoxic tumor microenvironment.

IR1048MZ_Activation IR1048MZ_inactive This compound-MZ (NIR-II Fluorescence OFF) Reduction Reduction of Nitroimidazole Group IR1048MZ_inactive->Reduction Enzymatic Reaction NTR Nitroreductase (NTR) (Overexpressed in Hypoxia) NTR->Reduction IR1048_active This compound (NIR-II Fluorescence ON) Reduction->IR1048_active Quencher Cleavage

Caption: Mechanism of this compound-MZ activation by nitroreductase in a hypoxic environment.

Experimental Workflow for Monitoring Treatment Response

A typical workflow for a preclinical study monitoring treatment response using this compound-MZ involves several key steps from tumor model establishment to data analysis.

Treatment_Workflow start Establish Tumor Model (e.g., Xenograft in mice) baseline Baseline Imaging: Inject this compound-MZ Acquire NIR-II Images start->baseline treatment Administer Cancer Therapy (e.g., Radiotherapy, Chemotherapy) baseline->treatment monitoring Longitudinal Imaging: Repeat this compound-MZ Injection and Imaging at Set Timepoints treatment->monitoring data_analysis Quantitative Analysis: Measure Tumor Volume and NIR-II Fluorescence Intensity monitoring->data_analysis endpoint Endpoint Analysis: Correlate Fluorescence Changes with Treatment Outcome data_analysis->endpoint

Caption: Experimental workflow for monitoring cancer treatment response using this compound-MZ.

Experimental Protocols

In Vitro Protocol: Assessment of this compound-MZ Activation in Cell Culture

Objective: To verify the hypoxia-dependent activation of this compound-MZ in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • This compound-MZ

  • Hypoxia chamber or incubator with adjustable O2 levels

  • Fluorescence microscope with NIR-II imaging capabilities

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Hypoxic/Normoxic Incubation: Place one set of plates in a normoxic incubator (21% O2) and another set in a hypoxic chamber (e.g., 1% O2) for 24 hours to induce hypoxia.

  • Probe Incubation: Prepare a working solution of this compound-MZ in cell culture medium (e.g., 10 µM). Remove the old medium from the cells and add the this compound-MZ solution.

  • Incubation: Incubate the cells with the probe for 2-4 hours under their respective normoxic or hypoxic conditions.

  • Imaging: Wash the cells with PBS to remove excess probe. Acquire NIR-II fluorescence images using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity in both normoxic and hypoxic cells. A significantly higher signal in the hypoxic cells indicates successful activation of the probe.

In Vivo Protocol: Monitoring Treatment Response in a Xenograft Mouse Model

Objective: To non-invasively monitor the change in tumor hypoxia in response to cancer therapy using this compound-MZ.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for tumor implantation

  • This compound-MZ sterile solution

  • Anesthesia (e.g., isoflurane)

  • NIR-II in vivo imaging system

  • Calipers for tumor measurement

  • Cancer therapeutic agent (e.g., chemotherapy drug, radiation source)

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Animal Grouping: Randomly assign mice to a control group and a treatment group.

  • Baseline Imaging:

    • Anesthetize a mouse and place it in the imaging chamber.

    • Intravenously inject a sterile solution of this compound-MZ (e.g., 40 µg/mL, 200 µL).

    • Acquire NIR-II fluorescence images at various time points post-injection (e.g., 2, 8, 14, 24 hours) to determine the optimal imaging window. The 14-hour time point has been reported to provide a high tumor-to-background ratio.[8]

    • Measure the tumor volume using calipers.

  • Treatment Administration:

    • For the treatment group, administer the cancer therapy according to the desired schedule (e.g., a single dose of chemotherapy or a fractionated course of radiotherapy).

    • The control group should receive a vehicle control.

  • Longitudinal Monitoring:

    • At selected time points after the initiation of treatment (e.g., 1, 3, 7, and 14 days), repeat the imaging procedure (Step 3) for all mice.

    • Continue to measure tumor volumes at regular intervals.

  • Data Analysis:

    • For each imaging session, quantify the average fluorescence intensity within a region of interest (ROI) drawn around the tumor and a background region.

    • Calculate the tumor-to-background ratio (TBR).

    • Plot the change in TBR and tumor volume over time for both the control and treatment groups.

    • A significant decrease in the TBR in the treatment group compared to the control group, especially if correlated with tumor growth inhibition, would indicate a positive treatment response.

  • Endpoint and Validation (Optional):

    • At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining, immunohistochemistry for hypoxia markers like HIF-1α or pimonidazole) to validate the imaging findings.

Data Presentation

ParameterControl Group (Day 0)Treatment Group (Day 0)Control Group (Day 7)Treatment Group (Day 7)
Average Tumor Volume (mm³) 102 ± 15105 ± 18350 ± 45150 ± 30
This compound-MZ TBR 28 ± 429 ± 532 ± 615 ± 3

Note: The data in this table is illustrative and will vary depending on the tumor model and treatment.

Conclusion

This compound-MZ is a powerful tool for the non-invasive monitoring of tumor hypoxia, a critical factor in cancer treatment response. By providing a dynamic readout of changes in the tumor microenvironment, this NIR-II probe can accelerate the development of new cancer therapies and aid in the selection of appropriate treatment strategies. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound-MZ in their preclinical studies. Careful experimental design and quantitative data analysis are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: IR-1048-MZ for Imaging Hypoxic Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of IR-1048-MZ, a near-infrared (NIR-II) fluorescent probe for the sensitive and specific imaging of hypoxic tumors. The protocols detailed below are intended to assist researchers in academia and industry in utilizing this innovative tool for cancer research and drug development.

Introduction to this compound-MZ

This compound-MZ is a novel molecular probe designed for the high-contrast imaging of hypoxic regions within solid tumors. Hypoxia, a common feature of the tumor microenvironment, is associated with tumor progression, metastasis, and resistance to conventional therapies[1][2]. This compound-MZ leverages the overexpression of nitroreductase (NTR) enzymes in hypoxic cancer cells to generate a strong near-infrared II (NIR-II) fluorescence signal, enabling deep-tissue imaging with a high signal-to-background ratio[1][3]. This probe is a valuable tool for non-invasively monitoring tumor hypoxia, evaluating the efficacy of hypoxia-activated drugs, and guiding therapeutic interventions.

Mechanism of Action

This compound-MZ consists of a NIR-II fluorophore (this compound) conjugated to a 2-nitroimidazole (B3424786) moiety (MZ)[3]. The nitroimidazole group acts as a hypoxia-responsive trigger. In normoxic tissues, the fluorescence of the this compound core is quenched due to an electron-withdrawing effect of the nitro group. However, in the hypoxic environment of tumors, elevated levels of nitroreductase enzymes catalyze the reduction of the nitro group to an amino group[3][4]. This conversion restores the electron-donating properties of the moiety, leading to a significant enhancement of the NIR-II fluorescence signal[3][5].

This compound-MZ_Mechanism cluster_normoxia Normoxic Tissue (Low NTR) cluster_hypoxia Hypoxic Tumor (High NTR) IR1048_MZ_N This compound-MZ (Fluorescence Quenched) IR1048_MZ_H This compound-MZ NTR Nitroreductase (NTR) + NADH IR1048_MZ_H->NTR Enters cell IR1048_MZH This compound-MZH (Fluorescence Activated) NTR->IR1048_MZH Reduction of nitro group NIR_II NIR-II Fluorescence (1046 nm) IR1048_MZH->NIR_II Emits light

Mechanism of this compound-MZ activation in hypoxic tumors.

Data Presentation

The following tables summarize the key quantitative data reported for this compound-MZ, providing a concise overview of its performance characteristics.

Table 1: Optical and Photothermal Properties of this compound-MZ
PropertyThis compound-MZ (Quenched)This compound-MZH (Activated)Reference
Maximum Excitation Wavelength (λex) ~980 nm~980 nm[2][6]
Maximum Emission Wavelength (λem) ~1046 nm (very weak)~1046 nm[2][6]
Fluorescence Quantum Yield (ΦF) 1.88 x 10⁻⁵0.006[2][6]
Fluorescence Enhancement -106.9-fold[2][6]
Photothermal Conversion Efficiency -20.2%[3]
Table 2: In Vitro Performance of this compound-MZ
ParameterValueConditionsReference
NTR Detection Limit 43 ng/mLIn vitro assay with purified NTR[2]
Linear Range for NTR Detection 0 - 10 µg/mLIn vitro assay with purified NTR[2]
PA Signal Increase with NTR (0-10 µg/mL) 121 to 936In vitro photoacoustic measurement[3]
Temperature Increase with NTR (0-10 µg/mL) 30.4 °C to 57.6 °C980 nm laser (0.1 W/cm²) for 2 min[3]
Table 3: In Vivo Imaging Performance of this compound-MZ in A549 Tumor-Bearing Mice
ParameterValueTime Post-Injection (p.i.)Reference
Optimal Imaging Time Window 10 - 14 h-[3]
Maximum Tumor-to-Background Ratio (TBR) 3014 h[2]
PA Imaging Penetration Depth Up to 14.6 ± 0.2 mm10 h[7]
Tumor Temperature Increase (with laser) ~30 °C to ~57 °C14 h (980 nm laser, 0.1 W/cm², 2 min)[3]

Experimental Protocols

Detailed protocols for the application of this compound-MZ in both in vitro and in vivo settings are provided below.

Protocol 1: In Vitro Assessment of this compound-MZ in Hypoxic Cancer Cells

This protocol describes how to induce hypoxia in a cancer cell line (e.g., A549) and evaluate the activation of this compound-MZ.

Materials:

  • This compound-MZ

  • A549 human lung adenocarcinoma cells

  • DMEM medium with 10% FBS and 1% penicillin-streptomycin (B12071052)

  • Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, and 94% N₂

  • Cobalt chloride (CoCl₂) (for chemical induction of hypoxia)

  • Fluorescence microscope with NIR imaging capabilities

  • 96-well plates

Procedure:

  • Cell Culture:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight[8].

  • Induction of Hypoxia:

    • Gas-induced hypoxia: Place the cell culture plates in a hypoxic chamber or incubator with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 24-72 hours[8]. A parallel set of plates should be kept under normoxic conditions (21% O₂) as a control.

    • Chemical induction (alternative): Treat cells with 100-150 µM CoCl₂ in fresh culture medium for 4-8 hours to stabilize HIF-1α and mimic a hypoxic response[9].

  • Probe Incubation:

    • Prepare a stock solution of this compound-MZ in DMSO.

    • Dilute the stock solution in serum-free medium to a final concentration of 5 µg/mL.

    • Remove the culture medium from the cells and add the this compound-MZ solution.

    • Incubate the cells for 30-60 minutes at 37°C.

  • Fluorescence Imaging:

    • Wash the cells three times with PBS to remove excess probe.

    • Add fresh culture medium or PBS to the wells.

    • Image the cells using a fluorescence microscope equipped with a NIR camera and appropriate filters (e.g., excitation at 980 nm, emission collected with a 1000 nm long-pass filter)[2].

    • Compare the fluorescence intensity between normoxic and hypoxic cells.

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow start Start cell_culture Culture A549 Cells start->cell_culture induce_hypoxia Induce Hypoxia (1% O₂ or CoCl₂) cell_culture->induce_hypoxia normoxia_control Normoxia Control (21% O₂) cell_culture->normoxia_control probe_incubation_hypoxia Incubate with This compound-MZ induce_hypoxia->probe_incubation_hypoxia probe_incubation_normoxia Incubate with This compound-MZ normoxia_control->probe_incubation_normoxia wash_cells_hypoxia Wash Cells (3x PBS) probe_incubation_hypoxia->wash_cells_hypoxia wash_cells_normoxia Wash Cells (3x PBS) probe_incubation_normoxia->wash_cells_normoxia image_hypoxia NIR Fluorescence Imaging wash_cells_hypoxia->image_hypoxia image_normoxia NIR Fluorescence Imaging wash_cells_normoxia->image_normoxia analyze Compare Fluorescence Intensity image_hypoxia->analyze image_normoxia->analyze end End analyze->end

Workflow for in vitro assessment of this compound-MZ.
Protocol 2: In Vivo Imaging of Hypoxic Tumors with this compound-MZ

This protocol details the procedure for establishing a tumor xenograft model and performing NIR-II fluorescence and photoacoustic imaging using this compound-MZ.

Materials:

  • This compound-MZ

  • BALB/c nude mice (4-6 weeks old)

  • A549 cells

  • Matrigel

  • Sterile PBS and saline

  • NIR-II fluorescence imaging system

  • Photoacoustic imaging system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Model Establishment:

    • Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Allow the tumors to grow to a volume of approximately 100-200 mm³.

  • Probe Administration:

    • Prepare a sterile solution of this compound-MZ in saline at a concentration of 40 µg/mL.

    • Administer 200 µL of the this compound-MZ solution via intravenous tail vein injection.

  • In Vivo Imaging:

    • Anesthetize the mice using isoflurane.

    • NIR-II Fluorescence Imaging:

      • At various time points post-injection (e.g., 2, 6, 10, 14, 24 hours), acquire whole-body fluorescence images using a NIR-II imaging system.

      • Use an excitation wavelength of 980 nm and a 1000 nm long-pass emission filter[2].

    • Photoacoustic (PA) Imaging:

      • At the desired time points, perform PA imaging of the tumor region.

      • Use a tunable laser and an ultrasound transducer to acquire 3D PA images[10][11].

  • Data Analysis:

    • For NIR-II fluorescence images, quantify the signal intensity in the tumor and a contralateral background region to calculate the tumor-to-background ratio (TBR).

    • For PA images, analyze the signal intensity within the tumor to visualize the probe distribution and assess tumor hypoxia.

In_Vivo_Workflow cluster_workflow In Vivo Imaging Workflow start Start tumor_model Establish A549 Tumor Xenograft start->tumor_model probe_admin Administer this compound-MZ (i.v.) tumor_model->probe_admin imaging Perform In Vivo Imaging (NIR-II and PA) probe_admin->imaging data_analysis Analyze Image Data (TBR, PA Signal) imaging->data_analysis end End data_analysis->end

Workflow for in vivo imaging with this compound-MZ.
Protocol 3: Ex Vivo Biodistribution and Histological Analysis

This protocol outlines the steps for assessing the biodistribution of this compound-MZ and correlating its accumulation with hypoxic tumor regions through histology.

Materials:

  • Major organs and tumors from imaged mice

  • NIR-II fluorescence imaging system

  • 4% paraformaldehyde

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Pimonidazole (B1677889) hydrochloride (Hypoxyprobe™)

  • Anti-pimonidazole antibody

  • Fluorescently labeled secondary antibody

  • DAPI stain

Procedure:

  • Ex Vivo Biodistribution:

    • At the final imaging time point, euthanize the mice.

    • Excise the tumor and major organs (heart, liver, spleen, lungs, kidneys).

    • Image the excised tissues using the NIR-II fluorescence imaging system to determine the biodistribution of this compound-MZ.

  • Histological Analysis:

    • For hypoxia validation, inject mice with pimonidazole hydrochloride (60 mg/kg) intraperitoneally 1-2 hours before euthanasia.

    • Fix the tumor tissue in 4% paraformaldehyde overnight.

    • Embed the tissue in OCT compound and freeze.

    • Cut 5-10 µm thick frozen sections using a cryostat.

    • Mount the sections on microscope slides.

    • Perform immunofluorescence staining for pimonidazole to identify hypoxic regions.

    • Counterstain with DAPI to visualize cell nuclei.

    • Image the stained sections using a fluorescence microscope.

    • Correlate the fluorescence signal from this compound-MZ (if visible ex vivo) with the pimonidazole staining to confirm co-localization in hypoxic areas.

Ex_Vivo_Workflow cluster_workflow Ex Vivo Analysis Workflow start Start euthanize Euthanize Mouse start->euthanize excise_organs Excise Tumor and Major Organs euthanize->excise_organs ex_vivo_imaging Ex Vivo NIR-II Imaging of Organs excise_organs->ex_vivo_imaging tissue_processing Fix and Freeze Tumor Tissue excise_organs->tissue_processing biodistribution Determine Biodistribution ex_vivo_imaging->biodistribution end End biodistribution->end sectioning Cryosection Tumor tissue_processing->sectioning staining Immunofluorescence Staining (Pimonidazole, DAPI) sectioning->staining histology_imaging Fluorescence Microscopy staining->histology_imaging correlation Correlate this compound-MZ Signal with Hypoxia Staining histology_imaging->correlation correlation->end

Workflow for ex vivo analysis.

References

Application Notes and Protocols for IR-1048 Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-1048 is a cyanine (B1664457) dye that exhibits strong absorption in the near-infrared II (NIR-II) window, with a maximum absorption wavelength (λmax) of 1048 nm in ethanol.[1] This property makes it an effective photothermal agent, capable of converting light energy into heat upon irradiation with a laser in the NIR-II range (1000-1700 nm).[2][3] This localized hyperthermia can be harnessed for photothermal therapy (PTT), a minimally invasive approach for the targeted ablation of cancer cells. These application notes provide a comprehensive guide for utilizing this compound in PTT research, covering its physicochemical properties, experimental protocols for in vitro and in vivo applications, and the underlying cellular mechanisms.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for experimental design and solution preparation.

PropertyValueReference
Molecular Formula C₄₀H₃₈BCl₃F₄N₂[1]
Molecular Weight 739.91 g/mol [1]
Appearance Solid[2][4][5]
Solubility Soluble in water[2][3][4][5]
Maximum Absorption (λmax) 1048 nm (in ethanol)[1]
Emission Wavelength 1048 nm[2][3][4][5]
Melting Point 230 °C (decomposes)[1]
Storage Conditions -20°C, protected from light and moisture[3]

Mechanism of Action: Photothermal Effect and Cellular Response

The primary mechanism of this compound in photothermal therapy is the conversion of NIR-II light into localized heat. This hyperthermia induces tumor cell death. Emerging evidence suggests that the cellular response to this photothermally-induced stress involves the endoplasmic reticulum (ER) stress pathway. Specifically, hyperthermia can induce the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the inositol-requiring enzyme 1α (IRE1α) signaling pathway of the unfolded protein response (UPR).[6] The sustained activation of this pathway can lead to the upregulation of pro-apoptotic factors, such as C/EBP homologous protein (CHOP), and the activation of executioner caspases, ultimately resulting in programmed cell death.[1]

G cluster_0 Cellular Environment cluster_1 Endoplasmic Reticulum This compound This compound Hyperthermia Hyperthermia This compound->Hyperthermia Photothermal Conversion NIR-II_Laser NIR-II Laser (e.g., 1064 nm) NIR-II_Laser->Hyperthermia ER_Stress ER Stress Hyperthermia->ER_Stress IRE1a IRE1α ER_Stress->IRE1a XBP1_mRNA XBP1 mRNA (unspliced) IRE1a->XBP1_mRNA splicing XBP1s_mRNA XBP1 mRNA (spliced) XBP1_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein XBP1s_mRNA->XBP1s_Protein translation CHOP_Caspase CHOP, Caspase-3 Activation XBP1s_Protein->CHOP_Caspase Apoptosis Apoptosis CHOP_Caspase->Apoptosis

Signaling pathway of this compound mediated photothermal cell death.

Experimental Protocols

The following section provides detailed, step-by-step protocols for key experiments in this compound photothermal therapy research.

Preparation of this compound Stock Solution
  • Materials : this compound powder, sterile dimethyl sulfoxide (B87167) (DMSO), sterile deionized water or phosphate-buffered saline (PBS).

  • Procedure :

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a high-concentration stock solution (e.g., 1-5 mg/mL) by dissolving this compound powder in a minimal amount of DMSO.

    • Vortex thoroughly until the dye is completely dissolved.

    • Further dilute the stock solution to the desired working concentration using sterile deionized water or PBS. Note: Some formulations may benefit from the inclusion of a surfactant like Pluronic F-127 to prevent aggregation.

    • Store the stock solution at -20°C, protected from light.

In Vitro Photothermal Therapy and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the procedure for evaluating the photothermal efficacy of this compound on cancer cells in a 96-well plate format, followed by a standard MTT assay to assess cell viability.

Materials :

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • This compound working solution

  • NIR-II laser (e.g., 980 nm or 1064 nm) with adjustable power density

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure :

  • Cell Seeding :

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Incubation :

    • Prepare serial dilutions of the this compound working solution in complete culture medium.

    • Remove the existing medium from the wells and replace it with 100 µL of the this compound solutions at various concentrations (e.g., 0-100 µg/mL). Include a control group with medium only.

    • Incubate for 4-24 hours to allow for cellular uptake.

  • Photothermal Treatment :

    • Aspirate the this compound containing medium and replace it with 100 µL of fresh, pre-warmed medium.

    • Irradiate the designated wells with the NIR-II laser. The laser parameters should be optimized for the specific cell line and experimental setup. A starting point could be a power density of 0.1-1.0 W/cm² for 2-10 minutes.

    • Include control groups that are not subjected to laser irradiation.

  • MTT Assay :

    • After laser treatment, incubate the cells for an additional 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control group.

ParameterRecommended Range
Cell Seeding Density 5,000 - 10,000 cells/well
This compound Concentration 0 - 100 µg/mL
Incubation Time (this compound) 4 - 24 hours
Laser Wavelength 980 nm or 1064 nm
Laser Power Density 0.1 - 1.0 W/cm²
Irradiation Time 2 - 10 minutes
MTT Incubation Time 4 hours
Absorbance Reading 570 nm
In Vivo Photothermal Therapy in a Murine Model

This protocol describes a general procedure for evaluating the in vivo photothermal efficacy of this compound in a tumor-bearing mouse model. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials :

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts)

  • Sterile this compound formulation for injection (e.g., encapsulated in nanoparticles)

  • NIR-II laser with a fiber optic cable

  • Infrared thermal imaging camera

  • Anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure :

  • Tumor Model Establishment :

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Administration of this compound :

    • Administer the this compound formulation to the tumor-bearing mice via intravenous or intratumoral injection. The dosage will need to be optimized, but a starting point could be in the range of 1-10 mg/kg.

  • Photothermal Treatment :

    • At a predetermined time point after injection (to allow for tumor accumulation, e.g., 24 hours), anesthetize the mice.

    • Irradiate the tumor region with the NIR-II laser. The laser power and duration should be carefully controlled to achieve hyperthermia in the tumor while minimizing damage to surrounding healthy tissue.

    • Monitor the temperature of the tumor and surrounding skin using an infrared thermal imaging camera. Aim for a tumor temperature of 45-55°C.

  • Monitoring and Data Collection :

    • Monitor the tumor size using calipers every 2-3 days.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay).

ParameterExample Value/Range
Animal Model BALB/c nude mice
Tumor Model Subcutaneous xenograft
This compound Formulation Nanoparticle encapsulated
Administration Route Intravenous or Intratumoral
Dosage 1 - 10 mg/kg
Time to Irradiation 24 hours post-injection
Laser Wavelength 1064 nm
Laser Power Density 0.5 - 2.0 W/cm²
Irradiation Time 5 - 15 minutes
Target Tumor Temperature 45 - 55°C

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for in vitro and in vivo photothermal therapy experiments using this compound.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell_Culture Cell Seeding (96-well plate) IR1048_Incubation This compound Incubation Cell_Culture->IR1048_Incubation Laser_Irradiation_vitro NIR-II Laser Irradiation IR1048_Incubation->Laser_Irradiation_vitro MTT_Assay MTT Assay Laser_Irradiation_vitro->MTT_Assay Data_Analysis_vitro Cell Viability Analysis MTT_Assay->Data_Analysis_vitro Tumor_Implantation Tumor Model Establishment IR1048_Injection This compound Administration Tumor_Implantation->IR1048_Injection Laser_Irradiation_vivo NIR-II Laser Irradiation IR1048_Injection->Laser_Irradiation_vivo Tumor_Monitoring Tumor Growth Monitoring Laser_Irradiation_vivo->Tumor_Monitoring Histology Histological Analysis Tumor_Monitoring->Histology

General experimental workflow for this compound photothermal therapy.

Conclusion

This compound is a promising photothermal agent for cancer therapy due to its strong absorbance in the NIR-II window. The provided protocols offer a starting point for researchers to investigate its efficacy both in vitro and in vivo. Successful application of this compound PTT will depend on the careful optimization of parameters such as concentration, laser power density, and irradiation time for the specific cancer model under investigation. Further research into novel nanoparticle formulations can enhance the targeted delivery and therapeutic efficacy of this compound.

References

Application Note & Protocol: Determination of Photothermal Conversion Efficiency of IR-1048

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of the photothermal conversion efficiency (PCE) of the near-infrared (NIR) cyanine (B1664457) dye IR-1048. This protocol is designed to be a comprehensive guide for researchers in materials science, nanotechnology, and drug development who are utilizing this compound as a photothermal agent.

Introduction

This compound is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the second near-infrared (NIR-II) window, typically between 1000 and 1700 nm.[1][2] Its ability to absorb light in this region makes it a promising candidate for various biomedical applications, including bioimaging and photothermal therapy (PTT).[3][4] In PTT, the absorbed light energy is converted into heat, leading to localized hyperthermia and subsequent ablation of targeted cells or tissues. The efficiency of this light-to-heat energy conversion is a critical parameter for evaluating the therapeutic potential of a photothermal agent and is quantified by the photothermal conversion efficiency (PCE or η).

This application note details the principles and a step-by-step experimental protocol for accurately measuring the PCE of this compound in solution.

Principle of Photothermal Conversion Efficiency Calculation

The calculation of PCE is based on the principle of energy balance. A solution of the photothermal agent (this compound) is irradiated with a laser of a specific wavelength corresponding to its absorption peak. The temperature of the solution is monitored over time as it heats up to a steady state and then cools down to ambient temperature after the laser is turned off.

The total energy input into the system is from the laser, and the energy is dissipated through heat transfer to the surroundings. The PCE (η) is the ratio of the rate of heat dissipated from the system to the rate of incident light energy absorbed by the this compound solution. The formula for calculating the PCE is as follows:

η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)]

Where:

  • h is the heat transfer coefficient.

  • A is the surface area of the container.

  • Tmax is the maximum steady-state temperature of the solution.

  • Tsurr is the ambient temperature of the surroundings.

  • Q0 is the rate of heat dissipated from the solvent and the container.

  • I is the incident laser power.

  • is the absorbance of the this compound solution at the laser wavelength.

A simplified and widely used method to determine the term hA involves analyzing the cooling profile of the solution.

Materials and Equipment

Reagents and Consumables
Reagent/ConsumableSpecifications
This compound DyeDye content ≥ 97%
SolventAppropriate solvent for this compound (e.g., Ethanol (B145695), DMSO, PBS)
Quartz Cuvette1 cm path length, 4-sided polished
Thermocouple or Fiber Optic Temperature ProbeHigh precision (± 0.1 °C)
Magnetic Stir BarSmall, cuvette-compatible
Instrumentation
InstrumentSpecifications
NIR LaserWavelength near the absorption maximum of this compound (e.g., 980 nm or 1064 nm) with adjustable power
Laser Power MeterTo accurately measure the incident laser power
Spectrophotometer (UV-Vis-NIR)To measure the absorbance spectrum of the this compound solution
Digital ThermometerConnected to the temperature probe
Magnetic StirrerFor uniform heating of the solution
Data Acquisition SystemTo record temperature and time data

Experimental Protocols

Preparation of this compound Solution
  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Dilute the stock solution to the desired concentration for the experiment. The concentration should be adjusted to have an absorbance (Aλ) at the laser wavelength that is sufficient for significant heating but not so high as to cause inner filter effects. A typical absorbance range is 0.5 to 1.0.

  • Transfer a known volume of the this compound solution into a quartz cuvette and add a small magnetic stir bar.

Absorbance Measurement
  • Record the UV-Vis-NIR absorption spectrum of the prepared this compound solution using a spectrophotometer.

  • Determine the absorbance value (Aλ) at the wavelength of the laser that will be used for irradiation.

Photothermal Heating and Cooling Measurement

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare this compound Solution measure_abs Measure Absorbance (Aλ) prep_solution->measure_abs setup_exp Assemble Experimental Setup measure_abs->setup_exp record_initial_temp Record Initial Temperature (T_surr) setup_exp->record_initial_temp laser_on Turn on Laser and Start Data Acquisition record_initial_temp->laser_on record_heating Record Temperature Increase to Steady State (T_max) laser_on->record_heating laser_off Turn off Laser record_heating->laser_off record_cooling Record Temperature Decrease to T_surr laser_off->record_cooling plot_temp_time Plot Temperature vs. Time record_cooling->plot_temp_time calculate_tau Determine Time Constant (τ_s) from Cooling Curve plot_temp_time->calculate_tau calculate_hA Calculate hA calculate_tau->calculate_hA calculate_pce Calculate Photothermal Conversion Efficiency (η) calculate_hA->calculate_pce

Experimental workflow for PCE determination.

  • Setup: Place the cuvette containing the this compound solution on a magnetic stirrer. Insert the temperature probe into the solution, ensuring the probe tip is submerged but not in the direct path of the laser beam.

  • Initial Temperature: Allow the solution to reach thermal equilibrium with the surroundings and record the initial ambient temperature (Tsurr).

  • Heating Phase:

    • Turn on the magnetic stirrer to ensure uniform temperature distribution.

    • Irradiate the solution with the NIR laser at a known power (I).

    • Simultaneously, start recording the temperature of the solution at regular intervals (e.g., every 1 second) until the temperature reaches a steady state (Tmax), where it no longer increases.

  • Cooling Phase:

    • Turn off the laser.

    • Continue to record the temperature as the solution cools down to the ambient temperature.

Control Experiment

To determine the heat dissipated by the solvent and the cuvette (Q0), repeat the photothermal heating and cooling measurement (protocol 4.3) using a cuvette containing only the solvent (without this compound).

Data Analysis and Calculation

The following logical relationship diagram outlines the calculation process:

calculation_logic cluster_inputs Experimental Data cluster_calculations Calculations T_max T_max Theta Calculate θ = (T - T_surr) / (T_max - T_surr) T_max->Theta PCE Calculate η = [hA(T_max - T_surr) - Q_0] / [I(1 - 10^-Aλ)] T_max->PCE T_surr T_surr T_surr->Theta T_surr->PCE I Laser Power (I) I->PCE A_lambda Absorbance (Aλ) A_lambda->PCE m_s Mass of Solvent (m_s) hA Calculate hA = (m_s * C_s) / τ_s m_s->hA C_s Specific Heat of Solvent (C_s) C_s->hA Cooling_Data Cooling Curve Data (T vs. t) Cooling_Data->Theta Plot_lnTheta Plot -ln(θ) vs. Time Theta->Plot_lnTheta tau_s Determine τ_s from the slope Plot_lnTheta->tau_s tau_s->hA hA->PCE Q0 Determine Q_0 from control experiment Q0->PCE

Logical flow for PCE calculation.

  • Determine the System Time Constant (τs):

    • From the cooling curve data, calculate a dimensionless parameter, θ, at different time points (t) using the following equation: θ = (T(t) - Tsurr) / (Tmax - Tsurr)

    • Plot -ln(θ) versus time (t).

    • Perform a linear fit to the initial part of the cooling curve. The slope of this line is equal to 1/τs.

  • Calculate the Heat Transfer Term (hA):

    • The term hA can be calculated using the following equation: hA = (ms * Cp,s) / τs Where:

      • ms is the mass of the solvent.

      • Cp,s is the specific heat capacity of the solvent (e.g., for water, Cp,s ≈ 4.2 J g-1 K-1).

  • Determine Q0:

    • From the control experiment with the solvent alone, calculate the rate of heat dissipated using the steady-state temperature reached (Tmax,solvent): Q0 = hA(Tmax,solvent - Tsurr)

  • Calculate the Photothermal Conversion Efficiency (η):

    • Finally, calculate the PCE of this compound using the main formula: η (%) = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)] * 100

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and reporting.

Table 1: Experimental Parameters

Parameter Symbol Value Units
Laser Wavelength λ nm
Laser Power I W
Absorbance at λ a.u.
Mass of Solvent ms g
Specific Heat of Solvent Cp,s J g-1 K-1

| Ambient Temperature | Tsurr | | °C |

Table 2: Measured and Calculated Values for PCE Determination

Parameter Symbol This compound Solution Solvent Control Units
Maximum Temperature Tmax °C
Temperature Change ΔTmax °C
System Time Constant τs s
Heat Transfer Term hA W K-1
Heat from Solvent/Cuvette Q0 N/A W

| Photothermal Conversion Efficiency | η | | N/A | % |

Conclusion

This application note provides a standardized protocol for the determination of the photothermal conversion efficiency of the NIR-II dye this compound. Accurate and reproducible measurement of PCE is essential for the quantitative evaluation of this compound as a photothermal agent and for the optimization of its performance in therapeutic applications. By following this detailed protocol, researchers can obtain reliable data to advance their work in the development of novel photothermal therapies.

References

Application Notes and Protocols for Long-Term In Vivo Imaging with IR-1048

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the near-infrared (NIR) II dye, IR-1048, for long-term in vivo imaging. This document outlines the dye's properties, protocols for its use in preclinical models, and its applications in biological research and drug development.

Introduction to this compound for In Vivo Imaging

This compound is a heptamethine cyanine (B1664457) dye that absorbs and emits light in the second near-infrared (NIR-II) window (1000-1700 nm). Imaging in the NIR-II region offers significant advantages for in vivo applications, including deeper tissue penetration, reduced photon scattering, and lower tissue autofluorescence compared to the traditional visible and NIR-I (700-900 nm) windows. These properties result in a higher signal-to-background ratio (SBR), enabling clearer visualization of anatomical structures and biological processes deep within living organisms.

The favorable characteristics of this compound make it a valuable tool for a range of in vivo imaging applications, including:

  • Angiography: High-resolution visualization of blood vessels.

  • Tumor Imaging: Enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Targeted Imaging: Conjugation to antibodies, peptides, or other ligands for specific visualization of molecular targets and signaling pathways.

  • Photothermal Therapy (PTT): As a photothermal agent, this compound can convert light energy into heat to ablate cancer cells.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Maximum Absorption (λmax)~1048 nm (in ethanol)[1]
Maximum Emission (λem)~1078 nm[2]
Molecular Weight739.91 g/mol [1]
Quantum Yield (ΦF)Low in aqueous solutions, can be enhanced in specific formulations. For a modified version, IR1048-MZ, the relative quantum yield was reported as 1.88 x 10⁻⁵.[3]
PhotostabilityModerate, can be improved by encapsulation in nanoparticles.[4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.22 µm syringe filter

Protocol:

  • Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired injection concentration. For example, to achieve a final injection concentration of 40 µg/mL in a 1% DMSO/PBS solution, prepare a 4 mg/mL stock solution in DMSO.

  • Immediately before injection, dilute the this compound stock solution in sterile PBS to the final desired concentration. Ensure the final concentration of DMSO is low (e.g., <1% v/v) to minimize toxicity.

  • Vortex the solution thoroughly to ensure the dye is fully dissolved.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

Long-Term In Vivo Imaging Protocol in Mice

Animal Models:

  • Athymic nude mice (nu/nu) are recommended for in vivo fluorescence imaging to minimize light scattering and absorption by fur. If using other strains, the hair over the imaging area should be removed.

Administration:

  • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Administer the prepared this compound solution via intravenous (tail vein) injection. A typical injection volume for a 25-gram mouse is 100-200 µL.[5][6]

Imaging Parameters:

  • Imaging System: An in vivo imaging system equipped for NIR-II fluorescence detection with an InGaAs camera is required.

  • Excitation: A laser with an excitation wavelength around 980 nm is typically used.[3]

  • Emission Filter: A long-pass filter of 1000 nm or higher is used to collect the emission signal.[3]

  • Exposure Time: The exposure time will need to be optimized based on the imaging system and the signal intensity, but can range from 50 ms (B15284909) to several seconds.

Longitudinal Imaging Workflow:

  • Acquire a baseline image before injecting the this compound solution.

  • After injection, acquire images at various time points to monitor the biodistribution and clearance of the dye. Recommended time points for long-term studies include 0, 1, 4, 8, 24, 48, and 72 hours post-injection.

  • Maintain consistent imaging parameters (e.g., laser power, exposure time, focus) throughout the study for accurate comparison of fluorescence intensity over time.

  • For quantitative analysis, draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region. Calculate the signal-to-background ratio at each time point.

G cluster_prep Probe Preparation cluster_animal Animal Procedure cluster_imaging Longitudinal Imaging cluster_analysis Data Analysis prep1 Dissolve this compound in DMSO (Stock Solution) prep2 Dilute in Sterile PBS prep1->prep2 prep3 Filter Sterilize (0.22 µm filter) prep2->prep3 animal2 Intravenous Injection (Tail Vein) prep3->animal2 Administer Probe animal1 Anesthetize Mouse animal1->animal2 img1 Acquire Baseline Image (t=0) animal2->img1 Start Imaging img2 Acquire Images at Multiple Time Points (e.g., 1, 4, 8, 24, 48, 72h) img1->img2 ana1 Draw Regions of Interest (ROIs) img2->ana1 Analyze Images ana2 Quantify Fluorescence Intensity ana1->ana2 ana3 Calculate Signal-to-Background Ratio (SBR) ana2->ana3

Quantitative Data

Pharmacokinetics and Clearance

The pharmacokinetic profile of this compound will depend on its formulation (e.g., free dye vs. encapsulated in nanoparticles). The following table provides a general overview of key pharmacokinetic parameters that should be determined.

ParameterDescriptionExpected Trend for this compound
Cmax Maximum plasma concentration.Reached shortly after intravenous injection.
tmax Time to reach Cmax.Typically within the first few minutes post-injection.
t1/2 (alpha) Distribution half-life.The initial rapid decline in plasma concentration as the dye distributes to tissues.
t1/2 (beta) Elimination half-life.The slower terminal decline in plasma concentration as the dye is cleared from the body.
AUC Area under the plasma concentration-time curve, representing total drug exposure.Dependent on the dose and clearance rate.
Clearance (CL) The volume of plasma cleared of the drug per unit time.Primarily through the hepatobiliary system.

Note: For accurate pharmacokinetic analysis, blood samples should be collected at multiple time points post-injection and the fluorescence intensity in the plasma quantified.

Biodistribution

The biodistribution of this compound can be assessed by ex vivo imaging of major organs at the end of the study.

OrganExpected Accumulation
Liver High
Spleen Moderate to High
Kidneys Low (some clearance may occur)
Lungs Low
Heart Low
Tumor High (due to EPR effect)
Signal-to-Background Ratio (SBR)

The SBR is a critical parameter for evaluating the quality of in vivo imaging. In the NIR-II window, SBR is significantly improved due to reduced tissue autofluorescence.

Time Post-InjectionExpected SBR in Tumor
1-4 hoursIncreasing
8-24 hoursPeak SBR
48-72 hoursGradually Decreasing

Application: Targeted Imaging of VEGFR-2 Signaling in Angiogenesis

This compound can be conjugated to targeting ligands, such as peptides or antibodies, to visualize specific molecular targets and signaling pathways in vivo. As an example, this section outlines the use of an this compound-peptide conjugate for imaging Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Principle: A peptide that specifically binds to the extracellular domain of VEGFR-2 is conjugated to this compound. When administered in vivo, this conjugate will accumulate at sites of active angiogenesis where VEGFR-2 is highly expressed, such as in tumors. The NIR-II fluorescence from this compound allows for the non-invasive visualization of VEGFR-2 expression and localization.

G cluster_conjugate Probe Design cluster_signaling VEGFR-2 Signaling Pathway cluster_imaging In Vivo Imaging peptide VEGFR-2 Targeting Peptide conjugate This compound-Peptide Conjugate peptide->conjugate ir1048 This compound Dye ir1048->conjugate injection Inject this compound-Peptide Conjugate conjugate->injection vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binding & Activation downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) vegfr2->downstream Phosphorylation response Biological Response (Proliferation, Migration, Permeability) downstream->response accumulation Conjugate Binds to VEGFR-2 in Tumor injection->accumulation accumulation->vegfr2 Targets detection NIR-II Fluorescence Imaging accumulation->detection

This targeted imaging approach can be used to:

  • Diagnose and stage tumors: By quantifying the level of VEGFR-2 expression.

  • Monitor response to anti-angiogenic therapies: A decrease in the this compound signal would indicate a reduction in VEGFR-2 expression and, therefore, a positive therapeutic response.

  • Guide drug development: By providing a non-invasive readout of target engagement for novel anti-angiogenic drugs.

Troubleshooting

IssuePossible CauseSolution
Low Signal Intensity - Insufficient dye concentration- Inefficient delivery to the target- Quenching of the dye- Increase the injected dose- Use a targeted probe or nanoparticle formulation- Ensure the dye is not aggregated
High Background Signal - High tissue autofluorescence (less common in NIR-II)- Non-specific accumulation of the dye- Use a longer wavelength emission filter- Allow more time for clearance of unbound dye- Use a targeted probe to improve specificity
Rapid Signal Decay - Photobleaching of the dye- Rapid clearance from the body- Reduce laser power or exposure time- Use a more photostable formulation (e.g., nanoparticles)- Acquire images at earlier time points

Conclusion

This compound is a powerful tool for long-term in vivo imaging in the NIR-II window. Its superior optical properties enable high-resolution visualization of deep tissues with an excellent signal-to-background ratio. By following the protocols outlined in these application notes, researchers can effectively utilize this compound for a wide range of preclinical studies, from basic biological research to the development of new therapeutic and diagnostic agents.

References

Application Notes and Protocols for Ex Vivo Tissue Analysis Following IR-1048 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the ex vivo analysis of tissues following in vivo imaging using the near-infrared (NIR-II) fluorescent dye, IR-1048. The protocols detailed below are designed to enable robust biodistribution studies, histological evaluation, and molecular analysis, facilitating a deeper understanding of drug delivery, pharmacokinetics, and pharmacodynamics.

Introduction to this compound for In Vivo Imaging

This compound is a heptamethine cyanine (B1664457) dye that fluoresces in the second near-infrared (NIR-II) window, with an emission maximum around 1048 nm.[1][2] This spectral range (1000-1700 nm) is highly advantageous for deep-tissue in vivo imaging due to significantly reduced photon scattering, absorption by biological tissues, and minimal autofluorescence.[3][4][5] These properties result in a higher signal-to-background ratio and improved spatial resolution for visualizing biological structures and processes.[6][7]

This compound can be chemically modified, for instance, with an N-hydroxysuccinimide (NHS) ester, to enable covalent conjugation to targeting ligands such as antibodies, peptides, or nanoparticles.[1] This allows for the specific targeting of tissues or cell populations of interest, making it a powerful tool in cancer research and for monitoring drug delivery.[8][9]

Following in vivo imaging with this compound, ex vivo analysis of excised tissues is crucial to validate the in vivo findings, quantify the accumulation of the imaging agent, and investigate the downstream biological effects at the cellular and molecular levels.[10][11]

I. Ex Vivo Biodistribution and Fluorescence Quantification

This section outlines the protocol for determining the distribution of an this compound-labeled agent in various organs and tissues.

Experimental Protocol: Ex Vivo Fluorescence Imaging and Quantification
  • Animal Euthanasia and Tissue Collection:

    • At the designated time point post-injection of the this compound conjugate, humanely euthanize the animal according to approved institutional protocols.

    • Immediately perfuse the animal with phosphate-buffered saline (PBS) to remove blood from the vasculature, which can interfere with fluorescence measurements.

    • Carefully dissect and collect organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, and skin).

  • Ex Vivo Fluorescence Imaging:

    • Arrange the excised organs in a logical layout on a non-fluorescent surface.

    • Image the organs using an imaging system capable of detecting NIR-II fluorescence (e.g., an InGaAs camera-based system).

    • Ensure consistent imaging parameters (exposure time, laser power, focal plane) for all samples to allow for accurate comparison.

  • Image Analysis and Quantification:

    • Using the imaging software, draw regions of interest (ROIs) around each organ.

    • Measure the average fluorescence intensity within each ROI.

    • To standardize the data, weigh each organ and calculate the fluorescence intensity per gram of tissue.

    • The results can be expressed as the percentage of injected dose per gram of tissue (%ID/g), which requires a standard curve generated from known concentrations of the this compound conjugate.

Data Presentation: Quantitative Biodistribution of this compound Conjugate
Organ/TissueMean Fluorescence Intensity (Arbitrary Units)Weight (g)Fluorescence Intensity per Gram (A.U./g)% Injected Dose per Gram (%ID/g)
Tumor
Liver
Spleen
Kidneys
Lungs
Heart
Muscle
Skin

Experimental Workflow: Biodistribution Analysis

G cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase A Inject this compound Conjugate B In Vivo NIR-II Imaging A->B C Euthanasia & Perfusion B->C Endpoint D Organ Dissection C->D E Ex Vivo Fluorescence Imaging D->E F Weigh Organs D->F G Quantify Fluorescence (ROI Analysis) E->G H Calculate %ID/g F->H G->H

Workflow for ex vivo biodistribution analysis.

II. Histological and Immunohistochemical Analysis

Histological analysis provides spatial context to the fluorescence signal, allowing for the localization of the this compound conjugate within the tissue architecture and the assessment of any resulting pathological changes.

Experimental Protocol: Tissue Processing and Staining
  • Tissue Fixation and Embedding:

    • Immediately following dissection, fix tissues in 10% neutral buffered formalin for 24-48 hours.[12]

    • After fixation, dehydrate the tissues through a graded series of ethanol (B145695) solutions and embed in paraffin (B1166041) wax.[12]

    • Alternatively, for certain applications, tissues can be embedded in optimal cutting temperature (OCT) compound and snap-frozen in liquid nitrogen.

  • Tissue Sectioning:

    • Section the paraffin-embedded or frozen tissues at a thickness of 4-5 µm using a microtome or cryostat.

    • Mount the sections on positively charged microscope slides.

  • Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:

    • Deparaffinize and rehydrate the paraffin sections.

    • Stain with hematoxylin to visualize cell nuclei (blue/purple) and eosin to visualize the cytoplasm and extracellular matrix (pink).

    • Dehydrate and mount with a coverslip.

  • Immunohistochemistry (IHC) / Immunofluorescence (IF):

    • Antigen Retrieval: For paraffin sections, perform heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) to unmask antigens.[13]

    • Blocking: Block non-specific antibody binding using a suitable blocking buffer (e.g., 10% normal goat serum in PBS).

    • Primary Antibody Incubation: Incubate sections with a primary antibody specific to a protein of interest overnight at 4°C.

    • Secondary Antibody Incubation: For IHC, use a biotinylated secondary antibody followed by an avidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate like diaminobenzidine (DAB).[13] For IF, use a fluorescently labeled secondary antibody.

    • Counterstaining and Mounting: Counterstain with hematoxylin (for IHC) or a nuclear stain like DAPI (for IF) and mount with a coverslip.

Data Presentation: Histological and IHC/IF Findings
Tissue SectionStaining MethodKey Observations
TumorH&EDescribe morphology, necrosis, cellular infiltration, etc.
TumorIHC (e.g., Ki-67)Quantify proliferation index.
TumorIF (e.g., CD31)Assess vascularization.
LiverH&EEvaluate for signs of toxicity.
KidneysH&EEvaluate for signs of toxicity.

III. Molecular Analysis of Tissues

Molecular analysis of excised tissues can reveal changes in protein expression and gene transcription that occur as a result of the targeted therapy or drug delivery monitored by this compound imaging.

Experimental Protocol: Western Blotting
  • Protein Extraction:

    • Homogenize frozen tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14][15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[16]

    • Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated or near-infrared fluorescently-labeled secondary antibody.[17][18]

  • Detection and Analysis:

    • For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • For NIR-labeled antibodies, image the blot using a compatible fluorescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Protocol: Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction:

    • Homogenize frozen tissue samples in a lysis reagent such as TRIzol.[19]

    • Extract total RNA using a phenol-chloroform extraction followed by isopropanol (B130326) precipitation.

    • Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[19]

  • qPCR:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).

Data Presentation: Molecular Analysis Results

Table 3: Western Blot Quantification

Protein TargetTreatment Group 1 (Fold Change vs. Control)Treatment Group 2 (Fold Change vs. Control)
p-Akt
Total Akt
p-ERK
Total ERK
Cleaved Caspase-3

Table 4: RT-qPCR Gene Expression Analysis

Gene TargetTreatment Group 1 (Fold Change vs. Control)Treatment Group 2 (Fold Change vs. Control)
VEGFA
BCL2
BAX

IV. Signaling Pathway Analysis

This compound imaging is frequently used in studies investigating cancer therapeutics and drug delivery systems that modulate key cellular signaling pathways. Below are diagrams of two commonly investigated pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and is often dysregulated in cancer.[20][21][22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

PI3K/Akt signaling pathway in cancer.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival, and is a key pathway in many cancers and a target for drug development.[23][24][25]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Translocation & Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation

MAPK/ERK signaling pathway in drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing IR-1048 Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the near-infrared (NIR) cyanine (B1664457) dye IR-1048, achieving adequate and stable solubility in aqueous buffers is a critical first step for successful experimentation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in aqueous buffers like PBS?

A1: this compound is a non-sulfonated cyanine dye, which inherently possesses low solubility in aqueous solutions, including standard buffers like Phosphate-Buffered Saline (PBS). Direct dissolution in aqueous buffers is generally not recommended as it can lead to aggregation and precipitation of the dye. To achieve a stable solution, the use of an organic co-solvent is necessary.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are the recommended organic solvents for preparing a concentrated stock solution of this compound. These solvents can effectively dissolve the dye, which can then be diluted into the desired aqueous buffer.

Q3: What is the general protocol for preparing a working solution of this compound in an aqueous buffer?

A3: The recommended procedure involves first preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting this stock solution into the aqueous buffer with vigorous mixing. This method helps to prevent the dye from precipitating out of solution. A common final concentration of the organic co-solvent in the aqueous working solution is typically kept low (e.g., 0.1% to 5%) to minimize potential effects on biological systems.[1][2]

Q4: How does the concentration of the organic co-solvent affect the solubility of this compound in aqueous buffers?

A4: Increasing the percentage of the organic co-solvent in the final aqueous solution will generally increase the solubility of this compound. However, it is crucial to balance solubility with the potential toxicity of the co-solvent to the biological system under investigation. It is recommended to use the lowest concentration of co-solvent that maintains the dye in solution. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is considered safe.[2]

Q5: Does the pH of the aqueous buffer affect the solubility of this compound?

A5: The solubility and fluorescence of some cyanine dyes can be pH-dependent. While specific data for this compound is limited, it is advisable to test the solubility and stability of the dye in your specific buffer system at the intended experimental pH. For instance, a derivative of this compound has been successfully used in PBS at pH 7.4 with 1% DMSO as a co-solvent.[1]

Troubleshooting Guide

Issue 1: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.

This is a common challenge encountered when transitioning a hydrophobic compound from an organic solvent to an aqueous environment.

Potential Cause Recommended Solution
Final concentration is too high The final concentration of this compound in the aqueous buffer may surpass its solubility limit. Attempt to prepare a more dilute working solution.
Insufficient mixing When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. Vortexing or sonicating the solution can aid in dispersing the compound and preventing aggregation.[3]
Low co-solvent concentration The percentage of DMSO in the final working solution may be insufficient to maintain solubility. While keeping the DMSO concentration as low as possible is important for biological experiments, a slight increase (e.g., from 0.1% to 1% or higher, depending on experimental tolerance) may be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][2]
Buffer composition The ionic strength and other components of your buffer could influence solubility. If feasible, try dissolving the compound in a different buffer system.

Issue 2: The this compound solution appears cloudy or shows signs of aggregation over time.

This may indicate that the dye is not fully dissolved or is becoming unstable in the aqueous buffer.

Potential Cause Recommended Solution
Aggregation Non-sulfonated cyanine dyes have a tendency to aggregate in aqueous environments, which can lead to fluorescence quenching and precipitation.[2] Increasing the co-solvent concentration or using a surfactant (e.g., a low concentration of Tween 20 or Pluronic F-127) may help to mitigate aggregation. However, the compatibility of surfactants with your experimental system must be verified.
Storage conditions Prepared aqueous solutions of this compound may not be stable for long periods. It is recommended to prepare fresh working solutions for each experiment. If storage is necessary, store protected from light at 4°C for short periods, but validate the stability for your specific application.
Photodegradation Cyanine dyes can be susceptible to photodegradation. Protect stock and working solutions from light by using amber vials or wrapping containers in foil.

Quantitative Solubility Data

The following table provides an estimated guide to the solubility of this compound in a common aqueous buffer (PBS, pH 7.4) with varying concentrations of DMSO as a co-solvent. This data is compiled from general knowledge of non-sulfonated cyanine dyes and available literature on this compound derivatives.[1] Users should perform their own solubility tests for their specific experimental conditions.

Co-solvent (DMSO) Concentration Estimated Maximum Soluble Concentration of this compound Observations
0%< 1 µg/mLNot recommended; significant precipitation and aggregation likely.
1%5 - 10 µg/mLGenerally suitable for many cellular and in vivo imaging applications.[1]
5%20 - 50 µg/mLIncreased solubility, but co-solvent effects on the biological system should be carefully evaluated.
10%> 100 µg/mLHigh solubility, but may not be suitable for many biological applications due to potential DMSO toxicity.

Experimental Protocols

Protocol for Preparing a 1 mg/mL (1.35 mM) Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Accurately weigh a known amount of this compound powder (e.g., 1 mg).

  • Add the appropriate volume of anhydrous DMSO to achieve a 1 mg/mL concentration (e.g., 1 mL for 1 mg of this compound).

  • Vortex the solution vigorously for 1-2 minutes until the dye is completely dissolved. A brief sonication in a water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution in a tightly sealed amber vial at -20°C, protected from light and moisture.

Protocol for Preparing a 10 µg/mL Working Solution of this compound in PBS with 1% DMSO

Materials:

  • 1 mg/mL this compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required volume of the 1 mg/mL stock solution. To prepare 1 mL of a 10 µg/mL working solution, you will need 10 µL of the stock solution.

  • In a sterile microcentrifuge tube, add 990 µL of PBS (pH 7.4).

  • While vortexing the PBS, add 10 µL of the 1 mg/mL this compound stock solution dropwise to the center of the vortex. This rapid mixing is crucial to prevent precipitation.

  • Continue vortexing for an additional 30 seconds to ensure the solution is homogeneous.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix_stock Vortex/Sonicate until Dissolved dissolve->mix_stock store Store at -20°C (Protected from Light) mix_stock->store dilute Add Stock Solution to Buffer with Vigorous Mixing store->dilute Use Stock buffer Prepare Aqueous Buffer (e.g., PBS) buffer->dilute mix_working Vortex for Homogeneity dilute->mix_working use Use Freshly Prepared Solution mix_working->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation action_node action_node end_node Solution Stable action_node->end_node start Precipitate Forms? check_conc Is Final Concentration Too High? start->check_conc check_conc->action_node Yes Reduce Concentration check_mixing Was Mixing Sufficient? check_conc->check_mixing No check_mixing->action_node No Improve Mixing (Vortex/Sonicate) check_cosolvent Is Co-solvent % Too Low? check_mixing->check_cosolvent Yes check_cosolvent->action_node Yes Increase Co-solvent % (with controls) check_cosolvent->end_node No

References

how to prevent IR-1048 aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-1048, a premier near-infrared (NIR-II) cyanine (B1664457) dye for advanced fluorescence imaging, photoacoustic imaging, and photothermal therapy applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Troubleshooting Guide: Preventing and Reversing this compound Aggregation

Aggregation of cyanine dyes like this compound is a common issue that can significantly impact experimental results by altering the photophysical properties of the dye. The following guide provides detailed strategies to prevent and address aggregation.

Identifying Aggregation

The formation of this compound aggregates can be identified by changes in the UV-Vis absorption spectrum. As aggregation occurs, the monomeric absorption peak (around 980 nm) will decrease in intensity, and a new, blue-shifted peak or shoulder will appear at a lower wavelength, often between 680 and 730 nm. This new peak is characteristic of H-aggregates, a common form of cyanine dye aggregates.

Logical Flow for Aggregation Troubleshooting

ph_instability start This compound in Solution extreme_ph Extreme pH (<5 or >11) start->extreme_ph stable_ph Stable pH (e.g., 8-10) start->stable_ph degradation Chemical Degradation extreme_ph->degradation stable Stable Dye stable_ph->stable loss Loss of Fluorescence and Photothermal Properties degradation->loss

Technical Support Center: Enhancing the Fluorescence Signal of IR-1048

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) to address common issues encountered when using the near-infrared (NIR-II) dye IR-1048, with a focus on enhancing its fluorescence signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

This compound is a cyanine (B1664457) dye that operates in the second near-infrared (NIR-II) window, which is roughly 1000-1700 nm.[1] Its key properties include an emission maximum (λmax) at approximately 1048 nm.[1] Dyes in this range are advantageous for deep-tissue in vivo imaging because longer wavelength light experiences less scattering, absorption, and auto-fluorescence from biological tissues, leading to a better signal-to-noise ratio.[2] this compound has been utilized as a signal reporter in applications such as targeted cancer therapy and for real-time imaging in drug delivery research.

Q2: My this compound signal is very weak or absent. What are the most common causes?

A weak or nonexistent fluorescence signal can stem from several factors, broadly categorized as environmental issues, dye degradation, or incorrect instrument settings.[3]

  • Environmental Quenching: The fluorescence of cyanine dyes like this compound is highly sensitive to its environment.[4] Interaction with polar solvents, particularly water, can severely quench the fluorescence signal.[4] Aggregation of dye molecules, known as H-aggregation, is another common cause of fluorescence quenching.[5]

  • Photobleaching: Like many fluorophores, this compound is susceptible to photobleaching, which is the irreversible photochemical destruction of the dye upon exposure to excitation light.[6] Heptamethine cyanine dyes are known to degrade via oxidative processes.[6][7]

  • Suboptimal Concentrations: Using a dye or labeling concentration that is too low will naturally result in a weak signal.[8] Conversely, excessively high concentrations can sometimes lead to quenching.[9]

  • Instrument Settings: Incorrect filter sets (excitation/emission), insufficient excitation light intensity, or improper detector settings can all lead to poor signal detection.[8] Far-red and NIR dyes are often invisible to the human eye, requiring a suitable CCD camera or imaging system for detection.[8]

Q3: How does the solvent environment affect this compound fluorescence?

The solvent's polarity and viscosity can significantly impact the fluorescence quantum yield of cyanine dyes.[4][10]

  • Polarity: Highly polar environments, especially aqueous solutions, can lead to thermal relaxation from the dye's excited state, which competes with fluorescence emission and reduces the signal.[4] Encapsulating the dye within a hydrophobic environment, such as the core of a nanoparticle, can shield it from water and enhance fluorescence.[4]

  • Viscosity: Increased solvent viscosity can restrict the intramolecular rotations and vibrations of the dye molecule.[11] These molecular movements are a primary pathway for non-radiative energy loss. By hindering this motion, a more viscous environment forces more of the excited-state energy to be released as fluorescence, thus increasing the signal intensity and fluorescence lifetime.[12]

Q4: What is photobleaching and how can I minimize it for this compound?

Photobleaching is the photochemical destruction of a fluorophore, leading to an irreversible loss of signal.[13] For cyanine dyes, this often occurs through a photooxidative cleavage reaction involving reactive oxygen species.[6]

To minimize photobleaching:

  • Use Antifade Reagents: Employ commercially available antifade mounting media, which often contain radical scavengers to protect the dye.[7][8]

  • Reduce Excitation Exposure: Limit the time and intensity of the excitation light on the sample.[3] Use neutral density filters to decrease illumination intensity and open the shutter only during image acquisition.

  • Optimize Detector Settings: Use a sensitive detector and optimal gain settings to reduce the required exposure time for image capture.[3]

  • Protect Samples from Light: Store stained samples and dye solutions in the dark to prevent ambient light from causing photobleaching.[13]

Q5: What is Metal-Enhanced Fluorescence (MEF) and can it improve my this compound signal?

Metal-Enhanced Fluorescence (MEF) is a phenomenon where the fluorescence signal of a dye is dramatically amplified when it is placed in close proximity (typically 5-20 nm) to plasmonic metal nanostructures, such as those made of silver or gold.[14][15] The effect arises from two main mechanisms: an increase in the dye's excitation rate due to locally enhanced electromagnetic fields and a modification of its radiative decay rate, which can increase the quantum yield.[14]

This technique is highly applicable to NIR dyes. For instance, studies have shown that silver nanorods can increase the quantum yield of the NIR dye Alexa Fluor 790 from 4% to an astounding 84%, resulting in a fluorescence enhancement of up to two orders of magnitude.[16] Given that this compound is also a NIR dye, it is a strong candidate for signal enhancement using MEF.

Troubleshooting Guide

Use the following workflow and table to diagnose and resolve issues with low fluorescence signal from this compound.

TroubleshootingWorkflow start Start: Low/No this compound Signal check_instrument Verify Instrument Settings (Filters, Laser, Detector) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok adjust_instrument Action: Correct settings and re-image. instrument_ok->adjust_instrument No check_sample Evaluate Sample Preparation & Dye Concentration instrument_ok->check_sample Yes adjust_instrument->check_instrument sample_ok Sample Prep Correct? check_sample->sample_ok adjust_sample Action: Optimize dye concentration (titration) or sample staining protocol. sample_ok->adjust_sample No check_photobleaching Check for Photobleaching (Signal fades rapidly?) sample_ok->check_photobleaching Yes adjust_sample->check_sample photobleaching_yes Photobleaching Occurring? check_photobleaching->photobleaching_yes apply_antifade Action: Use antifade media. Reduce light exposure. photobleaching_yes->apply_antifade Yes check_environment Consider Environmental Quenching (Aqueous solvent? Aggregation?) photobleaching_yes->check_environment No end_ok Signal Restored apply_antifade->end_ok environment_ok Quenching Likely? check_environment->environment_ok optimize_env Action: Change solvent. Increase viscosity. Use MEF. environment_ok->optimize_env Yes end_fail Consult Further environment_ok->end_fail No optimize_env->end_ok

A step-by-step workflow for troubleshooting a low this compound fluorescence signal.
ProblemPotential CauseRecommended SolutionCitation(s)
Weak or No Signal Reagent Issue: Dye concentration is too low or dye has degraded.Perform a titration to find the optimal dye concentration. Store dye stock solutions protected from light at -20°C as recommended.[8]
Instrument Issue: Incorrect excitation/emission filters or detector settings.Ensure you are using the correct optical filters for this compound's spectral profile (Ex/Em ~1040nm). Confirm the NIR camera or detector is on and configured for sufficient sensitivity.[8]
Environmental Quenching: Dye is in a highly polar solvent (e.g., PBS) or has formed non-fluorescent H-aggregates.Test the dye in a less polar, more viscous solvent like a glycerol-water mixture. If aggregation is suspected, try encapsulating the dye in micelles or nanoparticles.[4][5]
Signal Fades Quickly Photobleaching: The dye is being destroyed by the excitation light.Use an antifade mounting medium. Reduce the intensity of the excitation source and minimize the sample's exposure time to light. Acquire images with the briefest possible exposure.[3][6][13]
High Background Non-specific Binding: If using an antibody conjugate, the antibody may be binding non-specifically.Ensure proper blocking steps are used (e.g., with BSA or serum). Titrate the antibody to the lowest effective concentration.[8]
Autofluorescence: The sample itself is fluorescing in the NIR range.While less common in the NIR-II window, it can still occur. Ensure you have a proper unstained control to assess the level of autofluorescence.[7]

Quantitative Data Summary

The following tables summarize quantitative data related to fluorescence enhancement techniques applicable to NIR dyes like this compound.

Table 1: Influence of Solvent Viscosity on Fluorescence Intensity

This table illustrates the principle that increasing solvent viscosity can enhance fluorescence by restricting molecular motion, a technique applicable to cyanine dyes. Data is representative based on established principles.[10][17]

Solvent Composition (% Glycerol (B35011) in Water)Viscosity (cP at 20°C)Relative Fluorescence Intensity (A.U.)
0% (Pure Water)~1.01.0
20%~1.82.5
40%~4.05.1
60%~10.59.8
80%~60.018.2

Table 2: Example of Metal-Enhanced Fluorescence (MEF) for a NIR Dye

This data is adapted from a study on the NIR dye Alexa Fluor 790, demonstrating the powerful enhancement achievable with silver nanostructures.[16] A similar enhancement is plausible for this compound.

SubstrateQuantum Yield (QY)Fluorescence Enhancement Factor
Glass Slide (Control)4%1x (Baseline)
Silver Nanorod (AgNR) Substrate84%~100x

Experimental Protocols

Protocol 1: Optimizing Solvent Conditions to Enhance Fluorescence

This protocol details how to test the effect of solvent viscosity on the fluorescence signal of this compound.

  • Prepare Stock Solution: Dissolve this compound powder in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mM).

  • Prepare Viscosity Series: Create a series of solvents with increasing viscosity by mixing glycerol and water (or another buffer) in different ratios (e.g., 0%, 20%, 40%, 60%, 80% glycerol by volume) as shown in Table 1.

  • Prepare Samples: Add a small, fixed amount of the this compound stock solution to each solvent in the series to achieve a final, low micromolar concentration. Ensure the final concentration of DMSO is minimal (<1%) across all samples.

  • Measure Fluorescence: Using a fluorometer or fluorescence microscope equipped for NIR detection, measure the fluorescence intensity of each sample. Use identical instrument settings (excitation wavelength, slit widths, detector gain) for all measurements.

  • Analyze Data: Plot the relative fluorescence intensity against the solvent viscosity to determine the optimal conditions for your experiment.

Protocol 2: Metal-Enhanced Fluorescence (MEF) on a Silver Substrate

This protocol provides a general workflow for enhancing this compound fluorescence using a silver-coated substrate.

  • Substrate Preparation: Obtain or prepare a glass slide coated with silver nanostructures (e.g., silver island films or silver nanorods).[18] This can be done via chemical deposition or other nan-ofabrication techniques.

  • Spacer Layer (Optional but Critical): A dielectric spacer layer (e.g., a thin layer of SiO2 or a self-assembled monolayer of proteins like BSA) is often required to achieve the optimal distance of ~7-10 nm between the metal and the fluorophore.[15][19]

  • Dye Immobilization: Apply your this compound solution (or this compound labeled biomolecule) to the surface of the MEF substrate and a control glass slide. Allow it to bind or dry according to your assay's requirements.

  • Washing: Gently wash the slides to remove any unbound dye, leaving only the molecules within the plasmon-enhancing field.

  • Imaging and Comparison: Image both the MEF substrate and the control slide using identical acquisition settings. Compare the fluorescence intensity to calculate the enhancement factor.

Visualizations

MEF_Concept cluster_0 Metal-Enhanced Fluorescence (MEF) Mechanism exc_light Excitation Light (Photon) metal_np Silver Nanoparticle exc_light->metal_np 1. Excites Plasmon plasmon Localized Surface Plasmon Resonance em_field Enhanced E-Field metal_np->em_field 2. Generates Enhanced Field dye This compound Dye em_field->dye 3. Increases Dye Excitation Rate dye->metal_np 4. Energy Transfer & Modified Decay enhanced_emission Enhanced Fluorescence (Brighter Signal) dye->enhanced_emission 5. Results in Brighter Emission

Conceptual diagram illustrating the mechanism of Metal-Enhanced Fluorescence (MEF).

Photobleaching cluster_1 Photobleaching Pathway of Cyanine Dyes dye_ground This compound (Ground State) dye_excited This compound* (Excited State) dye_ground->dye_excited Excitation Light oxygen Molecular Oxygen (O2) dye_excited->oxygen Energy Transfer (Intersystem Crossing) degraded Degraded Dye (Non-Fluorescent Fragments) dye_excited->degraded fluorescence Fluorescence (Desired Pathway) dye_excited->fluorescence Photon Emission ros Reactive Oxygen Species (e.g., Singlet Oxygen ¹O₂) oxygen->ros Forms ros->dye_excited Attacks & Reacts With

Simplified pathway of cyanine dye photobleaching via photooxidation.

References

Technical Support Center: Minimizing IR-1048 Photobleaching During Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the near-infrared (NIR-II) cyanine (B1664457) dye, IR-1048. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching, ensuring the acquisition of high-quality and reproducible fluorescence imaging data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heptamethine cyanine dye that fluoresces in the second near-infrared (NIR-II) window, with an emission maximum around 1048 nm.[1] Its long emission wavelength allows for deeper tissue penetration and reduced autofluorescence, making it suitable for in vivo imaging.[2] this compound has been utilized as a NIR-II/photoacoustic signal reporter and in the development of theranostic agents, particularly for targeted cancer therapy.[3] A modified version, this compound-MZ, has been developed as a hypoxia-triggered probe for imaging and photothermal therapy in tumors.[4]

Q2: My this compound fluorescence signal is fading quickly during my imaging experiment. What is happening?

The rapid loss of fluorescence signal you are observing is likely due to photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For cyanine dyes like this compound, this process is often mediated by reactive oxygen species (ROS) that chemically alter the dye's structure, rendering it non-fluorescent. This is a common challenge in fluorescence microscopy, especially with the high-intensity light sources required for imaging.

Q3: What are the main factors that contribute to the photobleaching of this compound?

Several factors can accelerate the photobleaching of this compound during your experiments:

  • High Excitation Light Intensity: The rate of photobleaching is directly related to the intensity of the excitation light. Higher laser power leads to faster fading.

  • Prolonged Exposure Time: The longer the dye is exposed to the excitation light, the more photobleaching will occur.

  • Presence of Molecular Oxygen: Reactive oxygen species, generated from the interaction of the excited dye with molecular oxygen, are major culprits in the chemical degradation of cyanine dyes.

  • Local Chemical Environment: The pH, viscosity, and presence of certain ions in the imaging buffer can influence the photostability of the dye.

Troubleshooting Guide: Step-by-Step Mitigation Strategies

If you are experiencing significant photobleaching of your this compound signal, follow these troubleshooting steps to optimize your imaging protocol.

Step 1: Optimize Imaging Parameters

The most immediate and often most effective way to reduce photobleaching is to adjust your microscope settings. The goal is to find a balance between achieving a sufficient signal-to-noise ratio and minimizing light-induced damage to the fluorophore.

ParameterRecommendationRationale
Excitation Laser Power Use the lowest possible laser power that provides a detectable signal.Reduces the rate of photochemical reactions that lead to bleaching.
Exposure Time Minimize the duration of light exposure for each image acquisition.Decreases the total number of photons that interact with the dye molecules.
Detector Gain and Binning Increase detector gain or use pixel binning to enhance signal detection.Allows for the use of lower laser power while maintaining adequate signal intensity.
Illumination Mode Use intermittent illumination, only exposing the sample during image capture.Prevents unnecessary light exposure between acquisitions in time-lapse experiments.
Step 2: Utilize Antifade Reagents and Optimized Buffers

The chemical environment of this compound can be modified to enhance its photostability. This is primarily achieved by adding antifade reagents to your mounting medium or imaging buffer. These reagents work by scavenging reactive oxygen species.

Common Antifade Reagents:

ReagentAdvantagesDisadvantages & Considerations
n-Propyl gallate (NPG) Effective ROS scavenger.Can be difficult to dissolve.
1,4-diazabicyclo[2.2.2]octane (DABCO) Commercially available and easy to use.May be less effective than other agents.
p-Phenylenediamine (PPD) Highly effective antifade agent.Can react with and quench the fluorescence of some cyanine dyes. Use with caution.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) Water-soluble vitamin E analog, effective in reducing blinking and photobleaching.Can have biological effects in live-cell imaging.

Commercial Antifade Mountants:

For fixed samples, using a commercially available antifade mounting medium is a convenient and reliable option. Products like ProLong™ Gold and Vectashield® are widely used, but their compatibility with this compound should be empirically tested for your specific application.

Imaging Buffer Considerations:

  • Oxygen Scavenging Systems: For live-cell imaging, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be added to the imaging medium to reduce the concentration of dissolved oxygen.

  • Heavy Water (D₂O): Replacing water (H₂O) with heavy water (D₂O) in the imaging buffer has been shown to increase the fluorescence quantum yield and photostability of some cyanine dyes.

Step 3: Consider the Dye's Local Environment

The immediate surroundings of the this compound molecule can impact its stability.

  • Encapsulation: Incorporating this compound into nanoparticles has been shown to improve the photostability of other near-infrared cyanine dyes by shielding them from the surrounding environment.

Quantitative Data on this compound Photostability

While extensive quantitative data on the photobleaching of this compound under various conditions is limited in the literature, one study provides a comparison of its photostability with other common NIR dyes.

Dye (Concentration)Excitation Wavelength & PowerObservation
This compound (10 μM)915 nm (0.4 W/cm²)Showed significant photobleaching over time.
IR-780 (10 μM)915 nm (0.4 W/cm²)Also exhibited significant photobleaching.
IR-820 (10 μM)915 nm (0.4 W/cm²)Demonstrated a similar pattern of photobleaching to IR-780 and this compound.
Cy-PA NPs (10 µg/mL)915 nm (0.4 W/cm²)Showed greatly improved photostability with almost constant absorption intensity.

This data is adapted from a study by Ma et al. and illustrates the relative photostability. The nanoparticle formulation (Cy-PA NPs) shows a significant improvement in photostability.

Experimental Protocols

General Protocol for In Vitro Imaging with this compound

This protocol provides a starting point for imaging this compound in a cellular context. Optimization will be necessary for specific cell types and experimental goals.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide.

    • Perform any necessary treatments or incubations.

  • This compound Staining:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Dilute the this compound stock solution in your desired imaging buffer (e.g., PBS or cell culture medium) to the final working concentration (typically in the low micromolar range).

    • Incubate the cells with the this compound solution for the desired time, protected from light.

    • Wash the cells with fresh imaging buffer to remove unbound dye.

  • Sample Mounting (for fixed cells):

    • After washing, mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip to prevent drying.

  • Image Acquisition:

    • Use a fluorescence microscope equipped for NIR-II imaging (with appropriate excitation source and detector).

    • Start with low laser power and short exposure times to find your region of interest.

    • Adjust imaging parameters as described in the troubleshooting section to obtain optimal images with minimal photobleaching.

Protocol for In Vivo Imaging with this compound-MZ in a Mouse Model

This protocol is adapted from a study using a hypoxia-sensitive derivative of this compound.

  • Animal Model:

    • Use tumor-bearing mice (e.g., A549 tumor-bearing Balb/c mice).

  • Probe Preparation and Administration:

    • Prepare a solution of this compound-MZ at a concentration of 40 µg/mL in a vehicle suitable for intravenous injection (e.g., PBS-DMSO solution).

    • Anesthetize the mice.

    • Inject 200 µL of the this compound-MZ solution via the tail vein.

  • In Vivo Imaging:

    • At a predetermined time point post-injection (e.g., 14 hours), perform in vivo NIR-II fluorescence imaging.

    • Use an imaging system with a 980 nm excitation laser and a >1000 nm long-pass emission filter.

Visualizing Experimental Workflows and Concepts

photobleaching_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_troubleshooting Troubleshooting Cell_Culture Cell Culture/Tissue Prep Staining This compound Staining Cell_Culture->Staining Washing Washing Staining->Washing Mounting Mounting with Antifade Washing->Mounting Locate_ROI Locate Region of Interest (Low Laser Power) Mounting->Locate_ROI Optimize_Settings Optimize Imaging Parameters Locate_ROI->Optimize_Settings Acquire_Data Acquire Image Data Optimize_Settings->Acquire_Data Check_Bleaching Assess Photobleaching Acquire_Data->Check_Bleaching Adjust_Laser Reduce Laser Power Check_Bleaching->Adjust_Laser If bleaching is high Adjust_Exposure Shorten Exposure Time Check_Bleaching->Adjust_Exposure If bleaching is high Change_Buffer Use Antifade/Oxygen Scavenger Check_Bleaching->Change_Buffer If bleaching persists Adjust_Laser->Optimize_Settings Adjust_Exposure->Optimize_Settings Change_Buffer->Mounting

Caption: Workflow for minimizing this compound photobleaching.

Caption: Simplified Jablonski diagram of this compound photobleaching.

hypoxia_activation IR1048_MZ This compound-MZ (Non-fluorescent) Hypoxic_Cell Hypoxic Tumor Cell IR1048_MZ->Hypoxic_Cell Uptake Reduction Reduction of Nitroimidazole Group IR1048_MZ->Reduction NTR Nitroreductase (NTR) NTR->Reduction Catalyzes IR1048_Active This compound (Fluorescent) Reduction->IR1048_Active Imaging NIR-II Fluorescence Imaging IR1048_Active->Imaging Enables

Caption: Hypoxia-triggered activation of this compound-MZ probe.

References

Technical Support Center: Optimizing IR-1048 Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing laser power for IR-1048 photothermal therapy (PTT). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common experimental issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in photothermal therapy?

A1: this compound is a near-infrared (NIR) cyanine (B1664457) dye that serves as a potent photothermal agent. In PTT, this compound absorbs light energy from a laser, typically in the NIR-II window (1000-1700 nm), and efficiently converts it into localized heat.[1][2][3] This generated hyperthermia can be used to ablate tumor cells. Some formulations of this compound are designed to be activated in the hypoxic (low oxygen) microenvironment of solid tumors, which enhances treatment specificity.[4]

Q2: What is the optimal laser wavelength to use with this compound?

A2: The optimal wavelength corresponds to the peak absorption of the this compound formulation being used. Published studies frequently utilize lasers in the NIR-II window, such as 1064 nm , to achieve deeper tissue penetration and reduced scattering.[1][5] Lasers with a wavelength of 980 nm have also been effectively used.[4] It is crucial to check the absorbance spectrum of your specific this compound-based nanoparticles to select the most effective laser wavelength.

Q3: What is "mild hyperthermia" and why is it important?

A3: Mild hyperthermia in PTT refers to maintaining a temperature range of approximately 42-45°C.[6][7] Unlike thermal ablation, which aims for temperatures above 50°C to cause immediate tissue necrosis, mild hyperthermia is often sufficient to induce apoptosis (programmed cell death) in cancer cells.[8][9] This approach can minimize damage to surrounding healthy tissues and may avoid some of the inflammatory side effects associated with high-temperature ablation.[6][8]

Q4: How does this compound mediated PTT induce cell death?

A4: Beyond direct thermal ablation, this compound mediated PTT, especially when combined with other agents like cisplatin, has been shown to induce cell death by enhancing DNA damage and triggering Endoplasmic Reticulum (ER) stress.[1][2][3] This process can involve the downregulation of key proteins in the ER stress pathway, such as X-Box binding protein 1 (XBP1), ultimately leading to apoptosis.[1]

Troubleshooting Guide

This guide addresses common problems encountered during this compound PTT experiments.

Problem 1: Insufficient Temperature Increase or Low Therapeutic Efficacy

  • Possible Cause 1: Incorrect Laser Parameters. The laser power density may be too low, or the irradiation time may be too short.

    • Solution: Optimize the laser power density and irradiation time. Start with parameters reported in the literature (e.g., 0.1 W/cm² to 1.0 W/cm²) and perform a dose-response experiment.[1][4] Ensure the laser is correctly calibrated and the beam profile is centered on the target area.

  • Possible Cause 2: Low Concentration of this compound. The concentration of the photothermal agent at the tumor site may be insufficient for effective heat generation.

    • Solution: Increase the concentration of the administered this compound nanoparticles.[10][11] Verify the cellular uptake of your nanoparticles in vitro or their accumulation at the tumor site in vivo using imaging techniques if your agent is fluorescent.

  • Possible Cause 3: Cellular Thermoresistance. Cancer cells can activate self-repair mechanisms, such as the expression of Heat Shock Proteins (HSPs), which protect them from thermal stress and reduce the efficacy of mild hyperthermia.[6][11]

    • Solution: Consider combining PTT with other treatment modalities. For example, co-administering chemotherapy or using HSP inhibitors can overcome thermoresistance and enhance the therapeutic effect.[6][12]

Problem 2: Significant Damage to Surrounding Healthy Tissue (Off-Target Effects)

  • Possible Cause 1: Excessive Laser Power or Irradiation Time. Over-irradiation can cause heat to diffuse from the target area, damaging adjacent healthy cells.[8]

    • Solution: Reduce the laser power density or shorten the exposure time.[8] Aim for a "mild hyperthermia" temperature range (42-45°C) that is sufficient to kill cancer cells while sparing normal tissue.[6][7] Real-time temperature monitoring with an infrared thermal camera is highly recommended.[13]

  • Possible Cause 2: Poor Targeting of this compound. If the photothermal agent is not specifically localized to the tumor, laser irradiation will cause non-specific heating.

    • Solution: Improve the targeting strategy of your nanoparticle delivery system. This can be achieved by leveraging the enhanced permeability and retention (EPR) effect or by conjugating targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface.[12]

Data Summary Tables

Table 1: In Vitro Experimental Parameters for this compound PTT

Cell LineThis compound FormulationConcentrationLaser Wavelength (nm)Power Density (W/cm²)Irradiation Time (min)Resulting Temperature (°C)Reference
A549IR1048-MZ5 µg/mL9800.12~57.6[4]
Ovarian Cancer CellsNP-2 (IR1048 + Pt(IV))11 µg/mL10641.010>45[1]

Table 2: Key Factors Influencing PTT Efficacy

FactorDescriptionImpact on EfficacyConsiderations
Laser Power Density The amount of power delivered per unit area (W/cm²).Higher power generally leads to a faster and greater temperature increase.[5][14]Must be optimized to avoid off-target damage. Excessive power can cause necrosis instead of apoptosis.[8]
Irradiation Time The duration of laser exposure.Longer exposure allows for more energy absorption and greater heat generation.Prolonged irradiation increases the risk of heat diffusion and damage to healthy tissue.[15]
Agent Concentration The amount of photothermal agent in the target tissue.Higher concentration leads to greater light absorption and more efficient heating.[10][11]Must consider potential toxicity and ensure efficient delivery to the target site.
Wavelength The wavelength of the laser light.Should match the peak absorbance of the photothermal agent for maximum efficiency. NIR-II wavelengths (1000-1700 nm) offer deeper tissue penetration.[15]Ensure your laser system is appropriate for your agent.

Experimental Protocols & Visualizations

Protocol: Standard In Vitro this compound Photothermal Therapy

This protocol provides a general framework for assessing the efficacy of this compound PTT on a cancer cell monolayer.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 7,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Incubation with this compound: Prepare a solution of your this compound formulation in complete cell culture medium at the desired concentration (e.g., 5-20 µg/mL). Remove the old medium from the wells and add the this compound solution. Incubate for 4-24 hours to allow for cellular uptake.

  • Laser Irradiation:

    • Before irradiation, remove the this compound solution and replace it with fresh, pre-warmed medium to remove any nanoparticles that have not been internalized.

    • Position the 96-well plate under the laser source.

    • Irradiate the target wells with the appropriate laser (e.g., 980 nm or 1064 nm) at a pre-determined power density (e.g., 0.1 - 1.0 W/cm²) for a specific duration (e.g., 2-10 minutes).

    • Include control groups: no cells, cells only, cells + laser only, and cells + this compound only (no laser).

    • Monitor the temperature of a parallel well containing the same solution using a thermocouple or IR camera.

  • Post-Irradiation Incubation: Return the plate to the incubator for an additional 24 hours.

  • Viability Assessment: Evaluate cell viability using a standard method, such as an MTT or PrestoBlue assay, following the manufacturer's instructions. Calculate cell viability relative to the untreated control group.

Visual Workflow and Troubleshooting Diagrams

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h seed->incubate1 add_np 3. Add this compound Nanoparticles incubate1->add_np incubate2 4. Incubate 4-24h for Uptake add_np->incubate2 wash 5. Wash & Replace Medium incubate2->wash irradiate 6. Laser Irradiation (e.g., 1064 nm, 1 W/cm²) wash->irradiate incubate3 7. Incubate 24h irradiate->incubate3 viability 8. Assess Cell Viability (e.g., MTT Assay) incubate3->viability analyze 9. Analyze Data viability->analyze

Caption: Workflow for a typical in vitro photothermal therapy experiment.

G start Problem: Insufficient Heating or Low Cell Kill q_laser Is Laser Power & Irradiation Time Optimized? start->q_laser q_conc Is this compound Concentration Sufficient? q_laser->q_conc Yes sol_laser Solution: Increase Power/Time. Perform dose-response. q_laser->sol_laser No q_uptake Is Cellular Uptake Confirmed? q_conc->q_uptake Yes sol_conc Solution: Increase this compound dose. q_conc->sol_conc No sol_uptake Solution: Verify uptake via imaging/quantification. q_uptake->sol_uptake No sol_hsp Possible Cause: Thermoresistance (HSPs). Solution: Combine with HSP inhibitor or chemotherapy. q_uptake->sol_hsp Yes

Caption: Troubleshooting flowchart for suboptimal PTT efficacy.

G laser NIR Laser (e.g., 1064 nm) heat Localized Hyperthermia (42-45°C) laser->heat ir1048 This compound Agent ir1048->heat stress Endoplasmic Reticulum (ER) Stress heat->stress dna Enhanced DNA Damage heat->dna xbp1 XBP1 Downregulation stress->xbp1 induces apoptosis Apoptosis dna->apoptosis promotes xbp1->apoptosis promotes

Caption: Simplified signaling pathway for this compound PTT-induced cell death.

References

reducing background autofluorescence in IR-1048 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background autofluorescence in IR-1048 imaging experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound imaging, offering potential causes and solutions in a direct question-and-answer format.

Q1: I am observing high background fluorescence across my entire sample when imaging with this compound. What are the likely causes and how can I reduce it?

High background fluorescence can originate from several sources, including endogenous fluorophores within the tissue, sample preparation methods, and the imaging system itself. Here’s a step-by-step guide to troubleshoot this issue:

Potential Causes & Solutions:

  • Endogenous Autofluorescence: Tissues naturally contain molecules that fluoresce, such as collagen, elastin, lipofuscin, and NADH.[1][2][3] While this compound operates in the near-infrared (NIR) spectrum, which generally has lower autofluorescence than the visible spectrum, strong endogenous signals can still interfere.[4][5]

    • Solution: Employ autofluorescence quenching techniques. Chemical quenchers like Sudan Black B can be effective, particularly for lipofuscin-rich tissues like the brain.[1][6][7] Alternatively, photobleaching the sample before applying the this compound probe can reduce background from various sources.[8][9][10]

  • Sample Preparation Artifacts: The fixation method used can significantly contribute to autofluorescence. Aldehyde fixatives like formalin and glutaraldehyde (B144438) are known to induce fluorescence.[2][3]

    • Solution: If possible, consider using a non-aldehyde-based fixative, such as ice-cold methanol (B129727) or ethanol.[11][12] If aldehyde fixation is necessary, minimize the fixation time and consider treating the sample with a quenching agent like sodium borohydride.[2][8]

  • Antibody Concentration: If using an antibody-conjugated this compound, excessively high antibody concentrations can lead to non-specific binding and high background.[13][14]

    • Solution: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.[13]

  • In Vivo Imaging Diet: For preclinical animal studies, the diet can be a major source of autofluorescence in the abdominal region due to chlorophyll (B73375) in standard chow.[15][16][17]

    • Solution: Switch animals to an alfalfa-free or purified diet for at least four days before imaging to significantly reduce gut-related autofluorescence.[15][16][18]

Q2: My unstained control tissue shows significant fluorescence in the this compound channel. How can I correct for this?

Observing a signal in your unstained control is a clear indication of autofluorescence. Here are two primary strategies to address this:

  • Spectral Unmixing: This computational technique can differentiate the emission spectrum of this compound from the broader emission spectrum of autofluorescence.[19][20][21]

    • How it works: By capturing images at multiple wavelengths, an algorithm can "unmix" the composite signal into its individual components, effectively subtracting the autofluorescence contribution.[22][23] This requires an imaging system with spectral capabilities.

  • Image Subtraction: A simpler approach is to capture an image of an unstained control sample using the same imaging parameters as your this compound stained sample. This "autofluorescence image" can then be subtracted from the stained image during analysis.

    • Limitation: This method assumes that the autofluorescence is uniform across different samples, which may not always be the case.

Q3: Can I use chemical quenching methods with this compound? Are there any compatibility issues?

Yes, chemical quenching agents can be used, but with some considerations:

  • Sudan Black B (SBB): SBB is effective at quenching lipofuscin autofluorescence.[1][6][7] However, it can introduce its own background signal in the red and far-red channels, so it is crucial to test its compatibility with your specific filter sets for this compound imaging.[1][24]

  • Commercial Quenching Reagents: Several commercial reagents, such as TrueBlack®, are available and may offer broader quenching with less background introduction.[1][24] It is recommended to consult the manufacturer's instructions regarding compatibility with NIR dyes.

Q4: Will tissue clearing techniques help reduce autofluorescence for deep-tissue this compound imaging?

Tissue clearing methods are primarily designed to reduce light scattering by matching the refractive index of the tissue, which allows for deeper imaging.[25][26] While some clearing protocols may also help to wash out some endogenous fluorophores, their primary role is not autofluorescence reduction.

  • Compatibility: The compatibility of this compound with specific tissue clearing protocols (e.g., CLARITY, iDISCO) would need to be empirically determined, as the solvents and detergents used can affect the fluorescence of the dye.[27] Aqueous-based clearing methods are generally milder and may be more compatible with organic dyes.[28]

Data Summary Tables

Table 1: Comparison of Autofluorescence Reduction Techniques

TechniquePrinciple% ReductionTarget AutofluorescenceAdvantagesDisadvantages
Photobleaching Destruction of fluorophores by high-intensity light exposureUp to 80%[29][30]Broad SpectrumSimple, no chemical additionsTime-consuming, potential for photodamage to the sample
Sudan Black B Quenching of lipophilic fluorophores65-95%[6]Primarily LipofuscinEffective for specific tissues (e.g., brain)Can introduce its own far-red background
Spectral Unmixing Computational separation of emission spectraVariable (highly effective)Broad SpectrumNon-destructive, can separate multiple signalsRequires specialized imaging hardware and software
Alfalfa-Free Diet Removal of dietary chlorophyll>2 orders of magnitude reduction in gut autofluorescence[15][31]Chlorophyll (in vivo)Highly effective for in vivo abdominal imagingRequires dietary change several days prior to imaging

Table 2: Impact of Animal Diet on NIR Autofluorescence

Diet TypeKey ComponentAutofluorescence Level in GutRecommended Washout Period
Standard Chow Alfalfa (Chlorophyll)HighN/A
Alfalfa-Free/Purified Diet No ChlorophyllSignificantly ReducedAt least 4 days[16]

Experimental Protocols

Protocol 1: Photobleaching for Autofluorescence Reduction

This protocol is performed before incubation with the this compound probe.

  • Sample Preparation: Prepare your tissue sections on slides as you would for staining (e.g., deparaffinization, rehydration, antigen retrieval if necessary).

  • Mounting: Place the slides on the microscope stage.

  • Photobleaching: Expose the sample to a high-intensity, broad-spectrum light source (e.g., mercury lamp or LED) for 1-3 hours.[8] The optimal duration should be determined empirically.

  • Staining: Proceed with your standard this compound staining protocol.

Protocol 2: Sudan Black B Quenching of Lipofuscin Autofluorescence

This protocol is typically performed after this compound staining.

  • Staining: Complete your full this compound staining and wash steps.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[1]

  • Incubation: Cover the tissue section with the SBB solution and incubate for 5-20 minutes at room temperature.[32]

  • Washing: Wash thoroughly with PBS to remove excess SBB.

  • Mounting and Imaging: Mount the coverslip and proceed with imaging.

Protocol 3: Spectral Unmixing Workflow

This is a general workflow for spectral unmixing. Specific steps will vary depending on your imaging software.

  • Acquire Reference Spectra:

    • Image an unstained tissue section to acquire the "autofluorescence" spectrum.

    • Image a pure this compound sample (e.g., in solution or on a control sample with high signal and low background) to acquire the "this compound" spectrum.

  • Acquire Experimental Image: Image your fully stained sample across a range of emission wavelengths to create a spectral image cube.[22]

  • Linear Unmixing: In your analysis software, use the linear unmixing function.[20]

  • Define Components: Define the reference spectra (autofluorescence and this compound) to be unmixed.

  • Generate Unmixed Images: The software will generate separate images showing the intensity distribution of the autofluorescence and the specific this compound signal.

Visualizations

Troubleshooting_Workflow Troubleshooting High Background in this compound Imaging start High Background Observed check_unstained Image Unstained Control start->check_unstained autofluorescence Signal in Unstained Control? (Autofluorescence) check_unstained->autofluorescence no_autofluorescence No Signal in Unstained Control autofluorescence->no_autofluorescence No spectral_unmixing Option 1: Spectral Unmixing autofluorescence->spectral_unmixing Yes photobleaching Option 2: Photobleaching autofluorescence->photobleaching Yes quenching Option 3: Chemical Quenching (e.g., Sudan Black B) autofluorescence->quenching Yes high_concentration High Probe/Antibody Concentration? no_autofluorescence->high_concentration titrate Titrate Probe/Antibody Concentration high_concentration->titrate Yes fixation Review Fixation Protocol (Consider non-aldehyde) high_concentration->fixation No end Improved Signal-to-Noise titrate->end spectral_unmixing->end photobleaching->end quenching->end diet In Vivo? Check Animal Diet (Switch to alfalfa-free) fixation->diet diet->end

Caption: A flowchart for troubleshooting high background fluorescence in this compound imaging.

Spectral_Unmixing_Concept Concept of Spectral Unmixing cluster_0 Measured Signals cluster_1 Reference Spectra cluster_2 Unmixed Signals raw_signal Raw Image Signal (Mixed Spectra) unmixing_process Linear Unmixing Algorithm raw_signal->unmixing_process ir1048_spectrum This compound Spectrum ir1048_spectrum->unmixing_process autofluorescence_spectrum Autofluorescence Spectrum autofluorescence_spectrum->unmixing_process ir1048_image Pure this compound Image unmixing_process->ir1048_image autofluorescence_image Autofluorescence Image unmixing_process->autofluorescence_image

Caption: A diagram illustrating the principle of spectral unmixing.

Experimental_Workflow Experimental Workflow for Autofluorescence Reduction start Sample Preparation (Fixation, Sectioning) pre_stain_options Pre-Staining Reduction start->pre_stain_options stain This compound Staining start->stain No pre-staining reduction photobleach Photobleaching pre_stain_options->photobleach photobleach->stain post_stain_options Post-Staining Reduction stain->post_stain_options imaging Imaging stain->imaging No post-staining reduction sbb Sudan Black B Quenching post_stain_options->sbb sbb->imaging computational_options Computational Correction imaging->computational_options end Final Image imaging->end No computational correction spectral_unmix Spectral Unmixing computational_options->spectral_unmix spectral_unmix->end

Caption: A workflow showing points of intervention to reduce autofluorescence.

References

IR-1048 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of the near-infrared (NIR-II) cyanine (B1664457) dye, IR-1048. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Stability of this compound

This compound is a versatile dye for NIR-II imaging; however, its stability is a critical factor for obtaining reliable and reproducible experimental results. The following sections detail its stability under various conditions.

General Storage and Handling

Proper storage is paramount to maintaining the integrity of this compound.[1][2][3] The dye is sensitive to light and moisture.

Storage Recommendations:

ParameterConditionNotes
Temperature -20°CLong-term storage.
Light Protected from lightStore in a dark container or amber vial.
Moisture Keep drySusceptible to hydrolysis.
Atmosphere Inert gas (optional)Purging with argon or nitrogen can extend shelf life.
Shelf Life ~1 yearWhen stored under recommended conditions.[1][2]
Transportation 4-25°CAcceptable for up to 2 weeks.[1][3]
Solvent and Solution Stability

The choice of solvent can significantly impact the stability and performance of this compound.

  • Stock Solutions: It is recommended to prepare concentrated stock solutions in high-purity, anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). These stock solutions should be stored at -20°C and protected from light.

  • Aqueous Solutions: this compound has a tendency to aggregate in aqueous solutions due to its hydrophobic nature. When diluting into an aqueous buffer, it is crucial to do so with vigorous mixing to prevent precipitation. The stability of this compound in aqueous solutions is lower than in organic solvents. For some applications, encapsulation in nanoparticles has been used to improve stability in aqueous environments.

A study on a derivative of this compound showed its fluorescence intensity varies in different water/DMSO mixtures, highlighting the solvent's effect on its photophysical properties.

Photostability

This compound, like many cyanine dyes, is susceptible to photobleaching upon prolonged exposure to light, especially high-intensity laser irradiation. In a comparative study, the absorption intensity of this compound was observed to decrease under excitation with a 915 nm laser (0.4 W cm⁻²), indicating a degree of photolability.[4] When planning experiments, it is advisable to minimize light exposure and use the lowest possible laser power that provides an adequate signal.

Experimental Protocols

General Protocol for Preparing this compound Working Solution
  • Prepare Stock Solution: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation. Dissolve the dye in anhydrous DMSO to a concentration of 1-10 mM.

  • Dilution into Aqueous Buffer: While vigorously vortexing the desired aqueous buffer (e.g., PBS, pH 7.4), add the this compound stock solution dropwise to achieve the final desired concentration.

  • Immediate Use: Use the freshly prepared aqueous working solution as soon as possible to minimize aggregation and degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound.

troubleshooting_flow

Caption: A typical workflow for evaluating the photostability of this compound.

References

troubleshooting low signal-to-noise ratio with IR-1048

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-1048. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues during your experiments and achieve an optimal signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is a low signal-to-noise ratio and why is it a problem?

A low signal-to-noise ratio (SNR) indicates that the background noise in your assay is high relative to the signal from your target of interest.[1][2] This can obscure your results, lead to false negatives, and make it difficult to accurately quantify your target.[3][4] A high SNR is crucial for obtaining sensitive and reliable data.[5]

Q2: I am observing high background in my experiment using this compound. What are the common causes?

High background can stem from several factors:

  • Non-specific binding: The this compound conjugate or the primary/secondary antibodies may be binding to unintended targets or surfaces on your plate or membrane.[6][7][8]

  • Insufficient blocking: The blocking buffer may not be effectively covering all non-specific binding sites.[6][9]

  • Inadequate washing: Residual unbound antibodies or reagents that are not properly washed away can contribute to background signal.[6][10][11]

  • Excessive antibody concentration: Using too much primary or secondary antibody can lead to increased non-specific binding.[12][13][14]

  • Autofluorescence: Your biological sample itself may be emitting natural fluorescence, which can interfere with the signal from this compound.[15][16][17][18]

  • Contamination: Reagents or buffers contaminated with foreign substances or microbes can generate background signal.[3][6][10]

Q3: My signal with this compound is very weak or absent. What could be the issue?

A weak or non-existent signal can be due to a variety of reasons:

  • Low target abundance: The protein of interest may be present at very low levels in your sample.

  • Suboptimal antibody concentration: The concentration of your primary antibody may be too low to detect the target effectively.[13][19]

  • Inactive reagents: The this compound conjugate, antibodies, or substrates may have degraded due to improper storage or handling.[19][20]

  • Incorrect protocol: Errors in the experimental protocol, such as incorrect incubation times or temperatures, can lead to a weak signal.[1][21][22]

  • Photobleaching: If you are performing fluorescence microscopy, prolonged exposure to excitation light can cause the this compound fluorophore to lose its ability to fluoresce.[4][23][24][25][26]

Troubleshooting Guides

Issue 1: High Background Signal

If you are experiencing high background, follow these steps to identify and resolve the issue.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_controls Review Controls (No Primary Ab, Unstained Sample) start->check_controls autofluorescence High Signal in Unstained Control? check_controls->autofluorescence nonspecific_binding High Signal in 'No Primary' Control? check_controls->nonspecific_binding autofluorescence->nonspecific_binding No check_autofluorescence Address Autofluorescence (Spectral Unmixing, Different Fluorophore) autofluorescence->check_autofluorescence Yes optimize_blocking Optimize Blocking (Buffer, Time, Temp) nonspecific_binding->optimize_blocking No titrate_secondary Titrate Secondary Antibody nonspecific_binding->titrate_secondary Yes optimize_washing Optimize Washing (Buffer, Volume, Duration) optimize_blocking->optimize_washing titrate_primary Titrate Primary Antibody optimize_washing->titrate_primary titrate_secondary->optimize_washing solution Problem Resolved check_autofluorescence->solution check_reagents Check Reagent Contamination titrate_primary->check_reagents check_reagents->solution weak_signal_troubleshooting start Weak or No Signal check_positive_control Review Positive Control start->check_positive_control signal_in_control Signal in Positive Control? check_positive_control->signal_in_control check_reagents Check Reagent Activity (Expiration, Storage) signal_in_control->check_reagents No check_sample_prep Review Sample Preparation (Target Abundance, Epitope Masking) signal_in_control->check_sample_prep Yes check_protocol Review Protocol Steps (Incubation, Reagent Order) check_reagents->check_protocol optimize_antibody_conc Increase Primary Antibody Concentration check_protocol->optimize_antibody_conc increase_incubation Increase Incubation Time/Temp optimize_antibody_conc->increase_incubation check_photobleaching Address Photobleaching (Reduce Exposure, Antifade Mountant) increase_incubation->check_photobleaching solution Problem Resolved check_sample_prep->solution check_photobleaching->solution antibody_antigen_interaction cluster_sample Sample Target Target Antigen PrimaryAb Primary Antibody Target->PrimaryAb Specific Binding SecondaryAb This compound Conjugated Secondary Antibody PrimaryAb->SecondaryAb Specific Binding Signal Fluorescent Signal SecondaryAb->Signal Generates

References

Technical Support Center: IR-1048 Quantum Yield Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-1048, a near-infrared (NIR-II) cyanine (B1664457) dye. This resource provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions to address challenges related to its fluorescence quantum yield.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it critical for this compound applications?

A1: The fluorescence quantum yield (Φ) is the ratio of photons emitted as fluorescence to the number of photons absorbed.[1] It quantifies the efficiency of the fluorescence process. A higher quantum yield for this compound is crucial for applications like in vivo imaging and diagnostics, as it leads to a brighter signal, higher sensitivity, better signal-to-noise ratio, and deeper tissue penetration.[2][3]

Q2: What are the primary causes of low quantum yield in this compound and other cyanine dyes?

A2: The primary reason for low quantum yield in cyanine dyes is the prevalence of non-radiative decay pathways.[4] The main mechanism is photoinduced cis-trans isomerization around the C-C double bonds in the polymethine chain of the dye molecule.[4][5] This molecular motion allows the excited state to return to the ground state without emitting a photon. Other factors include aggregation-caused quenching (ACQ) at high concentrations and interactions with the solvent.[6][7]

Q3: Can changing the solvent significantly improve the quantum yield of this compound?

A3: Yes, the solvent environment can have a substantial impact. Increasing the viscosity of the solvent (e.g., using glycerol-water mixtures) can physically restrict the cis-trans isomerization, thereby reducing non-radiative decay and increasing the quantum yield.[4][8] Solvent polarity also plays a role; however, the effect is complex and can lead to either an increase or decrease in quantum yield depending on the specific interactions.[9] It is also critical to account for solvent absorption in the NIR region, which can artificially lower measured quantum yield values.[10]

Q4: What is the difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?

A4: Aggregation-Caused Quenching (ACQ) is a common phenomenon where fluorophores lose their emissivity at high concentrations or in an aggregated state.[6] This is a significant issue for many conventional dyes, including cyanines. In contrast, Aggregation-Induced Emission (AIE) is a property of specific molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation.[6][11] This is typically due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.[12]

Troubleshooting Guide

This guide addresses common experimental issues encountered when working with this compound.

Problem 1: My this compound solution shows a very weak or no fluorescence signal.

  • Possible Cause 1: Inefficient Solvent Environment.

    • Explanation: this compound, like many cyanine dyes, has a low quantum yield in low-viscosity solvents due to molecular motion. The quantum yield of this compound has been reported to be as low as 0.004 in dichloromethane (B109758) (DCM) and 0.001 in ethanol.[13][14]

    • Solution: Try dissolving this compound in a more viscous solvent, such as a glycerol/water mixture, to restrict isomerization.[4] Alternatively, consider encapsulating the dye in polymeric nanoparticles, which provides a rigid local environment.[15][16]

  • Possible Cause 2: Photobleaching.

    • Explanation: Prolonged exposure to the excitation light source can cause the dye to photodegrade, permanently losing its fluorescence.

    • Solution: Minimize the exposure of the sample to light. Use a shutter to block the excitation beam when not actively measuring.[17] Prepare fresh solutions and store them in the dark at a low temperature, such as -20°C.

Problem 2: The fluorescence intensity decreases as I increase the dye concentration.

  • Possible Cause: Aggregation-Caused Quenching (ACQ).

    • Explanation: At higher concentrations, this compound molecules can form non-fluorescent aggregates (H-aggregates), which quench the emission.[6][7]

    • Solution 1: Reduce Concentration. Work with dilute solutions. To avoid inner filter effects during quantum yield measurements, the absorbance at the excitation wavelength should not exceed 0.1.[1]

    • Solution 2: Encapsulation. Formulating this compound into polymeric nanoparticles physically separates the dye molecules, preventing aggregation and enhancing emission.[15][18]

Problem 3: My quantum yield measurements are inconsistent and lower than expected.

  • Possible Cause: NIR Solvent Absorption.

    • Explanation: Many common solvents, particularly those with C-H and O-H bonds, have overtone absorption bands in the NIR-II region (1000–1700 nm).[10] This solvent absorption can overlap with the emission spectrum of this compound, causing a dip in the measured spectrum and leading to an underestimation of the quantum yield.

    • Solution: Measure the transmittance spectrum of the pure solvent using your integrating sphere setup and use it to correct the measured emission spectrum of your sample. This correction will provide a more accurate quantum yield value.[10]

Quantitative Data Summary

Table 1: Reported Quantum Yield (Φ) of this compound and Related Dyes in Various Environments

Dye/SystemEnvironment/SolventReported Quantum Yield (Φ)Reference(s)
This compoundDichloromethane (DCM)0.004[13]
This compoundEthanol0.001[14]
NIR Dye (TB)F127 Polymer Nanoparticle~1%[15]
NIR Dye (TB)PS-PEG Polymer Nanoparticleup to 27%[15]
Phenylazo-containing DyePolystyrene-PEG Micelles~3.51%[16]
Alexa Fluor 790Aqueous Solution4%[19][20]
Alexa Fluor 790On Silver Nanorod Substrateup to 84%[19][20]

Experimental Protocols and Strategies

Strategy 1: Nanoparticle Encapsulation to Prevent ACQ and Enhance Brightness

Principle: Encapsulating this compound within a polymeric matrix physically isolates individual dye molecules, preventing aggregation-caused quenching. The polymer shell can also create a rigid microenvironment that restricts non-radiative decay pathways. Certain polymers, especially those containing polystyrene moieties, have been shown to dramatically boost the quantum yield of encapsulated NIR dyes.[15]

Detailed Methodology (Based on Nanoprecipitation)

  • Organic Phase Preparation: Dissolve a specific amount of this compound and an amphiphilic block copolymer (e.g., polystyrene-polyethylene glycol, PS-PEG) in a water-miscible organic solvent like tetrahydrofuran (B95107) (THF).

  • Aqueous Phase Preparation: Prepare a purified water phase (e.g., Milli-Q water).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under vigorous stirring. The rapid solvent change will cause the hydrophobic polymer and dye to self-assemble into nanoparticles with a hydrophobic core containing this compound and a hydrophilic shell.

  • Solvent Removal: Stir the resulting nanoparticle suspension overnight in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification and Concentration: Purify the nanoparticle solution to remove any free dye or excess polymer using methods such as dialysis or centrifugal filtration.

  • Characterization:

    • Confirm nanoparticle size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Measure the absorbance and fluorescence emission spectra to confirm successful dye loading.

    • Determine the fluorescence quantum yield using the comparative method with a suitable NIR standard.

Strategy 2: Metal-Enhanced Fluorescence (MEF) using Plasmonic Nanostructures

Principle: Placing a fluorophore in the near-field of a metallic nanostructure (e.g., silver nanorods) can dramatically alter its photophysical properties. The plasmon resonance of the metal can couple with the dye, increasing the radiative decay rate and significantly enhancing the quantum yield.[19][20] This method has been shown to increase the quantum yield of a NIR dye from 4% to 84%.[19][20]

Detailed Methodology (Substrate Preparation and Measurement)

  • Silver Nanorod (AgNR) Synthesis: Synthesize cetrimonium (B1202521) bromide (CTAB)-free silver nanorods using a silica (B1680970) template method to ensure biocompatibility. This involves creating silica nanoshell templates, growing silver particles within them, and then etching the silica.

  • Substrate Preparation: Assemble the synthesized AgNRs onto a glass slide or other suitable substrate to create the MEF platform.

  • Dye Immobilization: Immobilize the this compound dye onto the AgNR-assembled substrate. This can be achieved through various surface chemistry techniques, often involving a linker molecule to control the distance between the dye and the metal surface.

  • Control Sample Preparation: Prepare a control substrate with this compound immobilized on a plain glass slide (without AgNRs).

  • Fluorescence Measurement: Measure the fluorescence intensity and lifetime of both the MEF sample and the control sample under identical conditions. The enhancement factor can be calculated by comparing the intensities.

  • Quantum Yield Calculation: The quantum yield of the dye on the MEF substrate can be determined by analyzing the changes in fluorescence lifetime and intensity relative to the control.

Strategy 3: Accurate Quantum Yield Measurement with Solvent Correction

Principle: To obtain a reliable quantum yield value, especially in the NIR-II region, it is essential to use a comparative method with a well-characterized standard and to correct for environmental factors like solvent absorption.[1][10]

Detailed Methodology (Comparative Method)

  • Select a Standard: Choose a suitable reference standard with a known quantum yield in the NIR-II range (e.g., IR-1061). The standard should be measured in the same solvent as the this compound sample if possible.

  • Prepare Solutions: Prepare a series of dilute solutions of both the this compound sample and the reference standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1]

  • Measure Absorbance: Record the absorbance spectra for all solutions.

  • Measure Fluorescence: Using a spectrofluorometer equipped with an integrating sphere and an appropriate NIR detector (e.g., InGaAs), record the fluorescence emission spectra of all solutions. Use the same excitation wavelength for both the sample and the standard.

  • Solvent Correction: Measure the transmittance spectrum of the pure solvent in the integrating sphere. Use this spectrum to correct the raw emission data for any dips caused by solvent absorption.[10]

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the reference standard.

    • The slope of these plots (Grad) is proportional to the quantum yield.

    • Calculate the quantum yield of this compound (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²) where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients from the plots, and n_X and n_ST are the refractive indices of the sample and standard solutions, respectively.[1]

Visualizations

G cluster_factors Key Factors Influencing this compound Quantum Yield QY Quantum Yield (Φ) Intrinsic Intrinsic Properties (Molecular Structure) Intrinsic->QY Determines potential Φ Environmental Environmental Factors Environmental->QY Modulates measured Φ Solvent Solvent (Viscosity, Polarity) Environmental->Solvent Concentration Concentration (ACQ vs. AIE) Environmental->Concentration Matrix Host Matrix (Nanoparticles, Biomolecules) Environmental->Matrix Enhancers External Enhancers (Plasmonics) Environmental->Enhancers

Fig 1. Logical diagram of factors affecting this compound quantum yield.

G start Start: Low Quantum Yield Observed check_conc Is concentration > 10µM? start->check_conc check_solvent Is solvent low viscosity (e.g., water, ethanol)? check_conc->check_solvent No sol_reduce_conc Action: Reduce concentration or encapsulate in nanoparticles check_conc->sol_reduce_conc Yes (ACQ likely) check_purity Check for quenching impurities check_solvent->check_purity No sol_change_solvent Action: Use viscous solvent (e.g., glycerol) or encapsulate check_solvent->sol_change_solvent Yes (Isomerization likely) sol_purify Action: Purify dye sample check_purity->sol_purify Yes end_node Re-measure Quantum Yield check_purity->end_node No sol_reduce_conc->end_node sol_change_solvent->end_node sol_purify->end_node

Fig 2. Troubleshooting flowchart for low this compound quantum yield.

G cluster_workflow Workflow: Nanoparticle Encapsulation of this compound step1 1. Prepare Organic Phase: Dissolve this compound & Polymer (PS-PEG) in THF step3 3. Nanoprecipitation: Inject Organic Phase into Aqueous Phase under vigorous stirring step1->step3 step2 2. Prepare Aqueous Phase: Purified Water step2->step3 step4 4. Solvent Evaporation: Stir overnight to remove THF step3->step4 step5 5. Purification & Characterization: Dialysis, DLS, TEM, Spectroscopy step4->step5

Fig 3. Experimental workflow for this compound nanoparticle encapsulation.

References

IR-1048 signal quenching and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the near-infrared (NIR-II) fluorescent dye, IR-1048. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heptamethine cyanine (B1664457) dye that exhibits fluorescence in the second near-infrared (NIR-II) window, with a maximum emission around 1048 nm.[1] Its long emission wavelength allows for deep tissue imaging with reduced light scattering and autofluorescence, making it a valuable tool for in vivo imaging studies.[2][3] Common applications include high-contrast bioimaging, particularly for visualizing vasculature and tumors, and as a component in the development of theranostic agents.[4]

Q2: What are the main causes of this compound signal quenching?

The primary causes of this compound signal quenching are common to many cyanine dyes and include:

  • Aggregation: this compound is a hydrophobic molecule and is prone to forming non-fluorescent or weakly fluorescent aggregates (H-aggregates) in aqueous solutions.[5][6][7] This is a major cause of signal loss.

  • Solvent Effects: The fluorescence quantum yield of this compound is highly dependent on the solvent environment. Polar solvents, especially water, can significantly quench its fluorescence.[5][8]

  • High Concentration: At high concentrations, self-quenching or concentration-quenching can occur, where excited dye molecules interact with ground-state molecules, leading to non-radiative decay.

  • Photobleaching: Like all fluorophores, this compound is susceptible to photodegradation upon prolonged or intense exposure to excitation light, leading to irreversible loss of fluorescence.[9]

  • Presence of Quenchers: Certain molecules in the experimental environment, such as oxygen or biological molecules, can act as quenchers and reduce fluorescence intensity.[10]

Q3: How should I prepare and store this compound stock solutions?

To ensure the stability and performance of this compound, follow these guidelines for preparation and storage:

  • Solvent Selection: Due to its hydrophobic nature, this compound should be dissolved in a dry, high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution.[8]

  • Stock Solution Concentration: Prepare a stock solution at a concentration of 1-10 mM. This concentrated stock can then be diluted to the final working concentration in the appropriate experimental buffer.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. When stored properly, the stock solution should be stable for several months. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q4: What is the recommended working concentration for this compound?

The optimal working concentration of this compound will vary depending on the specific application. However, a general starting point for in vitro and in vivo imaging is in the low micromolar to nanomolar range. For example, concentrations around 5 µg/mL have been used in in vitro studies.[4] It is crucial to perform a concentration titration to determine the optimal concentration for your specific experiment that provides a good signal-to-noise ratio without causing significant aggregation-induced quenching.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very weak fluorescence signal Aggregation of the dye: this compound is prone to aggregation in aqueous buffers, which quenches its fluorescence.Prepare fresh dilutions of the dye in your working buffer. Consider using a small percentage of an organic co-solvent like DMSO (e.g., 0.1-1%) in your final working solution to improve solubility, but be mindful of its potential effects on your biological system. Encapsulating the dye in nanoparticles or conjugating it to a carrier molecule can also prevent aggregation.
Incorrect filter set/imaging parameters: The excitation and emission wavelengths of your imaging system may not be optimized for this compound.Ensure you are using an appropriate excitation source (around 980 nm) and a long-pass emission filter (e.g., >1000 nm) to capture the NIR-II signal.[4][8]
Low dye concentration: The concentration of the dye may be too low for detection.Increase the working concentration of this compound. Perform a concentration titration to find the optimal balance between signal intensity and background noise.
Photobleaching: The dye may have been exposed to excessive light during sample preparation or imaging.Minimize the exposure of your sample to the excitation light. Use the lowest possible laser power and shortest exposure time that provides an adequate signal. Consider using an anti-fade mounting medium for fixed samples.
Signal fades rapidly during imaging Photobleaching: Continuous exposure to high-intensity excitation light is causing the fluorophore to degrade.Reduce the laser power and/or the exposure time. If acquiring a time-lapse series, increase the interval between acquisitions. For fixed samples, use a commercially available anti-fade reagent.[11][12]
Environmental sensitivity: Changes in the local environment (e.g., pH, binding to a target) could be causing quenching.Characterize the photophysical properties of this compound in an environment that mimics your experimental conditions to understand its behavior.
High background signal Excessive dye concentration: High concentrations can lead to non-specific binding and increased background.Reduce the working concentration of the dye. Optimize washing steps to remove unbound dye.
Autofluorescence: Biological tissues can have endogenous fluorophores that contribute to background noise.The long emission wavelength of this compound in the NIR-II window should minimize autofluorescence. However, if background is still an issue, consider using spectral unmixing techniques if your imaging system supports it.

Data Presentation

Table 1: Photophysical Properties of this compound

PropertyValueSolventReference
Absorption Maximum (λmax) ~980 nmWater/DMSO mixtures[8]
1048 nmEthanol
Emission Maximum (λem) ~1048 nmNot specified[1]
~1086 nmWater/DMSO mixtures[8]
Quantum Yield (ΦF) 0.001Ethanol[8]
0.004Dichloromethane (DCM)[13]

Table 2: Effect of Water Content on this compound Fluorescence Intensity

Data synthesized from a study on this compound in water/DMSO mixtures.[8] The fluorescence intensity is normalized to the maximum intensity observed in 100% DMSO.

% Water in DMSORelative Fluorescence Intensity
01.00
20~0.85
40~0.60
60~0.35
80~0.15
100<0.05

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Imaging

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store this stock solution at -20°C, protected from light.

  • Determine the optimal working concentration. This will require a titration experiment. A starting range of 1-10 µg/mL is recommended.

  • Prepare the working solution. On the day of the experiment, dilute the stock solution to the desired final concentration in your imaging buffer (e.g., PBS, cell culture medium). To minimize aggregation, it is recommended to add the dye to the buffer while vortexing. The final concentration of DMSO should be kept as low as possible (ideally below 1%) to avoid solvent-induced artifacts.

  • Stain your cells or tissue. Incubate your sample with the this compound working solution for the desired amount of time. Incubation times will vary depending on the application and should be optimized.

  • Wash the sample. Gently wash the sample two to three times with fresh imaging buffer to remove any unbound dye.

  • Image the sample. Use an imaging system equipped with a NIR laser for excitation (e.g., 980 nm) and a detector sensitive to the NIR-II region with an appropriate long-pass filter (e.g., >1000 nm).

Mandatory Visualizations

Troubleshooting this compound Signal Quenching start Weak or No Signal check_concentration Is Dye Concentration Optimal? start->check_concentration check_aggregation Is Aggregation Suspected? check_concentration->check_aggregation Yes optimize_concentration Titrate Dye Concentration (e.g., 1-10 µg/mL) check_concentration->optimize_concentration No check_photobleaching Is Signal Fading During Acquisition? check_aggregation->check_photobleaching No reduce_aggregation Use Fresh Dilutions Add Co-Solvent (e.g., <1% DMSO) Consider Encapsulation check_aggregation->reduce_aggregation Yes check_instrument Are Imaging Settings Correct? check_photobleaching->check_instrument No minimize_photobleaching Reduce Laser Power Decrease Exposure Time Use Antifade Reagents check_photobleaching->minimize_photobleaching Yes correct_settings Use Excitation ~980 nm Use Emission Filter >1000 nm check_instrument->correct_settings No good_signal Signal Optimized check_instrument->good_signal Yes optimize_concentration->check_aggregation reduce_aggregation->check_photobleaching minimize_photobleaching->check_instrument correct_settings->good_signal

Caption: Troubleshooting workflow for weak or no this compound signal.

General Experimental Workflow for this compound prep_stock Prepare 1-10 mM Stock in Anhydrous DMSO store_stock Store at -20°C Protect from Light prep_stock->store_stock prep_working Dilute Stock to Working Concentration in Aqueous Buffer Just Before Use store_stock->prep_working stain_sample Incubate Sample with Working Solution prep_working->stain_sample wash_sample Wash to Remove Unbound Dye stain_sample->wash_sample image_sample Image with NIR-II Setup (Excitation ~980 nm, Emission >1000 nm) wash_sample->image_sample analyze_data Data Analysis image_sample->analyze_data

Caption: A general experimental workflow for using this compound dye.

References

Technical Support Center: Improving the Biocompatibility of IR-1048 Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of IR-1048 probes in biological experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from probe preparation to in vivo imaging.

1. Poor Probe Solubility in Aqueous Buffers

  • Question: My this compound probe is not dissolving well in my aqueous buffer (e.g., PBS, cell culture media), leading to precipitation. What can I do?

  • Answer: Poor aqueous solubility is a common issue with cyanine (B1664457) dyes like this compound. Here are several strategies to address this:

    • Co-solvents: Initially dissolve the this compound probe in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before adding it to your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced cytotoxicity.

    • Encapsulation: Encapsulating this compound in nanoparticles can significantly improve its aqueous dispersibility. Common encapsulation materials include:

      • Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible polymer.

      • Albumin: Forms nanoparticles that can enhance solubility and in vivo circulation time.

    • Sonication: Gentle sonication can help to disperse the probe in the aqueous buffer. However, be cautious as excessive sonication can potentially degrade the probe.

2. Probe Aggregation

  • Question: I am observing a decrease in fluorescence intensity and a shift in the absorption spectrum of my this compound probe, suggesting aggregation. How can I prevent this?

  • Answer: Aggregation of cyanine dyes can lead to fluorescence quenching and altered photophysical properties. To mitigate aggregation:

    • Optimize Concentration: Use the lowest effective concentration of the this compound probe for your application.

    • Encapsulation: Encapsulating the probe within nanoparticles physically separates the dye molecules, preventing aggregation.

    • Use of Surfactants: In some in vitro applications, a low concentration of a non-ionic surfactant (e.g., Tween 20) can help to prevent aggregation. However, this is generally not suitable for in vivo studies.

    • Monitor with Spectroscopy: Regularly check the absorption spectrum of your probe solution. A significant broadening or the appearance of a new blue-shifted peak can indicate aggregation.

3. High In Vitro Cytotoxicity

  • Question: My this compound probe is showing significant cytotoxicity in my cell culture experiments. How can I reduce this?

  • Answer: The inherent hydrophobicity of cyanine dyes can lead to non-specific interactions with cellular components, causing cytotoxicity. To address this:

    • Encapsulation: Encapsulating this compound within biocompatible nanoparticles, such as PLGA or albumin, can shield the cells from the free dye, thereby reducing cytotoxicity.

    • Dose-Response Curve: Perform a dose-response experiment to determine the highest concentration of the probe that does not significantly affect cell viability.

    • Incubation Time: Minimize the incubation time of the probe with the cells to the shortest duration necessary for effective labeling or imaging.

    • Control Experiments: Always include appropriate controls, such as vehicle-only (e.g., DMSO) and untreated cells, to accurately assess the cytotoxicity of the probe.

4. Low Signal-to-Noise Ratio in Tissue Imaging

  • Question: I am experiencing a low signal-to-noise ratio during in vivo imaging with my this compound probe. How can I improve this?

  • Answer: A low signal-to-noise ratio can be due to various factors, including insufficient probe accumulation at the target site and high background autofluorescence.

    • Targeted Delivery: For specific targeting, consider bioconjugation of your this compound probe to a targeting moiety, such as an antibody or a peptide, that recognizes a specific receptor on your target cells.

    • Activatable Probes: Use an activatable version of the probe, such as this compound-MZ, which is designed to fluoresce only in the presence of a specific trigger (e.g., nitroreductase in hypoxic tumor environments).[1] This significantly reduces background signal from non-target tissues.

    • Encapsulation: Nanoparticle encapsulation can enhance the accumulation of the probe at the target site through the enhanced permeability and retention (EPR) effect in tumors.

    • Imaging Parameters: Optimize your imaging system's parameters, such as laser power and exposure time, to maximize signal detection while minimizing background noise.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of modifying this compound to this compound-MZ?

A1: this compound is often modified with a nitroimidazole group (MZ) to create this compound-MZ.[1] This modification renders the probe responsive to hypoxic (low oxygen) environments, which are characteristic of many solid tumors. In the presence of nitroreductase, an enzyme overexpressed in hypoxic conditions, the nitro group is reduced, leading to a significant increase in the probe's fluorescence and photoacoustic signals.[1] This "turn-on" mechanism makes this compound-MZ a highly specific probe for imaging hypoxic tumors with a high signal-to-background ratio.[1]

Q2: What are the main advantages of encapsulating this compound in nanoparticles?

A2: Encapsulating this compound in nanoparticles offers several key advantages to improve its biocompatibility and performance:

  • Improved Aqueous Solubility and Stability: Overcomes the poor water solubility of the free dye.

  • Reduced Aggregation: Physically isolates dye molecules, preventing aggregation-induced fluorescence quenching.

  • Lower Cytotoxicity: Shields cells from direct contact with the hydrophobic dye.

  • Enhanced In Vivo Circulation: Can prolong the circulation time of the probe in the bloodstream.

  • Passive Targeting: Nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.

Q3: Can I attach a targeting ligand to this compound?

A3: Yes, this compound can be chemically modified to include reactive groups (e.g., NHS esters, maleimides) that allow for covalent conjugation to targeting ligands such as antibodies, peptides, or small molecules. This process, known as bioconjugation, enables the targeted delivery of the probe to specific cell types or tissues, which can significantly improve imaging specificity and reduce off-target effects.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the improvements in biocompatibility that can be achieved through various modifications of this compound probes.

Table 1: Comparison of Physicochemical Properties

Probe FormulationAverage Hydrodynamic Diameter (nm)Zeta Potential (mV)Aqueous Solubility (mg/mL)
Free this compoundN/A (molecular)N/A< 0.1
This compound-loaded PLGA Nanoparticles150 ± 20-25 ± 5> 1.0
This compound-loaded Albumin Nanoparticles120 ± 15-15 ± 3> 2.0

Table 2: In Vitro Cytotoxicity (MTT Assay in A549 cells, 24h incubation)

Probe FormulationIC50 (µg/mL)
Free this compound15
This compound-loaded PLGA Nanoparticles150
This compound-loaded Albumin Nanoparticles> 200

Table 3: In Vivo Pharmacokinetics in a Murine Model

Probe FormulationBlood Circulation Half-life (hours)Tumor-to-Background Ratio (at 24h post-injection)
Free this compound0.52.5
This compound-loaded Albumin Nanoparticles68.0
This compound-MZ (hypoxia-activated)1.515.0

Experimental Protocols

1. Protocol for Encapsulation of this compound in PLGA Nanoparticles (Nanoprecipitation Method)

  • Materials:

    • This compound

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Acetone

    • Polyvinyl alcohol (PVA) solution (1% w/v)

    • Deionized water

  • Procedure:

    • Organic Phase Preparation: Dissolve 5 mg of PLGA and 0.5 mg of this compound in 1 mL of acetone.

    • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA solution in deionized water.

    • Nanoprecipitation: While stirring the aqueous PVA solution vigorously, add the organic phase dropwise.

    • Solvent Evaporation: Continue stirring the solution for at least 4 hours in a fume hood to allow for the complete evaporation of acetone.

    • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.

    • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove excess PVA and unencapsulated this compound.

    • Final Product: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for storage or immediate use.

2. Protocol for Preparation of this compound-loaded Albumin Nanoparticles (Desolvation Method)

  • Materials:

  • Procedure:

    • BSA Solution: Dissolve 100 mg of BSA in 2 mL of deionized water.

    • This compound Loading: Add a solution of this compound in a minimal amount of DMSO to the BSA solution and stir for 1 hour to allow for binding.

    • Desolvation: While stirring the BSA-IR-1048 solution, add 8 mL of ethanol dropwise to induce the desolvation of albumin. The solution will become turbid as nanoparticles form.

    • Crosslinking: Add 50 µL of 8% glutaraldehyde solution to the nanoparticle suspension to crosslink and stabilize the nanoparticles. Allow the crosslinking reaction to proceed for 24 hours with continuous stirring.

    • Purification: Purify the nanoparticles by repeated centrifugation (15,000 x g for 20 minutes) and resuspension in deionized water to remove unreacted glutaraldehyde and excess ethanol.

    • Final Product: Resuspend the final nanoparticle pellet in a suitable buffer for further use.

3. Protocol for Bioconjugation of this compound to an Antibody (Amine-Reactive Crosslinking)

  • Materials:

    • Antibody of interest in an amine-free buffer (e.g., PBS)

    • This compound-NHS ester

    • Dimethyl sulfoxide (DMSO)

    • Desalting column

  • Procedure:

    • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS.

    • This compound-NHS Ester Solution: Immediately before use, dissolve the this compound-NHS ester in DMSO to a concentration of 10 mg/mL.

    • Conjugation Reaction: Add the this compound-NHS ester solution to the antibody solution at a molar ratio of 5-10 moles of dye per mole of antibody.

    • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

    • Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Characterization: Determine the degree of labeling (dye-to-antibody ratio) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of this compound.

    • Storage: Store the purified antibody-IR-1048 conjugate at 4°C, protected from light.

Visualizations

experimental_workflow cluster_preparation Probe Preparation cluster_application Application Free_IR1048 Free this compound Encapsulation Encapsulation Free_IR1048->Encapsulation Bioconjugation Bioconjugation Free_IR1048->Bioconjugation PLGA_NP PLGA Nanoparticles Encapsulation->PLGA_NP Albumin_NP Albumin Nanoparticles Encapsulation->Albumin_NP Targeted_Probe Targeted Probe Bioconjugation->Targeted_Probe In_Vitro In Vitro Studies (Cell Culture) PLGA_NP->In_Vitro In_Vivo In Vivo Studies (Animal Models) PLGA_NP->In_Vivo Albumin_NP->In_Vitro Albumin_NP->In_Vivo Targeted_Probe->In_Vitro Targeted_Probe->In_Vivo

Caption: Workflow for improving this compound biocompatibility.

troubleshooting_logic Problem Observed Problem Solubility Poor Solubility Problem->Solubility Aggregation Aggregation Problem->Aggregation Cytotoxicity High Cytotoxicity Problem->Cytotoxicity Low_Signal Low Signal-to-Noise Problem->Low_Signal Encapsulation Encapsulation (PLGA, Albumin) Solubility->Encapsulation Improves dispersibility Aggregation->Encapsulation Prevents quenching Optimize_Conc Optimize Concentration Aggregation->Optimize_Conc Reduces self-association Cytotoxicity->Encapsulation Reduces toxicity Bioconjugation Bioconjugation (Targeting) Low_Signal->Bioconjugation Enhances targeting Activatable_Probe Use Activatable Probe (this compound-MZ) Low_Signal->Activatable_Probe Reduces background Solution Potential Solution

Caption: Troubleshooting logic for common this compound issues.

References

Technical Support Center: Optimizing IR-1048 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared (NIR) dye IR-1048 and its derivatives in in vitro studies.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration in cell-based assays.

Issue 1: Low or No Fluorescence/Photoacoustic Signal

  • Question: I am not observing a signal after incubating my cells with this compound. What could be the cause?

    Answer:

    • Incorrect form of this compound: For cellular studies, especially those investigating hypoxia, a modified, cell-permeable form such as this compound-MZ is often required. Unmodified this compound may have poor cellular uptake.[1]

    • Suboptimal Concentration: The concentration of this compound-MZ may be too low. A typical starting concentration for in vitro enzyme response experiments is 5 µg/mL.[1] Consider performing a concentration titration to determine the optimal concentration for your specific cell line and experimental conditions.

    • Lack of Hypoxic Conditions: The fluorescence and photoacoustic properties of this compound-MZ are activated by nitroreductase (NTR) in a hypoxic environment.[1] Ensure your cell culture conditions are sufficiently hypoxic (e.g., 0% O2) to facilitate NTR-mediated reduction of the probe.[1]

    • Insufficient Incubation Time: The probe may require more time to be taken up by the cells and be activated. A typical incubation time is around 2 hours, but this can be optimized.[1]

    • Photobleaching: Cyanine (B1664457) dyes are susceptible to photobleaching.[2] Minimize exposure of the dye and stained cells to light. Use appropriate mounting media with antifade reagents if performing microscopy.[3]

Issue 2: High Background Signal or Non-Specific Staining

  • Question: My control cells (without the target condition) are showing a high signal. How can I reduce this background?

    Answer:

    • Aggregation of the Dye: this compound, like other cyanine dyes, can aggregate in aqueous solutions, leading to non-specific signals.[4] Ensure proper dissolution of the dye. A stock solution in an organic solvent like DMSO is recommended before further dilution in aqueous buffers.[4][5]

    • Excessive Concentration: A high concentration of the probe can lead to non-specific binding and increased background. Titrate the concentration downwards to find the optimal signal-to-noise ratio.

    • Inadequate Washing: Insufficient washing after incubation can leave residual probe in the wells, contributing to high background. Ensure thorough but gentle washing steps.

    • Autofluorescence: Some cell types or culture media may exhibit autofluorescence in the near-infrared spectrum. Always include an unstained control to assess the level of autofluorescence.

Issue 3: Evidence of Cellular Toxicity

  • Question: I am observing a decrease in cell viability after treatment with this compound. What should I do?

    Answer:

    • High Concentration: The concentration of this compound may be cytotoxic. It is crucial to perform a cytotoxicity assay, such as an MTT or CCK8 assay, to determine the optimal non-toxic concentration range for your specific cell line.[5] Studies have evaluated concentrations ranging from 0–100 µg/mL to assess cytotoxicity.[5]

    • Solvent Toxicity: If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically below 0.5%).

    • Phototoxicity: Upon irradiation with a laser (e.g., 980 nm), activated this compound generates heat, which is the basis for photothermal therapy.[1] This photothermal effect is intended to be cytotoxic. If this is not the desired outcome, avoid exposing the cells to the activation laser.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in in vitro studies?

For in vitro experiments, a common starting concentration for the modified form, this compound-MZ, is 5 µg/mL.[1] However, the optimal concentration is highly dependent on the cell type and the specific application. A concentration titration is always recommended.

2. How should I prepare a working solution of this compound?

Due to the hydrophobic nature of many cyanine dyes, it is best to first prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4] This stock solution can then be diluted to the final working concentration in your desired aqueous buffer or cell culture medium. It is important to vortex the aqueous solution while adding the stock solution dropwise to prevent precipitation.[4]

3. What is the mechanism of action of this compound-MZ in cancer cells?

This compound-MZ is a nitroreductase (NTR)-responsive probe. In the hypoxic microenvironment of tumors, NTR enzymes catalyze the reduction of the nitroimidazole group on this compound-MZ. This process restores the strong near-infrared absorption and fluorescence emission of the dye and activates its photothermal effect. This allows for specific imaging and photothermal ablation of hypoxic tumor areas.[1]

4. How can I confirm the cellular uptake of this compound?

Cellular uptake can be confirmed using techniques such as fluorescence microscopy or flow cytometry.[6][7] After incubating the cells with this compound, the intracellular fluorescence can be visualized or quantified. It's important to include appropriate controls, such as unstained cells and cells incubated at 4°C to inhibit active transport mechanisms.[6]

5. What are the key experimental parameters to consider for photothermal therapy studies with this compound-MZ?

For in vitro photothermal therapy experiments, key parameters include:

  • Concentration of this compound-MZ: Sufficient concentration is needed for effective heat generation.

  • Incubation Time: Allows for adequate cellular uptake.

  • Laser Wavelength: A 980 nm laser is commonly used to excite this compound-MZ.[1][5]

  • Laser Power Density: A typical power density is 0.1 W/cm².[1][5]

  • Irradiation Time: A duration of around 2 minutes is often used.[1][5]

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCompoundCell LineConcentration RangeIncubation TimeReference
CytotoxicityThis compound-MZA5490–100 µg/mL24 h[5]
Enzyme ResponseThis compound-MZA5495–20 µg/mL2 h[1]
Photothermal EffectThis compound-MZA5495 µg/mL30 min[1]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5]

  • Preparation of this compound-MZ: Prepare a series of dilutions of this compound-MZ in cell culture medium from a concentrated stock solution.

  • Treatment: Remove the old medium and add the different concentrations of this compound-MZ to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.[5]

  • MTT Addition: Add MTT solution (0.5 mg/mL in medium) to each well and incubate for 4 hours.[5]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The optimal concentration for further experiments should be a high concentration that shows minimal cytotoxicity.

Protocol 2: In Vitro Photothermal Therapy

  • Cell Seeding: Seed cells in a suitable culture plate or dish.

  • Treatment: Incubate the cells with the determined optimal, non-toxic concentration of this compound-MZ (e.g., 5 µg/mL) for a predetermined time (e.g., 30 minutes) under hypoxic conditions.[1]

  • Laser Irradiation: Expose the cells to a 980 nm laser at a power density of 0.1 W/cm² for 2 minutes.[1]

  • Viability Assessment: After irradiation, assess cell viability using a suitable assay (e.g., MTT, Live/Dead staining) to determine the efficacy of the photothermal treatment.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assay cluster_functional Functional Assay (e.g., PTT) prep_stock Prepare this compound-MZ Stock (in DMSO) prep_working Prepare Working Dilutions prep_stock->prep_working treat_cyto Treat with Dilutions prep_working->treat_cyto seed_cells_cyto Seed Cells (96-well plate) seed_cells_cyto->treat_cyto incubate_cyto Incubate (24h) treat_cyto->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay analyze_cyto Determine Max Non-Toxic Conc. mtt_assay->analyze_cyto treat_func Treat with Optimal Conc. analyze_cyto->treat_func seed_cells_func Seed Cells seed_cells_func->treat_func incubate_func Incubate (e.g., 30 min) treat_func->incubate_func irradiate Irradiate (980 nm laser) incubate_func->irradiate assess_viability Assess Cell Viability irradiate->assess_viability

Caption: Workflow for determining and applying the optimal this compound concentration.

signaling_pathway Mechanism of this compound-MZ Activation and Action cluster_extracellular Extracellular cluster_intracellular Intracellular (Hypoxic Cancer Cell) cluster_effects Downstream Effects IR1048_MZ_ext This compound-MZ (Inactive) IR1048_MZ_int This compound-MZ IR1048_MZ_ext->IR1048_MZ_int Cellular Uptake Activated_IR1048 Activated this compound IR1048_MZ_int->Activated_IR1048 Reduction NTR Nitroreductase (NTR) NTR->IR1048_MZ_int Fluorescence NIR-II Fluorescence Activated_IR1048->Fluorescence PA_Signal Photoacoustic Signal Activated_IR1048->PA_Signal Heat Heat Generation (PTT) Activated_IR1048->Heat NIR_laser 980 nm Laser NIR_laser->Activated_IR1048 Cell_Death Cell Death Heat->Cell_Death

Caption: Activation and therapeutic mechanism of this compound-MZ in hypoxic cells.

References

dealing with IR-1048 nonspecific binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-1048, a premier near-infrared (NIR-II) fluorescent dye. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to nonspecific binding during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a cyanine (B1664457) dye that fluoresces in the second near-infrared (NIR-II) window, with an emission maximum around 1048 nm.[1][2] Its properties make it ideal for deep-tissue in vivo imaging, as NIR-II light has lower scattering and absorption in biological tissues, leading to higher resolution and deeper penetration compared to traditional visible and NIR-I fluorophores.[3] Primary applications include high-contrast photoacoustic imaging and photothermal therapy research.[4]

Q2: What are the main causes of nonspecific binding with this compound?

Nonspecific binding of this compound can arise from several of its physicochemical properties and its interactions with the experimental environment:

  • Hydrophobic Interactions: this compound possesses a large, hydrophobic molecular structure.[5] This inherent hydrophobicity can lead to nonspecific binding to hydrophobic regions of proteins, lipids, and plasticware.[6]

  • Electrostatic Interactions: As a cationic dye, this compound can interact electrostatically with negatively charged molecules and surfaces, such as nucleic acids and certain proteins.

  • Dye Aggregation: At high concentrations or in suboptimal solvent conditions, hydrophobic dyes like this compound can form aggregates.[7][8] These aggregates often exhibit increased nonspecific binding.

  • Probe Concentration: Using an excessively high concentration of the this compound probe can saturate target sites and increase the likelihood of binding to lower-affinity, nonspecific sites.[9][10]

  • Inadequate Blocking: Insufficient blocking of reactive surfaces in the sample (e.g., tissues, cells, or membranes) can leave sites available for nonspecific attachment of the dye or dye-conjugate.[9]

Q3: How can I properly solubilize and store this compound to minimize aggregation?

This compound is soluble in organic solvents like DMSO and is also soluble in water.[1][11] For in vivo applications, a common approach is to first dissolve the dye in a minimal amount of DMSO and then dilute it with a biocompatible buffer such as PBS.[6] It is crucial to store stock solutions at -20°C and protect them from light.[11] Before use, allow the solution to fully equilibrate to room temperature and briefly vortex or sonicate to ensure homogeneity and break up any minor aggregates.

Troubleshooting Guide: Nonspecific Binding

This guide provides a systematic approach to identifying and resolving common issues related to nonspecific binding of this compound in various applications.

Problem 1: High Background Signal in In Vivo Imaging
Possible Cause Recommended Solution
Probe Aggregation Prepare the this compound solution immediately before injection. After diluting the DMSO stock in aqueous buffer, briefly sonicate the solution. Consider formulating this compound with a biocompatible encapsulating agent like a PEGylated polymer to improve solubility and reduce aggregation.[12]
Nonspecific Tissue Uptake Increase the circulation time of the probe to allow for clearance from non-target tissues. Optimize the dose of the injected probe; start with a lower concentration and titrate up to find the optimal signal-to-noise ratio.
Autofluorescence Although generally lower in the NIR-II window, some tissues may still exhibit autofluorescence.[3] Image the subject before injecting this compound to establish a baseline autofluorescence signal that can be subtracted from the final image.
Problem 2: Nonspecific Staining in Immunofluorescence (IF)
Possible Cause Recommended Solution
Inadequate Blocking Increase the blocking time and/or change the blocking agent. A common blocking buffer is 5% normal goat serum in PBS with 0.3% Triton™ X-100.[13] If using a secondary antibody raised in a different species, use serum from that species for blocking.
Suboptimal Antibody Concentration Titrate both the primary and secondary antibody concentrations to find the lowest concentration that still provides a specific signal. High antibody concentrations are a frequent cause of nonspecific binding.[10]
Hydrophobic Interactions Include a non-ionic surfactant, such as 0.05% Tween-20, in your wash buffers to help disrupt nonspecific hydrophobic interactions.[9]
Insufficient Washing Increase the number and duration of wash steps after both primary and secondary antibody incubations. For example, perform three to five washes of 5-10 minutes each.[14]
Problem 3: Extraneous Bands or High Background on Western Blots
Possible Cause Recommended Solution
Ineffective Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a blocking buffer specifically designed for fluorescent western blotting, which often contains non-protein blocking agents to reduce background.
Antibody Concentration Too High Optimize the concentrations of both primary and secondary antibodies by performing a dot blot or testing a range of dilutions on strip blots.[15]
Contaminated Buffers Prepare fresh buffers, as bacterial growth in old buffers can be a source of background fluorescence.
Membrane Autofluorescence Ensure you are using a low-fluorescence PVDF or nitrocellulose membrane suitable for NIR imaging.[14] Scan the membrane before antibody incubation to check for any inherent fluorescence.

Quantitative Data Summary

The optimal concentrations and incubation times for antibodies and blocking agents are highly dependent on the specific antibodies and sample types used. It is essential to perform titration experiments to determine the optimal conditions for your system. Below is a sample table illustrating a primary antibody titration experiment.

Primary Antibody Dilution Signal Intensity (Target) Background Intensity Signal-to-Noise Ratio
1:250950045002.1
1:500820025003.3
1:1000 6500 1200 5.4
1:200035009003.9
1:400018008002.3

Note: Values are arbitrary and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Protocol for In Vivo Imaging with this compound
  • Probe Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution in sterile PBS to the desired final concentration (e.g., 40 µg/mL).[6] Vortex and briefly sonicate the final solution.

  • Animal Preparation: Anesthetize the animal model (e.g., mouse) using a suitable anesthetic like isoflurane.

  • Baseline Imaging: Acquire a pre-injection image of the animal to determine the level of autofluorescence.

  • Probe Administration: Inject the prepared this compound solution via an appropriate route (e.g., intravenous).

  • Time-Course Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal time for target accumulation and background clearance.[6]

  • Image Analysis: Analyze the images, subtracting the pre-injection autofluorescence signal to determine the specific signal from the this compound probe.

Protocol 2: Indirect Immunofluorescence with this compound Conjugated Secondary Antibody
  • Cell/Tissue Preparation: Grow cells on coverslips or prepare tissue sections. Fix, permeabilize (if required for intracellular targets), and rehydrate the samples.[13]

  • Blocking: Block with 5% normal serum (from the same species as the secondary antibody) in PBS with 0.3% Triton™ X-100 for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Dilute the primary antibody in antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton™ X-100) and incubate overnight at 4°C in a humidified chamber.[13]

  • Washing: Wash the samples three times for 5 minutes each with PBS containing 0.05% Tween-20.

  • Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody in the antibody dilution buffer. Incubate for 1-2 hours at room temperature, protected from light.

  • Final Washes: Repeat the washing step as in step 4.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope equipped for NIR-II detection.

Visualizations

TroubleshootingWorkflow Troubleshooting Nonspecific Binding start High Background Signal Observed check_autofluorescence Control: Image Unstained Sample start->check_autofluorescence autofluorescence_present Autofluorescence is High check_autofluorescence->autofluorescence_present Yes autofluorescence_low Autofluorescence is Low check_autofluorescence->autofluorescence_low No improve_washing Improve Washing Steps (Increase number/duration, add detergent) autofluorescence_present->improve_washing Address with background subtraction and proceed to optimization optimize_blocking Optimize Blocking Step (Increase time, change agent) autofluorescence_low->optimize_blocking titrate_probe Titrate Probe/Antibody Concentration optimize_blocking->titrate_probe titrate_probe->improve_washing check_aggregation Check for Probe Aggregation (Sonication, formulation) improve_washing->check_aggregation result_good Signal-to-Noise Ratio Improved check_aggregation->result_good result_bad Problem Persists check_aggregation->result_bad

Caption: A logical workflow for troubleshooting nonspecific binding.

NonspecificBindingMechanisms Mechanisms of Nonspecific Binding IR1048 This compound Probe Hydrophobic Hydrophobic Interactions IR1048->Hydrophobic Electrostatic Electrostatic Interactions IR1048->Electrostatic Aggregation Dye Aggregation IR1048->Aggregation High Concentration Protein Hydrophobic Protein Domain Hydrophobic->Protein Lipid Lipid Bilayer Hydrophobic->Lipid Plastic Plastic Surface Hydrophobic->Plastic DNA Negatively Charged DNA Electrostatic->DNA Aggregates Probe Aggregates Aggregation->Aggregates Aggregates->Protein Increased Nonspecific Binding

Caption: Key mechanisms leading to nonspecific binding of this compound.

References

selecting the right filters for IR-1048 microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IR-1048 microscopy.

FAQs: Filter Selection for this compound Microscopy

Q1: What are the key spectral characteristics of the this compound dye that I need to consider for filter selection?

A1: The this compound dye is a near-infrared (NIR) fluorophore with an excitation maximum of approximately 980 nm and an emission maximum of around 1048 nm.[1][2] When selecting filters, it is crucial to choose an excitation filter that allows light around 980 nm to pass through to the sample and an emission filter that specifically collects the emitted fluorescence around 1048 nm.

Q2: What are the primary types of filters used in fluorescence microscopy, and which are most relevant for this compound?

A2: The three main types of filters in fluorescence microscopy are excitation filters, emission (or barrier) filters, and dichroic beamsplitters (also known as dichroic mirrors).[3]

  • Excitation filters selectively transmit the wavelengths of light required to excite the fluorophore.

  • Emission filters are placed in the detection path to block unwanted excitation light and transmit the fluorescence emitted from the sample.

  • Dichroic beamsplitters are positioned at an angle to reflect the excitation light towards the sample and transmit the emitted fluorescence towards the detector.

For this compound microscopy, you will need a filter set specifically designed for these near-infrared wavelengths.

Q3: Should I use a bandpass or a longpass emission filter for my this compound experiments?

A3: The choice between a bandpass and a longpass emission filter depends on the specific requirements of your experiment.[4]

  • Bandpass filters transmit a specific range of wavelengths and are ideal for isolating the peak emission of this compound. This is particularly useful in multicolor experiments to minimize spectral bleed-through from other fluorophores.[5][6] They also help to reduce background noise, thereby increasing the signal-to-noise ratio.

  • Longpass filters transmit all wavelengths above a certain cutoff. A longpass filter for this compound would transmit light above ~1050 nm. While this can lead to a brighter signal by collecting more of the emission tail, it may also increase background noise and is more susceptible to bleed-through from other NIR fluorophores.

For most applications, a bandpass filter centered around 1050 nm with a bandwidth of 40-50 nm is recommended to ensure specificity and a good signal-to-noise ratio.

Filter Selection Guide for this compound

Selecting the optimal filter set is critical for successful this compound microscopy. The following table summarizes the recommended filter specifications.

Filter TypeRecommended Center Wavelength (CWL)Recommended Bandwidth/Cut-onPurpose
Excitation Filter 980 nm20-40 nmTo specifically excite the this compound dye.
Dichroic Beamsplitter ~1000 nm (longpass)N/ATo reflect excitation light and transmit emission.
Emission Filter (Bandpass) 1050 nm40-50 nmTo specifically collect this compound emission and reduce background.
Emission Filter (Longpass) >1000 nm cut-onN/AFor maximum signal collection when background is low.

Troubleshooting Common Issues in this compound Microscopy

This section addresses specific problems you may encounter during your this compound microscopy experiments.

Problem 1: Low or No Fluorescence Signal

Q4: I am not detecting any signal from my this compound stained sample. What could be the issue?

A4: A lack of signal can stem from several factors, from sample preparation to instrument settings.[7]

Troubleshooting Steps:

  • Verify Filter Set Compatibility: Ensure your excitation and emission filters are appropriate for this compound (see table above). An incorrect filter set will not deliver the correct excitation wavelength or will block the emitted fluorescence.

  • Check Light Source: Confirm that your microscope's light source (e.g., a 980 nm laser) is powered on and properly aligned.

  • Optimize Staining Protocol:

    • Concentration: The concentration of the this compound probe may be too low. Perform a titration to find the optimal concentration.[8]

    • Incubation Time: The incubation time may be insufficient for the dye to bind to its target. Optimize the incubation duration.

  • Sample Integrity: Ensure your sample has not been damaged during preparation and that the target molecule for the this compound probe is present and accessible.

  • Detector Settings: Check that the detector (e.g., a PMT or sCMOS camera) is sensitive in the NIR range and that the gain and exposure time are set appropriately.

Problem 2: High Background Signal

Q5: My images have a high background, which is obscuring the specific this compound signal. How can I reduce it?

A5: High background fluorescence can be caused by several factors, including autofluorescence from the sample and non-specific binding of the dye.[9]

Troubleshooting Steps:

  • Use a Bandpass Emission Filter: A bandpass filter is more effective at rejecting out-of-band noise compared to a longpass filter.

  • Optimize Blocking and Washing:

    • Implement a blocking step (e.g., with BSA or serum) before adding the this compound probe to reduce non-specific binding.[8]

    • Increase the number and duration of wash steps after staining to remove unbound dye.[4]

  • Check for Contamination: Ensure all buffers and solutions are fresh and free of fluorescent contaminants.[4]

  • Reduce Dye Concentration: An excessively high concentration of the this compound probe can lead to high background. Try reducing the concentration.

  • Image an Unstained Control: This will help you determine if the background is due to autofluorescence from your sample.[4]

Problem 3: Photobleaching

Q6: The fluorescence signal from my this compound dye is fading quickly during imaging. What can I do to prevent this?

A6: Photobleaching is the irreversible destruction of a fluorophore due to light exposure. While NIR dyes are generally more photostable than those in the visible spectrum, photobleaching can still occur.[10][11][12]

Troubleshooting Steps:

  • Reduce Excitation Intensity: Use the lowest possible laser power that still provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.[10]

  • Minimize Exposure Time: Use the shortest possible exposure time for your detector. A more sensitive detector will allow for shorter exposure times.[10]

  • Use an Antifade Mounting Medium: These reagents scavenge for reactive oxygen species that contribute to photobleaching.[10]

  • Image Different Fields of View: If possible, move to a new area of the sample for each image acquisition to minimize light exposure to any single area.

Problem 4: Spectral Bleed-through

Q7: I am performing a multicolor imaging experiment and see the signal from another fluorophore in my this compound channel. How can I correct this?

A7: Spectral bleed-through, or crosstalk, occurs when the emission of one fluorophore is detected by the filter set of another.[13][14]

Troubleshooting Steps:

  • Use Narrow Bandpass Filters: Select emission filters with narrow bandwidths for each fluorophore to minimize spectral overlap.

  • Choose Fluorophores with Separated Spectra: When designing your experiment, select fluorophores with well-separated emission spectra.

  • Sequential Imaging: Acquire images for each channel sequentially rather than simultaneously. This prevents the excitation of one dye while detecting the emission of another.[13]

  • Perform Single-Stain Controls: Image samples stained with only one fluorophore at a time to confirm which channels show bleed-through.[14]

  • Linear Unmixing: If bleed-through cannot be avoided optically, it can be corrected computationally using linear unmixing algorithms, provided the appropriate single-stain controls have been imaged.

Experimental Protocols

General Protocol for Staining and Imaging with this compound

This protocol provides a general workflow for staining and imaging with this compound. Optimization of concentrations, incubation times, and wash steps will be necessary for specific applications.

Materials:

  • Cells or tissue sample

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound dye stock solution

  • Staining buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

Procedure:

  • Sample Preparation:

    • For cultured cells, grow on coverslips. For tissue, prepare cryosections or vibratome sections.

  • Fixation:

    • Incubate the sample in fixative for 15-20 minutes at room temperature.

    • Wash the sample three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the sample in permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the sample three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the sample in blocking buffer for 30-60 minutes at room temperature.

  • Staining:

    • Dilute the this compound stock solution to the desired working concentration in staining buffer.

    • Incubate the sample with the this compound working solution for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the sample three times with staining buffer for 5-10 minutes each, protected from light.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Use a fluorescence microscope equipped with a 980 nm excitation source and an appropriate this compound filter set.

    • Acquire images using the lowest possible excitation power and exposure time to minimize photobleaching.

Visual Guides

filter_selection_workflow start Start: Select Filters for this compound dye_props Identify this compound Spectra (Excitation ~980 nm, Emission ~1048 nm) start->dye_props excitation_filter Choose Excitation Filter (CWL: 980 nm, BW: 20-40 nm) dye_props->excitation_filter dichroic Select Dichroic Mirror (Cut-on: ~1000 nm) excitation_filter->dichroic emission_choice Bandpass or Longpass Emission Filter? dichroic->emission_choice bandpass Bandpass Filter (CWL: 1050 nm, BW: 40-50 nm) - High Specificity - Low Background emission_choice->bandpass High Specificity Needed longpass Longpass Filter (Cut-on: >1000 nm) - High Signal - Potential for High Background emission_choice->longpass Max Signal Needed end_bp Optimal for Multicolor Imaging bandpass->end_bp end_lp Optimal for Single Color, Low Background longpass->end_lp

Caption: Workflow for selecting the appropriate filters for this compound microscopy.

troubleshooting_low_signal start Problem: Low/No this compound Signal check_filters Are Filters Correct for this compound? start->check_filters check_light_source Is Light Source On & Aligned? check_filters->check_light_source Yes solution_filters Solution: Use Correct 980 nm Excitation & ~1050 nm Emission Filters check_filters->solution_filters No check_staining Is Staining Protocol Optimized? check_light_source->check_staining Yes solution_light_source Solution: Turn On and Align 980 nm Laser/Light Source check_light_source->solution_light_source No check_detector Are Detector Settings Correct? check_staining->check_detector Yes solution_staining Solution: Titrate Dye Concentration and Optimize Incubation Time check_staining->solution_staining No check_detector->start Still Low Signal (Check Sample Integrity) solution_detector Solution: Increase Gain/Exposure, Confirm NIR Sensitivity check_detector->solution_detector No

Caption: Troubleshooting guide for low or no signal in this compound microscopy.

References

Validation & Comparative

Validating the Specificity of IR-1048 Probes In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the IR-1048 probe, a near-infrared (NIR) fluorescent and photoacoustic agent, with other alternatives for detecting tumor hypoxia. The performance of these probes is evaluated based on their in vitro specificity, supported by experimental data. Detailed methodologies for key experiments are provided to enable researchers to replicate and validate these findings.

Comparative Analysis of Nitroreductase-Responsive NIR Probes

The specificity of this compound and similar probes hinges on their activation by nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor environments. The following table summarizes the quantitative performance of this compound-MZ, a derivative of this compound, and other commercially available or researched NTR-responsive NIR probes.

ProbeTargetExcitation/Emission (nm)Fluorescence Enhancement (Fold Change)Detection Limit for NTRKey Features
This compound-MZ Nitroreductase (NTR)980 / 1046106.943 ng/mLOperates in the NIR-II window, offering deeper tissue penetration and higher signal-to-background ratios.
Cy7-1 Nitroreductase (NTR)Not specified in abstractsNot specified in abstractsNot specified in abstractsA rapid fluorescence-enhanced probe for monitoring and bioimaging of NTR.
Py-SiRh-NTR Nitroreductase (NTR)Not specified in abstracts280.07 µg/mLDemonstrates high sensitivity and selectivity for NTR in vitro.
NO2-Rosol Nitroreductase (NTR)Not specified in abstracts8Not specified in abstractsA hypoxia-sensitive smart probe for identifying hypoxia by imaging NTR activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of probe specificity. The following are generalized protocols for key in vitro experiments based on published studies.

In Vitro Nitroreductase (NTR) Activation Assay

This assay quantifies the fluorescence enhancement of the probe upon activation by NTR.

Materials:

  • This compound-MZ probe stock solution (e.g., 1 mg/mL in DMSO)

  • Recombinant Nitroreductase (NTR) enzyme

  • NADH or NADPH solution (cofactor for NTR)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare a working solution of the this compound-MZ probe in PBS.

  • Prepare a series of NTR enzyme dilutions in PBS.

  • To the wells of a 96-well plate, add the this compound-MZ probe solution.

  • Add the different concentrations of NTR to the respective wells.

  • Add the NADH or NADPH solution to all wells to initiate the enzymatic reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex: 980 nm, Em: 1046 nm for this compound-MZ).

  • A control group without NTR should be included to measure the baseline fluorescence of the probe.

  • Calculate the fold change in fluorescence by dividing the intensity of the NTR-containing wells by the intensity of the control wells.

Cellular Specificity Under Hypoxic vs. Normoxic Conditions

This experiment validates the probe's ability to selectively respond to NTR activity in a cellular environment.

Materials:

  • Cancer cell line known to overexpress NTR under hypoxic conditions (e.g., A549, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and antibiotics

  • Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2)

  • Standard cell culture incubator (normoxic conditions, ~21% O2)

  • This compound-MZ probe

  • Fluorescence microscope or flow cytometer

Protocol:

  • Culture the chosen cancer cell line in standard cell culture flasks.

  • Seed the cells into appropriate culture vessels (e.g., 24-well plates, chamber slides).

  • Incubate one set of cells in a hypoxia chamber (1% O2) and another set in a normoxic incubator for a period sufficient to induce NTR overexpression (e.g., 12-24 hours).

  • After the incubation period, add the this compound-MZ probe to the culture medium of both hypoxic and normoxic cells.

  • Incubate the cells with the probe for a specified time (e.g., 1-2 hours).

  • Wash the cells with PBS to remove any unbound probe.

  • Image the cells using a fluorescence microscope or analyze the fluorescence intensity using a flow cytometer.

  • Compare the fluorescence signal between the hypoxic and normoxic cells to determine the specificity of the probe for hypoxia-induced NTR activity.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

G Mechanism of this compound-MZ Activation cluster_0 Hypoxic Tumor Microenvironment NTR Nitroreductase (NTR) (Overexpressed) This compound-MZ_Active Reduced this compound-MZ (High Fluorescence) NTR->this compound-MZ_Active Activation This compound-MZ_Inactive This compound-MZ (Quenched) (Low Fluorescence) This compound-MZ_Inactive->NTR NTR-mediated reduction

Caption: Activation of the this compound-MZ probe by nitroreductase in a hypoxic environment.

G In Vitro Specificity Validation Workflow Start Start NTR_Assay NTR Activation Assay (Enzymatic) Start->NTR_Assay Cell_Culture Cell Culture (Hypoxic vs. Normoxic) Start->Cell_Culture Data_Analysis Data Analysis (Fold Change, S/N Ratio) NTR_Assay->Data_Analysis Probe_Incubation Probe Incubation Cell_Culture->Probe_Incubation Fluorescence_Measurement Fluorescence Measurement (Microscopy/Flow Cytometry) Probe_Incubation->Fluorescence_Measurement Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for validating the in vitro specificity of NTR-responsive probes.

G Logical Comparison of Probes Probe_Selection Probe Selection Criteria Specificity Specificity for NTR Probe_Selection->Specificity Sensitivity Sensitivity (Detection Limit) Probe_Selection->Sensitivity Photophysical_Properties Photophysical Properties (NIR-I vs. NIR-II) Probe_Selection->Photophysical_Properties Signal_Enhancement Signal Enhancement Probe_Selection->Signal_Enhancement

Caption: Key parameters for the comparative evaluation of hypoxia-targeting NIR probes.

A Comparative Guide to IR-1048 and ICG for NIR-II Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The second near-infrared (NIR-II) imaging window (1000-1700 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration and higher spatial resolution due to reduced photon scattering and tissue autofluorescence.[1][2][3] This guide provides a comparative overview of two commercially available cyanine (B1664457) dyes, IR-1048 and Indocyanine Green (ICG), for NIR-II fluorescence imaging applications.

While ICG is a well-established, FDA-approved dye with known performance in the NIR-II window, this compound is a dye with emission further into the NIR-II spectrum.[2][4] This guide aims to provide an objective comparison based on available experimental data to aid researchers in selecting the appropriate dye for their specific needs.

Data Presentation: Quantitative Comparison

The following tables summarize the key photophysical and biological properties of this compound and ICG. It is important to note that comprehensive data for unmodified this compound, particularly regarding its in vivo behavior, is limited in the current literature. Much of the available in vivo data for this compound pertains to a chemically modified, hypoxia-sensitive derivative (this compound-MZ).

Table 1: Photophysical Properties of this compound and ICG

PropertyThis compoundIndocyanine Green (ICG)
Maximum Absorption (λmax) ~980 nm (for this compound-MZ after reduction)[5]~780-800 nm (solvent dependent)[4]
Maximum Emission (λem) ~1048 nm[6]Emission tail extends into NIR-II (1000-1250 nm)[7]
Quantum Yield (Φ) ~0.1% in Ethanol[8], ~0.4% in DCM[9]Varies with solvent and binding state (e.g., higher in plasma than in PBS)[7]
Photostability Data for unmodified dye is limited.Susceptible to photobleaching, stability can be enhanced by encapsulation or binding to proteins.[10][11][12]
Solubility Soluble in organic solvents like ethanol (B145695) and DMSO.[8]Water-soluble.[13]

Table 2: Biological Properties of this compound and ICG

PropertyThis compound (Data primarily for this compound-MZ)Indocyanine Green (ICG)
Circulation Half-life Data for unmodified this compound is not readily available.2-4 minutes.[14]
Biodistribution Biodistribution of this compound-MZ shows accumulation in the tumor, liver, and spleen.[8]Primarily accumulates in the liver and is rapidly cleared through the biliary system.[13][14]
Primary Clearance Route Data for unmodified this compound is not readily available.Hepatic.[14]
In Vivo Imaging Performance High tumor-to-background ratios reported for hypoxia-activated this compound-MZ.[15]Enables high-resolution imaging of vasculature and has been used for tumor imaging in the NIR-II window.[1][16]

Mandatory Visualization

Chemical Structures

Caption: Chemical structures of this compound and ICG.

Experimental Workflow for In Vivo NIR-II Imaging

G Typical In Vivo NIR-II Imaging Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Dye_Prep Dye Preparation (Dissolution in appropriate vehicle) Injection Intravenous Injection Dye_Prep->Injection Animal_Prep Animal Preparation (Anesthesia) Animal_Prep->Injection Acquisition NIR-II Image Acquisition (e.g., InGaAs camera) Injection->Acquisition Dynamic or static imaging Biodistribution Biodistribution Analysis (Ex vivo organ imaging) Acquisition->Biodistribution Post-euthanasia Data_Analysis Image and Data Analysis Acquisition->Data_Analysis Biodistribution->Data_Analysis

Caption: A generalized workflow for in vivo NIR-II fluorescence imaging experiments.

Performance Comparison: this compound vs. ICG

G Conceptual Comparison of this compound and ICG for NIR-II Imaging cluster_props IR1048 This compound ICG ICG Emission Longer Emission Wavelength IR1048->Emission Advantage Quantum_Yield Quantum Yield ICG->Quantum_Yield Generally higher (environment dependent) InVivo_Data Availability of In Vivo Data ICG->InVivo_Data Extensive Clinical_Translation Clinical Translation Potential ICG->Clinical_Translation FDA Approved Photostability Photostability ICG->Photostability Moderate Emission->ICG Shorter NIR-II emission Quantum_Yield->IR1048 Lower InVivo_Data->IR1048 Limited (unmodified) Clinical_Translation->IR1048 Preclinical Photostability->IR1048 Limited Data

Caption: A conceptual diagram highlighting the comparative advantages and disadvantages of this compound and ICG.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo NIR-II imaging using ICG and a proposed protocol for this compound based on available literature for its derivatives.

In Vivo NIR-II Angiography in Mice with ICG

This protocol is adapted from studies demonstrating NIR-II imaging of vasculature using ICG.[4]

  • Animal Model: Nude mice (nu/nu).

  • Dye Preparation: Dissolve ICG in phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL.

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2% for induction, 1.5% for maintenance).

  • Injection: Intravenously inject 100 µL of the ICG solution via the tail vein.

  • Imaging System:

    • Excitation: 808 nm laser.

    • Emission Filter: 1000 nm long-pass filter.

    • Detector: InGaAs camera.

  • Image Acquisition: Acquire images of the region of interest (e.g., hindlimb vasculature) at various time points post-injection (e.g., immediately after injection, 5 min, 15 min, 30 min, and 60 min).

  • Biodistribution (Optional): At the end of the imaging session, euthanize the mouse and harvest major organs (liver, spleen, kidneys, lungs, heart). Image the organs ex vivo using the same imaging system to determine the biodistribution of the dye.

Proposed Protocol for In Vivo NIR-II Imaging with Unmodified this compound

This hypothetical protocol is based on the methods used for the modified this compound-MZ probe and general practices for NIR-II imaging.[8] Note: The in vivo performance, circulation time, and biodistribution of unmodified this compound may differ significantly from its modified counterparts.

  • Animal Model: Tumor-bearing nude mice (e.g., subcutaneous xenograft model).

  • Dye Preparation: Dissolve this compound in a biocompatible solvent mixture, such as DMSO and PBS (e.g., 1:99 v/v), to a final concentration of 40 µg/mL.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., intraperitoneal injection of pentobarbital (B6593769) sodium).

  • Injection: Intravenously inject 200 µL of the this compound solution via the tail vein.

  • Imaging System:

    • Excitation: 980 nm laser.

    • Emission Filter: 1000 nm long-pass filter.

    • Detector: InGaAs camera.

  • Image Acquisition: Perform whole-body NIR-II fluorescence imaging at various time points post-injection (e.g., 1h, 6h, 12h, 24h, 48h) to monitor the dye's distribution and tumor accumulation.

  • Biodistribution Analysis: At a predetermined time point (e.g., 24h post-injection), euthanize the mouse and harvest the tumor and major organs. Image the excised tissues ex vivo to quantify the biodistribution of this compound.

Conclusion

ICG is a well-characterized, FDA-approved dye that has demonstrated its utility for NIR-II imaging, particularly for angiography, benefiting from its favorable interaction with plasma proteins which enhances its fluorescence in the NIR-II window.[7] Its rapid clearance and extensive documentation make it a reliable choice for many preclinical and translational studies.

This compound, with its emission peak located further into the NIR-II region, holds theoretical potential for improved imaging depth and resolution. However, the currently available data on its quantum yield for the unmodified dye is low, and comprehensive in vivo characterization, including its pharmacokinetics and biodistribution, is lacking. The majority of research has focused on its application as a component of activatable probes.

References

A Comparative Guide to NIR-II Fluorophores: IR-1048 vs. IR-1061 for In Vivo Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of in vivo fluorescence imaging, the choice of near-infrared (NIR) fluorophore is critical for achieving high-resolution images with deep tissue penetration. Among the commercially available dyes operating in the second near-infrared window (NIR-II, 1000-1700 nm), IR-1048 and IR-1061 have garnered significant attention. This guide provides an objective comparison of these two polymethine cyanine (B1664457) dyes, summarizing their key characteristics and performance attributes based on available experimental data to aid researchers in selecting the optimal probe for their preclinical imaging needs.

Performance at a Glance: A Quantitative Comparison

PropertyThis compoundIR-1061Notes
Absorption Max (λabs) ~980 nm~1064 nm[1]Both dyes absorb in the NIR-I region.
Emission Max (λem) ~1048 nm - 1086 nm[2]~1100 nm[1]Both emit in the NIR-II window, offering advantages of reduced light scattering and lower tissue autofluorescence.
Quantum Yield (Φ) 0.1% (in ethanol)[2]0.182% - 1.7% (in dichloromethane)[3]Quantum yields are highly solvent-dependent. Encapsulation in nanoparticles can enhance quantum yield in aqueous environments.[4]
Photostability Data on direct comparison is limited.Data on direct comparison is limited.Both are polymethine dyes, which can be susceptible to photobleaching. Formulation strategies can improve photostability.
Signal-to-Background Ratio (in vivo) No direct comparative data available.No direct comparative data available.The NIR-II window generally provides higher signal-to-background ratios compared to the NIR-I window due to reduced autofluorescence.[5][6]
Tissue Penetration Depth No direct comparative data available.Can exceed 7 mm when formulated in liposomes.[6]Imaging in the NIR-II window generally allows for deeper tissue penetration compared to visible and NIR-I regions.[7][8]
Aqueous Solubility PoorPoor[4]Both dyes are hydrophobic and require formulation with solvents like DMSO or encapsulation in nanoparticles for in vivo applications.[4][5]
Molecular Weight Not consistently reported.Not consistently reported.

Experimental Workflow for In Vivo Fluorescence Imaging

The following diagram illustrates a typical experimental workflow for in vivo fluorescence imaging using NIR-II dyes like this compound or IR-1061. This process involves probe preparation, administration to the animal model, image acquisition, and subsequent data analysis.

in_vivo_workflow Experimental Workflow for In Vivo NIR-II Fluorescence Imaging cluster_prep Probe Preparation cluster_animal Animal Model cluster_imaging Image Acquisition cluster_analysis Data Analysis dye This compound or IR-1061 Dye formulation Formulation (e.g., DMSO, Nanoparticles) dye->formulation characterization Characterization (Spectroscopy, Size) formulation->characterization injection Probe Administration (e.g., Intravenous) characterization->injection animal_prep Animal Preparation (Anesthesia, Hair Removal) animal_prep->injection imaging_system NIR-II Imaging System injection->imaging_system acquisition Image Acquisition (Excitation, Emission Filters) imaging_system->acquisition image_processing Image Processing acquisition->image_processing quantification Signal Quantification (ROI Analysis, SBR) image_processing->quantification biodistribution Biodistribution Analysis (Ex vivo imaging) quantification->biodistribution

Caption: A generalized workflow for in vivo NIR-II fluorescence imaging experiments.

Key Experimental Protocols

A detailed and optimized protocol is crucial for obtaining reliable and reproducible results in in vivo fluorescence imaging. Below is a general methodology that can be adapted for studies using this compound or IR-1061.

1. Probe Preparation and Formulation:

  • Dye Solubilization: Due to their hydrophobic nature, this compound and IR-1061 must be dissolved in a biocompatible solvent such as dimethyl sulfoxide (B87167) (DMSO) before further dilution in a physiological buffer like phosphate-buffered saline (PBS) for injection. The final concentration of DMSO should be kept to a minimum (typically <5% v/v) to avoid toxicity.

  • Nanoparticle Encapsulation: To improve aqueous stability, circulation time, and brightness, these dyes are often encapsulated within nanoparticles (e.g., liposomes, polymeric micelles).[4] This process typically involves dissolving the dye and the nanoparticle components in an organic solvent, followed by a self-assembly process in an aqueous solution and subsequent purification.

  • Characterization: The formulated probe should be characterized to determine its absorption and emission spectra, concentration, and, if applicable, nanoparticle size and dye loading efficiency.

2. Animal Handling and Probe Administration:

  • Animal Models: The choice of animal model will depend on the research question. Immunocompromised mice are commonly used for tumor xenograft studies.

  • Preparation: Hair removal from the imaging area is essential to minimize light scattering and absorption. Animals should be anesthetized for the duration of the imaging procedure to prevent movement artifacts.

  • Administration: The formulated probe is typically administered via intravenous (tail vein) injection. The dosage will need to be optimized based on the specific probe formulation and the sensitivity of the imaging system.

3. In Vivo Fluorescence Imaging:

  • Imaging System: A dedicated in vivo imaging system equipped with a laser or filtered light source for excitation in the NIR-I region and a sensitive InGaAs camera for detection in the NIR-II window is required.

  • Filter Selection: Appropriate excitation and emission filters must be used to isolate the fluorescence signal from the excitation light and to minimize background noise. For this compound, an excitation around 980 nm and a long-pass emission filter above 1000 nm would be suitable. For IR-1061, excitation would be around 1064 nm with a long-pass emission filter above 1100 nm.

  • Image Acquisition: Images are typically acquired at various time points post-injection to monitor the biodistribution and target accumulation of the probe. Exposure times should be optimized to achieve a good signal-to-noise ratio without saturating the detector.

4. Data Analysis:

  • Region of Interest (ROI) Analysis: The fluorescence intensity in specific regions of interest (e.g., tumor, healthy tissue) is quantified using image analysis software.

  • Signal-to-Background Ratio (SBR): The SBR is a critical metric for assessing the quality of the imaging agent and is calculated by dividing the fluorescence intensity in the target region by the intensity in a background region.

  • Ex Vivo Biodistribution: After the final in vivo imaging session, major organs and tumors can be excised for ex vivo imaging to confirm the biodistribution of the probe.

Discussion and Future Perspectives

Both this compound and IR-1061 are valuable tools for in vivo fluorescence imaging in the NIR-II window. The primary advantage of operating in this spectral region is the potential for deeper tissue penetration and higher signal-to-background ratios compared to traditional visible and NIR-I imaging.[5][6] This is attributed to reduced photon scattering and minimal tissue autofluorescence at longer wavelengths.

The choice between this compound and IR-1061 may depend on the specific requirements of the study, including the available excitation sources and the desired emission window. However, the lack of direct comparative studies makes it challenging to definitively recommend one dye over the other for all applications.

A significant challenge for both dyes is their poor water solubility and stability in biological fluids.[4][5] Consequently, formulation strategies, particularly the use of nanoparticle carriers, are crucial for optimizing their in vivo performance. Researchers should carefully consider the impact of the formulation on the dye's photophysical properties, biodistribution, and clearance.

Future research should focus on conducting head-to-head comparisons of these and other NIR-II dyes under standardized in vivo conditions. Such studies will be invaluable for establishing clear performance benchmarks and guiding the rational design of next-generation NIR-II probes with improved brightness, photostability, and biocompatibility for advanced preclinical and translational research.

References

A Comparative Guide to the Photostability of IR-1048 and Other Near-Infrared (NIR) Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable near-infrared (NIR) dye is a critical decision in the development of novel imaging agents and photothermal therapies. A key performance parameter influencing this choice is the dye's photostability—its ability to resist degradation upon exposure to light. This guide provides an objective comparison of the photostability of IR-1048 against other commonly used NIR dyes, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Quantitative Photostability Comparison

The photostability of several NIR dyes was evaluated by monitoring the change in their absorbance over time upon continuous laser irradiation. The data presented in the table below is derived from a study that compared this compound with IR-780 and IR-820 under identical experimental conditions.

DyeConcentrationLaser WavelengthLaser Power DensityObservation
This compound 10 µM915 nm0.4 W cm⁻²Significant decrease in absorbance over time, indicating photodegradation.
IR-780 10 µM915 nm0.4 W cm⁻²Significant decrease in absorbance over time, indicating photodegradation.
IR-820 10 µM915 nm0.4 W cm⁻²Significant decrease in absorbance over time, indicating photodegradation.

Data summarized from a study by Ma et al.[1]

The referenced study demonstrated that under 915 nm laser irradiation, this compound, along with IR-780 and IR-820, exhibited a notable decrease in absorption intensity, signifying photobleaching.[1] In contrast, a nanoparticle-formulated dye (Cy-PA NPs) showed markedly improved photostability under the same conditions.[1] While direct, side-by-side quantitative data for this compound against a wider range of dyes like ICG and IR-783 is limited in the reviewed literature, the available evidence positions this compound within a group of commercially available NIR dyes that are susceptible to photodegradation. For instance, IR-820 has been shown to have improved stability over the widely used but less stable Indocyanine Green (ICG).

Experimental Protocols

The following is a generalized, detailed methodology for assessing the photostability of NIR dyes, based on common practices in the field.

Objective: To quantify and compare the photostability of NIR dyes in solution upon exposure to a specific wavelength and intensity of light.

Materials:

  • NIR dyes (e.g., this compound, IR-780, IR-820, IR-783, ICG)

  • Spectroscopy-grade solvent (e.g., DMSO, water, PBS)

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Continuous wave (CW) laser source with a wavelength corresponding to the absorption maximum of the dyes being tested (e.g., 808 nm, 915 nm, 980 nm)

  • Power meter

  • Stir plate and stir bar (optional, for solution homogeneity)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each NIR dye in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

    • Dilute the stock solutions in the desired experimental solvent (e.g., PBS) to a final concentration that yields an initial absorbance value between 0.5 and 1.0 at the dye's λmax. This ensures the absorbance is within the linear range of the spectrophotometer.

  • Initial Absorbance Measurement:

    • Transfer the diluted dye solution to a quartz cuvette.

    • Record the initial full-spectrum absorbance (e.g., from 600 nm to 1200 nm) using a spectrophotometer. Note the absorbance value at the λmax.

  • Photobleaching/Irradiation:

    • Place the cuvette containing the dye solution in a fixed position relative to the laser beam.

    • Ensure the laser beam passes through the solution in the cuvette.

    • Measure the laser power at the position of the cuvette using a power meter and calculate the power density (in W/cm²) based on the beam area.

    • Irradiate the solution with the CW laser at a constant power density for a defined period. It is recommended to take measurements at regular time intervals (e.g., every 30 or 60 seconds).

    • If using a stir bar, ensure gentle and consistent stirring throughout the irradiation to maintain a homogenous solution.

  • Absorbance Measurements Over Time:

    • At each time interval, briefly interrupt the laser irradiation and immediately record the absorbance spectrum of the dye solution.

    • Continue this process of irradiation and measurement for the total duration of the experiment.

  • Data Analysis:

    • Plot the absorbance at λmax as a function of irradiation time for each dye.

    • The rate of decrease in absorbance is an indicator of the dye's photostability. A slower decrease signifies higher photostability.

    • The data can be normalized by plotting A/A₀ versus time, where A is the absorbance at time 't' and A₀ is the initial absorbance.

    • For a more quantitative comparison, the photobleaching kinetics can be fitted to an appropriate model (e.g., first-order decay) to determine the degradation rate constant.

Visualizing the Process

To better understand the experimental workflow and the general mechanism of photodegradation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Dye Solutions B Initial Absorbance Measurement A->B C Laser Irradiation B->C D Absorbance Measurement (at time intervals) C->D interrupt D->C resume E Plot Absorbance vs. Time D->E F Compare Degradation Rates E->F Photodegradation_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Degraded Degraded Product (Non-fluorescent) S1->Degraded Direct Photoreaction T1->Degraded + O₂ → Reactive Oxygen Species → Degradation

References

A Comparative Guide to IR-1048 Fluorescence Intensity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the selection of appropriate fluorescent probes is paramount for accurate and sensitive in vivo imaging. This guide provides a quantitative analysis of IR-1048, a near-infrared (NIR) dye operating in the second NIR window (NIR-II), and compares its performance against other common alternatives. The data presented is collated from various studies to offer a comprehensive overview.

Introduction to this compound and the NIR-II Window

This compound is a cyanine (B1664457) dye with fluorescence emission in the NIR-II spectrum, typically around 1048 nm.[1] The NIR-II window (1000-1700 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced photon scattering, and lower autofluorescence compared to the traditional NIR-I window (700-900 nm).[2][3][4][5] These characteristics can lead to images with higher spatial resolution and improved signal-to-background ratios.[3][4]

Quantitative Comparison of this compound and Alternatives

The fluorescence intensity of a dye is determined by its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability, the dye's resistance to degradation upon light exposure, is another critical parameter for imaging applications.

Below is a summary of the available quantitative data for this compound and a selection of alternative NIR dyes. It is important to note that these values are compiled from different sources and experimental conditions may vary, which can influence the results.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)SolventPhotostability
This compound ~980~1048Data Not Available0.001[2]EthanolModerate
0.004Dichloromethane
IR-1061 ~1000-1020~1061Data Not AvailableData Not AvailableVariousData Not Available
Indocyanine Green (ICG) ~780~820~200,000~0.01-0.03Plasma/WaterLow
IRDye® 800CW ~774~789~240,000~0.05-0.1Aqueous BufferHigh
IR-780 ~780~800Data Not AvailableData Not AvailableVariousHigher than this compound
IR-820 ~820~840Data Not AvailableData Not AvailableVariousHigher than this compound

Note: The photostability of this compound has been observed to be lower than that of IR-780 and IR-820 under continuous laser irradiation. The fluorescence intensity of many NIR-II dyes, including ICG, can be highly dependent on the solvent and binding to proteins like albumin.[6]

Experimental Protocols

Accurate and reproducible quantification of fluorescence intensity requires standardized experimental protocols. Below are detailed methodologies for key experiments.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.

Workflow for Relative Quantum Yield Measurement

G cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation A Prepare a series of dilute solutions of the sample and a standard (e.g., IR-26 for NIR-II) in the same solvent. B Measure the absorbance spectra of all solutions using a UV-Vis-NIR spectrophotometer. A->B C Select an excitation wavelength where both sample and standard absorb, and ensure absorbance is low (< 0.1) to avoid inner filter effects. B->C D Record the fluorescence emission spectra of all solutions using a spectrofluorometer with a NIR-sensitive detector (e.g., InGaAs). C->D E Integrate the area under the emission curve for each spectrum. D->E F Plot integrated fluorescence intensity vs. absorbance for both the sample and the standard. E->F G Calculate the quantum yield of the sample using the formula: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2) F->G

Caption: Workflow for determining relative fluorescence quantum yield.

Detailed Steps:

  • Standard Selection: Choose a suitable standard with a known quantum yield in the NIR-II range. IR-26 is often used as a reference for this spectral region.

  • Solution Preparation: Prepare a series of dilutions for both the sample (e.g., this compound) and the standard in the same high-purity solvent.

  • Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer equipped with an appropriate NIR detector. The excitation and emission slits should be kept constant for all measurements.

  • Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slopes (gradients) of these plots are proportional to their respective quantum yields.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).

Assessment of Photostability

Photostability is evaluated by measuring the decrease in fluorescence intensity over time under continuous illumination.

Workflow for Photostability Assessment

G A Prepare solutions of the dyes to be compared at the same concentration in the same solvent. B Place the solution in a cuvette in a spectrofluorometer or under a microscope with a controlled light source (e.g., laser). A->B C Continuously illuminate the sample at its absorption maximum with a constant power density. B->C D Record the fluorescence intensity at regular intervals over a defined period. C->D E Plot the normalized fluorescence intensity (I/I₀) as a function of time. D->E F Compare the decay curves of the different dyes. A slower decay indicates higher photostability. E->F

Caption: Experimental workflow for comparing the photostability of fluorescent dyes.

Detailed Steps:

  • Sample Preparation: Prepare solutions of the dyes to be compared at identical concentrations in the same solvent.

  • Instrumentation Setup: Place the sample in a stable holder and focus a light source (e.g., a laser with a wavelength corresponding to the dye's absorption maximum) on it.

  • Illumination: Expose the sample to continuous illumination at a constant and defined power density.

  • Data Acquisition: Record the fluorescence intensity at fixed time intervals.

  • Data Analysis: Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀) and plot this value against time. The resulting curve illustrates the rate of photobleaching. By comparing the decay curves of different dyes under identical conditions, their relative photostability can be determined.

Logical Relationship of Key Fluorescence Parameters

The overall brightness of a fluorophore in an imaging experiment is a function of both its intrinsic molecular properties and the experimental conditions.

Factors Influencing Fluorescence Signal

G cluster_intrinsic Intrinsic Molecular Properties cluster_experimental Experimental Conditions A Molar Extinction Coefficient (ε) G Observed Fluorescence Signal A->G B Quantum Yield (Φ) B->G C Photostability C->G D Excitation Light Intensity D->G E Concentration E->G F Solvent/Environment F->G

Caption: Key factors determining the observed fluorescence signal in an experiment.

Conclusion

This compound is a valuable tool for NIR-II fluorescence imaging, offering the benefits of imaging in this longer wavelength window. However, its relatively low quantum yield and moderate photostability are important considerations. For applications requiring high brightness and photostability, alternatives such as IRDye® 800CW (for the NIR-I to NIR-II transition region) or other emerging specialized NIR-II dyes may offer superior performance. The choice of fluorescent probe should be carefully considered based on the specific requirements of the experimental setup and the biological question being addressed. The provided protocols offer a framework for researchers to conduct their own quantitative comparisons to make informed decisions for their imaging studies.

References

A Comparative Guide to Control Experiments for IR-1048-MZ Hypoxia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular responses to low-oxygen environments, the accurate induction and detection of hypoxia are paramount. This guide provides a comparative analysis of IR-1048-MZ, a nitroreductase (NTR)-responsive probe for detecting hypoxia, with common chemical methods for inducing a hypoxic state. The objective is to furnish researchers with the necessary data and protocols to design robust control experiments for their hypoxia studies.

Performance Comparison: this compound-MZ vs. Chemical Hypoxia Inducers

The performance of this compound-MZ in detecting hypoxia can be benchmarked against the efficacy of chemical inducers in establishing a hypoxic cellular environment. The following tables summarize key quantitative parameters for this compound-MZ and two widely used chemical hypoxia mimetics: cobalt chloride (CoCl₂) and dimethyloxalylglycine (DMOG).

Parameter This compound-MZ **Cobalt Chloride (CoCl₂) **Dimethyloxalylglycine (DMOG)
Mechanism of Action Nitroreductase (NTR)-catalyzed reduction of a nitroimidazole group, leading to fluorescence activation.[1]Inhibition of prolyl hydroxylases (PHDs) by substituting for iron, leading to HIF-1α stabilization.[2]Inhibition of PHDs as a 2-oxoglutarate analog, leading to HIF-1α stabilization.[3]
Detection/Induction Time Rapid fluorescence enhancement upon NTR reduction.HIF-1α stabilization typically observed within hours of treatment.HIF-1α stabilization typically observed within hours of treatment.
Specificity Specific to NTR activity, which is upregulated in hypoxic conditions.Can have off-target effects and induce cellular toxicity unrelated to hypoxia.[2]Generally considered more specific than CoCl₂ in inhibiting PHDs.
Primary Application Detection and imaging of hypoxia; photothermal therapy.[1]Chemical induction of a hypoxic state for in vitro experiments.[4]Chemical induction of a hypoxic state for in vitro experiments.[3]

Table 1: Comparison of Mechanisms and Applications

Parameter This compound-MZ **Cobalt Chloride (CoCl₂) **Dimethyloxalylglycine (DMOG)
Fluorescence Enhancement ~106.9-fold increase upon NTR reduction.[1]N/AN/A
Photothermal Conversion Efficiency 20.2%N/AN/A
HIF-1α Fold Increase N/A6.89 to 16.45-fold increase in C2C12 and 3T3-L1 cells (150 µM, 12-48h).[4]Dose-dependent increase in HIF-1α expression.[5]
In Vitro Cytotoxicity (A549 cells) Low toxicity observed at concentrations up to 100 µg/mL for 24h.[6]IC50 at 72h: 333.15 ± 22.88 µM (astrocytes), 100.01 ± 5.91 µM (neurons).[7]Dose-dependent reduction in cell viability, significant at 1 mM.[5]

Table 2: Quantitative Performance Metrics

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are protocols for utilizing this compound-MZ and for inducing chemical hypoxia with CoCl₂ and DMOG, followed by a standard method for validating hypoxia through Western blot analysis of HIF-1α.

Protocol 1: In Vitro Hypoxia Detection with this compound-MZ

This protocol outlines the steps for using this compound-MZ to detect hypoxia in cell culture.

Materials:

  • This compound-MZ probe

  • Cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Hypoxia chamber or chemical inducer (CoCl₂ or DMOG) for positive control

  • Fluorescence microscope or plate reader capable of near-infrared detection

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide).

  • Induce hypoxia in the experimental group of cells by placing them in a hypoxic chamber (e.g., 1% O₂) or by treating them with a chemical inducer for a predetermined time. A normoxic (21% O₂) control group should be maintained in parallel.

  • Prepare a stock solution of this compound-MZ in a suitable solvent (e.g., DMSO).

  • Dilute the this compound-MZ stock solution in cell culture medium to the desired final concentration (e.g., 5 µg/mL).[1]

  • Remove the culture medium from the cells and add the this compound-MZ-containing medium.

  • Incubate the cells for an appropriate time (e.g., 30 minutes) at 37°C.[6]

  • Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Image the cells using a fluorescence microscope with appropriate NIR filters or measure the fluorescence intensity using a plate reader.

Protocol 2: Chemical Induction of Hypoxia with Cobalt Chloride (CoCl₂)

This protocol describes the use of CoCl₂ to mimic a hypoxic state in cultured cells.

Materials:

  • Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)

  • Cell line of interest

  • Complete cell culture medium

Procedure:

  • Prepare a stock solution of CoCl₂ in sterile water or PBS.

  • Seed cells and allow them to adhere and reach the desired confluency.

  • Treat the cells with CoCl₂ at a final concentration typically ranging from 100 µM to 300 µM in complete culture medium.[4] The optimal concentration should be determined empirically for the specific cell line.

  • Incubate the cells for the desired duration of hypoxic stimulation (e.g., 4 to 48 hours).[4]

  • Proceed with downstream analysis, such as protein extraction for Western blotting or incubation with a hypoxia probe.

Protocol 3: Chemical Induction of Hypoxia with Dimethyloxalylglycine (DMOG)

This protocol details the use of DMOG to induce a hypoxic response in cultured cells.

Materials:

  • Dimethyloxalylglycine (DMOG)

  • Cell line of interest

  • Complete cell culture medium

Procedure:

  • Prepare a stock solution of DMOG in a suitable solvent (e.g., water or DMSO).

  • Seed cells and allow them to grow to the desired confluency.

  • Treat the cells with DMOG at a final concentration typically ranging from 100 µM to 1 mM in complete culture medium.[3][5] The optimal concentration should be determined for the specific cell line and experimental endpoint.

  • Incubate the cells for the desired duration (e.g., 24 to 96 hours).[5]

  • Harvest the cells for subsequent analysis.

Protocol 4: Validation of Hypoxia by Western Blot for HIF-1α

This protocol is a standard method to confirm the induction of a hypoxic state by detecting the stabilization of the HIF-1α protein.

Materials:

  • Cells treated under normoxic and hypoxic (or chemically induced hypoxic) conditions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • After hypoxic induction, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).

Visualizing the Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

cluster_conditions Experimental Conditions cluster_cellular_response Cellular Response cluster_detection Detection Method Normoxia Normoxia HIF-1α Degradation HIF-1α Degradation Normoxia->HIF-1α Degradation Hypoxia (1% O2) Hypoxia (1% O2) HIF-1α Stabilization HIF-1α Stabilization Hypoxia (1% O2)->HIF-1α Stabilization NTR Upregulation NTR Upregulation Hypoxia (1% O2)->NTR Upregulation CoCl2 Treatment CoCl2 Treatment CoCl2 Treatment->HIF-1α Stabilization DMOG Treatment DMOG Treatment DMOG Treatment->HIF-1α Stabilization Western Blot (HIF-1α) Western Blot (HIF-1α) HIF-1α Stabilization->Western Blot (HIF-1α) Detects This compound-MZ This compound-MZ NTR Upregulation->this compound-MZ Activates

Experimental workflow for hypoxia studies.

cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<5% O2) / Chemical Induction HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs Hydroxylation HIF-1α_s HIF-1α VHL VHL PHDs->VHL Recruits Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination Nucleus Nucleus HIF-1α_s->Nucleus Translocation PHDs_i PHDs HIF-1β HIF-1β HIF-1β->Nucleus HIF-1 Complex HIF-1 Complex HRE Hypoxia Response Element HIF-1 Complex->HRE Binds to Nucleus->HIF-1 Complex Dimerization Gene Transcription Gene Transcription HRE->Gene Transcription CoCl2 CoCl2 CoCl2->PHDs_i Inhibits DMOG DMOG DMOG->PHDs_i Inhibits

HIF-1α signaling pathway in normoxia and hypoxia.

cluster_probe This compound-MZ Probe cluster_enzyme Hypoxic Cell This compound-MZ_inactive This compound-MZ (Inactive) Fluorescence OFF NTR Nitroreductase This compound-MZ_inactive->NTR Enters cell This compound-MZ_active Activated Probe Fluorescence ON NTR->this compound-MZ_active Reduces Nitro Group

Activation mechanism of this compound-MZ.

References

A Comparative Analysis of Photothermal Agents: Evaluating the Efficacy of IR-1048

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of cancer therapy, photothermal therapy (PTT) has emerged as a promising modality that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, leading to the ablation of tumor cells. Among the various photothermal agents, the organic dye IR-1048 has garnered attention for its strong absorption in the second near-infrared (NIR-II) window, which allows for deeper tissue penetration. This guide provides a comparative overview of the photothermal efficacy of this compound with other commonly used agents, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluation.

Quantitative Comparison of Photothermal Agent Efficacy

The performance of a photothermal agent is primarily evaluated by its photothermal conversion efficiency (PCE), the extent of temperature increase it can induce upon laser irradiation, and its effectiveness in inhibiting tumor growth in preclinical models. While direct head-to-head comparative studies across a wide range of agents including this compound are limited, the following table summarizes quantitative data extracted from various studies. It is important to note that experimental conditions such as nanoparticle formulation, laser wavelength, and power density can significantly influence the reported values.

Photothermal AgentFormulationWavelength (nm)Photothermal Conversion Efficiency (PCE)Max Temperature Increase (°C)In Vivo Tumor Ablation
This compound This compound-MZ Nanoparticles980Not explicitly stated, but significant photothermal effect observed~27.2 (in vitro)Complete tumor growth inhibition and prevention of recurrence in A549 tumor-bearing mice[1]
Indocyanine Green (ICG) ICG-loaded PL-PEG Nanostructures808Not explicitly stated, but significant temperature increase~37 (in vitro, 0.02 mg/mL)Effective tumor suppression in mice[2]
Gold Nanorods (AuNRs) Not specifiedNot specifiedStated to be more efficient than SWNTs in solution and gel studiesNot specifiedDemonstrated efficacy in preclinical models[3]
Gold Nanotriangles (GNTs) Not specified850 / 1064Higher than Gold NanorodsHigher temperature rise than Gold Nanorods in vitroNot specified
Single-Walled Carbon Nanotubes (SWNTs) Not specifiedNot specifiedLess efficient than AuNRs in solution and gel studiesNot specifiedDemonstrated efficacy in preclinical models[3]
Polypyrrole (PPy) Nanoparticles PPy Nanoparticles808~44.7%Not specifiedEffective in vivo tumor ablation in mice

Note: The data presented is a compilation from different studies and should be interpreted with caution due to variations in experimental methodologies.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of photothermal agents. Below are representative methodologies for key experiments.

Synthesis of this compound Loaded Nanoparticles (this compound-MZ)

A common approach for utilizing this compound in biological systems is to encapsulate it within nanoparticles to improve its stability and facilitate targeted delivery. A nitroimidazole derivative of this compound (this compound-MZ) can be synthesized and subsequently formulated into nanoparticles.

Diagram of this compound-MZ Nanoparticle Formulation Workflow

G cluster_synthesis Synthesis of this compound-MZ cluster_formulation Nanoparticle Formulation s1 This compound s3 Chemical Reaction s1->s3 s2 Nitroimidazole Derivative s2->s3 s4 This compound-MZ s3->s4 Purification f1 This compound-MZ f3 Self-Assembly f1->f3 f2 Amphiphilic Polymer f2->f3 f4 This compound-MZ Nanoparticles f3->f4 Dialysis

Caption: Workflow for the synthesis of this compound-MZ and its formulation into nanoparticles.

In Vitro Photothermal Effect Evaluation

To assess the photothermal performance of this compound nanoparticles in a controlled environment:

  • Sample Preparation: Disperse this compound-MZ nanoparticles in an aqueous solution (e.g., PBS) at a specific concentration (e.g., 5 µg/mL).

  • Laser Irradiation: Irradiate the solution with a 980 nm laser at a defined power density (e.g., 0.1 W/cm²) for a set duration (e.g., 2 minutes).

  • Temperature Monitoring: Record the temperature of the solution at regular intervals (e.g., every 10 seconds) using a thermocouple probe.

  • Data Analysis: Plot the temperature change over time to determine the maximum temperature reached. In one study, the temperature of an this compound-MZ solution increased from 30.4°C to 57.6°C.[1]

In Vivo Photothermal Therapy in a Murine Model

Animal models are essential for evaluating the therapeutic efficacy of photothermal agents in a biological system.

  • Tumor Model Establishment: Subcutaneously inject cancer cells (e.g., A549 human lung cancer cells) into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size.

  • Nanoparticle Administration: Intravenously inject the this compound-MZ nanoparticle solution (e.g., 40 µg/mL) into the tumor-bearing mice.

  • Biodistribution and Targeting: Monitor the accumulation of the nanoparticles in the tumor over time (e.g., 14 hours post-injection) using imaging techniques such as NIR-II fluorescence imaging.

  • Photothermal Treatment: Irradiate the tumor region with a 980 nm laser at a specific power density (e.g., 0.1 W/cm²) for a defined period (e.g., 2 minutes).

  • Efficacy Evaluation: Monitor tumor volume and body weight of the mice over several days post-treatment. In a study with A549 tumor-bearing mice, irradiation with a 980 nm laser after injection of this compound-MZ raised the tumor temperature to 58°C, which completely inhibited tumor growth and prevented recurrence.[1]

Diagram of In Vivo Photothermal Therapy Workflow

G cluster_workflow In Vivo PTT Workflow start Tumor-Bearing Mouse Model injection Intravenous Injection of This compound Nanoparticles start->injection accumulation Nanoparticle Accumulation in Tumor (e.g., 14h) injection->accumulation irradiation NIR Laser Irradiation of Tumor accumulation->irradiation ablation Tumor Ablation irradiation->ablation monitoring Monitor Tumor Volume & Body Weight ablation->monitoring end Therapeutic Outcome monitoring->end

Caption: A typical experimental workflow for in vivo photothermal therapy.

Signaling Pathways in Photothermal Therapy

The primary mechanism of PTT is the induction of hyperthermia, which leads to cell death through various pathways, including apoptosis and necrosis. The localized heat generated by the photothermal agent disrupts cellular homeostasis, leading to protein denaturation, membrane damage, and induction of a heat shock response.

Diagram of Cellular Response to Photothermal Therapy

G cluster_pathway Cellular Response to PTT PTA Photothermal Agent (e.g., this compound NP) Heat Localized Hyperthermia PTA->Heat Light-to-Heat Conversion Laser NIR Laser Laser->PTA Stress Cellular Stress Heat->Stress Damage Protein Denaturation & Membrane Damage Heat->Damage Apoptosis Apoptosis Stress->Apoptosis Necrosis Necrosis Stress->Necrosis Damage->Necrosis

Caption: Simplified signaling pathway of photothermal therapy-induced cell death.

Conclusion

This compound demonstrates significant potential as a photothermal agent, particularly for applications in the NIR-II window, offering the advantage of deeper tissue penetration. The formulation of this compound into nanoparticles is a critical step to enhance its stability and in vivo performance. While the available data indicates strong photothermal efficacy, further direct comparative studies with other established agents under standardized conditions are warranted to definitively establish its relative performance. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to design and evaluate novel photothermal therapies based on this compound and other promising agents.

References

A Comparative Guide to the Biodistribution and Clearance of NIR-II Fluorescent Dyes: IR-1048 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a near-infrared II (NIR-II) fluorescent dye for in vivo imaging is a critical decision in preclinical research. The ideal dye should not only possess superior optical properties but also exhibit a favorable biodistribution and clearance profile to ensure high signal-to-noise ratios and minimize potential toxicity. This guide provides a comparative analysis of the biodistribution and clearance of IR-1048 and its commonly used alternatives, Indocyanine Green (ICG), IR-820, and IRDye 800CW. The information presented is based on available experimental data to assist researchers in making informed decisions for their specific applications.

Executive Summary

This guide compares the in vivo behavior of four prominent NIR-II fluorescent dyes. This compound, particularly its derivative this compound-MZ, shows a tendency for renal clearance. In contrast, ICG is characterized by rapid hepatobiliary clearance. IR-820 also primarily undergoes hepatobiliary clearance with significant accumulation in the liver and kidneys. IRDye 800CW, often used in conjugated forms, displays clearance kinetics that can be influenced by the carrier molecule. The choice of dye should, therefore, be carefully considered based on the target organ, the desired imaging window, and the acceptable clearance pathway for the specific research question.

Data Presentation: Biodistribution of NIR-II Dyes in Mice

The following tables summarize the quantitative biodistribution data for this compound-MZ, ICG, IR-820, and IRDye 800CW in mice. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection. It is important to note that experimental conditions such as the animal model, dye formulation, and injection dose can influence these values.

Table 1: Biodistribution of this compound-MZ in A549 Tumor-Bearing Balb/c Mice

OrganFluorescence Intensity (Arbitrary Units) at 14h Post-Injection
HeartLow
LiverModerate
SpleenLow
LungLow
KidneyHigh
TumorHigh

Data is qualitatively estimated from fluorescence images in the cited literature as exact %ID/g values were not provided.

Table 2: Biodistribution of Indocyanine Green (ICG) in Healthy Swiss Webster Mice

Organ%ID/g at 60 min Post-Injection
Liver~60
Spleen<5
Kidney<5
Lung<5
Heart<5
Blood<1

Table 3: Biodistribution of IR-820 in Healthy Mice

OrganRelative Fluorescence Intensity at 48h Post-Injection
LiverHigh
KidneyHigh
GutHigh
SpleenLow
HeartLow
LungLow

Quantitative %ID/g data was not available; relative intensities are reported based on imaging data.

Table 4: Biodistribution of IRDye 800CW (unconjugated) in SCID Mice

Time Post-InjectionObservation
MinutesRapid dispersion throughout the body
Hours to 24hProgressive clearance from the body

IRDye 800CW is often conjugated to targeting molecules, which significantly alters its biodistribution. The data for the unconjugated dye shows rapid clearance.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biodistribution and clearance studies.

Biodistribution Study of this compound-MZ

  • Animal Model: A549 tumor-bearing Balb/c nude mice.

  • Dye Administration: 200 μL of 40 μg/mL this compound-MZ in a PBS-DMSO solution (99% v/v) was injected via the tail vein.

  • Imaging and Organ Collection: Whole-body NIR-II fluorescence imaging was performed at 0, 5, 10, 14, 20, 24, and 48 hours post-injection. At 14 hours post-injection, mice were sacrificed, and the heart, liver, spleen, lung, kidney, and tumor were excised for ex vivo NIR-II fluorescence imaging.[1]

Biodistribution Study of Indocyanine Green (ICG)

  • Animal Model: Healthy Swiss Webster mice.

  • Dye Administration: ICG was administered intravenously.

  • Organ Collection and Analysis: At 60 minutes post-injection, mice were euthanized, and major organs were harvested. The concentration of ICG in the tissues was quantified to determine the %ID/g.

Biodistribution Study of IR-820

  • Animal Model: Healthy mice.

  • Dye Administration: Intravenous injection of IR-820.

  • Imaging: In vivo NIR-II fluorescence imaging was conducted to observe the dye distribution. Ex vivo imaging of harvested organs was performed at 48 hours post-injection to confirm localization.

Clearance Study of IRDye 800CW

  • Animal Model: SCID mouse.

  • Dye Administration: 1 nmol of unconjugated IRDye 800CW was injected intravenously.

  • Imaging: Whole-body fluorescence imaging was performed at multiple time points to monitor the dispersion and clearance of the dye.[1]

Visualizing Experimental Workflows

Experimental Workflow for a Typical in vivo Biodistribution Study

Biodistribution_Workflow cluster_preparation Preparation cluster_administration Administration cluster_imaging Data Acquisition Dye_Prep Dye Formulation Injection Intravenous Injection Dye_Prep->Injection Animal_Model Animal Model Preparation Animal_Model->Injection InVivo_Imaging In Vivo Imaging (Time-course) Injection->InVivo_Imaging Organ_Harvest Organ Harvesting InVivo_Imaging->Organ_Harvest ExVivo_Imaging Ex Vivo Organ Imaging Organ_Harvest->ExVivo_Imaging Quantification Quantification (%ID/g) ExVivo_Imaging->Quantification Clearance_Pathways cluster_renal Renal Clearance cluster_hepatobiliary Hepatobiliary Clearance Dye_in_Bloodstream Dye in Bloodstream Kidneys Kidneys Dye_in_Bloodstream->Kidneys Small Molecules (e.g., this compound-MZ) Liver Liver Dye_in_Bloodstream->Liver Protein-bound or Larger Molecules (e.g., ICG, IR-820) Urine Excretion in Urine Kidneys->Urine Bile Secretion into Bile Liver->Bile Feces Excretion in Feces Bile->Feces

References

Evaluating the Toxicity of IR-1048 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel near-infrared (NIR) dyes for in vivo imaging requires a thorough evaluation of their toxicological profiles. This guide provides a comparative analysis of the toxicity of IR-1048 and its alternatives, IR-783 and Indocyanine Green (ICG), in animal models. Due to a lack of available in vivo toxicity data for this compound, this guide will focus on presenting the available information for its alternatives to serve as a benchmark for future studies.

Comparative Toxicity Data

The following table summarizes the available quantitative and qualitative toxicity data for this compound, IR-783, and ICG. A significant data gap exists for the in vivo toxicity of this compound.

ParameterThis compoundIR-783Indocyanine Green (ICG)
LD50 Data not availableData not available. Systemic toxicity studies show no mortality at doses up to 37.5 mg/kg in mice.[1]~700 mg/kg in sham-operated rats (intravenous).[2]
Observed Adverse Effects In vitro data on a modified form (this compound-MZ) showed low cytotoxicity in A549 cells.[3]No systemic toxicity, abnormal histopathology, or changes in body weight observed in mice at imaging doses (0.375 mg/kg) or higher (up to 37.5 mg/kg).[1][4][5]Generally well-tolerated and FDA-approved.[6][7] Dose-dependent toxicity has been observed, particularly retinal toxicity at high concentrations in ophthalmic applications.[8]
Route of Administration Not applicable (no in vivo data)Intraperitoneal (i.p.) and Intravenous (i.v.)[1][9]Intravenous (i.v.)[6][7]
Animal Model Not applicable (no in vivo data)Mice (C57BL/6, athymic nude)[1][9]Mice, Rats[2][10][11][12]
Key Findings Further in vivo toxicity studies are required.Considered non-toxic at standard imaging doses.[1][5]Minimal toxicity at clinical doses, but caution is advised at higher concentrations and in specific applications.[8][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of toxicity studies. Below are protocols for key experiments cited in this guide.

Protocol 1: Systemic Toxicity Assessment of IR-783 in Mice[1]
  • Animal Model: C57BL/6 mice.

  • Groups:

    • Control Group: Phosphate-buffered saline (PBS) injection.

    • Treatment Groups: IR-783 administered daily via intraperitoneal (i.p.) injection at three different doses:

      • 0.375 mg/kg (imaging dose)

      • 3.75 mg/kg

      • 37.5 mg/kg

  • Procedure:

    • House mice (N=8 per group) under standard laboratory conditions.

    • Administer daily i.p. injections of PBS or the specified dose of IR-783 for one month.

    • Monitor and record the body weight of each mouse daily.

    • Observe the physical activity and general health of the mice daily.

    • At the end of the one-month period, euthanize the mice.

    • Perform a complete necropsy and collect vital organs.

    • Fix the organs in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histomorphologic evaluation.

Protocol 2: In Vitro Cytotoxicity of this compound-MZ (MTT Assay)[3]
  • Cell Line: A549 human lung carcinoma cells.

  • Procedure:

    • Seed A549 cells in 96-well plates at a density of 7,000 cells/well and incubate overnight.

    • Treat the cells with varying concentrations of this compound-MZ (0-100 µg/mL) and incubate for 24 hours at 37°C.

    • Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well.

    • Incubate the plates for 4 hours at 37°C to allow formazan (B1609692) crystal formation.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.

Protocol 3: Biodistribution of Indocyanine Green (ICG) in Mice[12]
  • Animal Model: Swiss Webster mice.

  • Procedure:

    • Administer ICG intravenously as a free solution or encapsulated within mesocapsules.

    • At various time points post-injection, euthanize the mice.

    • Harvest blood and major organs (liver, spleen, lungs, heart, kidneys).

    • Extract ICG from the collected samples.

    • Quantify the amount of ICG in each organ using fluorescence measurements to determine its distribution.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the toxicological evaluation.

Toxicity_Evaluation_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring In-Life Monitoring cluster_analysis Post-Mortem Analysis Test_Article Test Article (this compound / Alternatives) Dose_Selection Dose Range Finding Test_Article->Dose_Selection Animal_Model Animal Model Selection (e.g., Mice, Rats) Animal_Model->Dose_Selection Route_Admin Route of Administration (i.v., i.p.) Dose_Selection->Route_Admin Clinical_Signs Clinical Observations (Activity, Weight) Route_Admin->Clinical_Signs Blood_Sampling Blood Sampling (Hematology, Chemistry) Route_Admin->Blood_Sampling Necropsy Gross Necropsy Clinical_Signs->Necropsy Blood_Sampling->Necropsy Histopathology Histopathology of Organs Necropsy->Histopathology Biodistribution Biodistribution Analysis Necropsy->Biodistribution

General workflow for in vivo toxicity evaluation of a test article.

Signaling_Pathway_Toxicity cluster_cellular Cellular Level cluster_systemic Systemic Level Dye NIR Dye Exposure Cell_Uptake Cellular Uptake Dye->Cell_Uptake Distribution Biodistribution to Organs (Liver, Spleen, Kidney) Dye->Distribution Organelles Interaction with Organelles (Mitochondria, Lysosomes) Cell_Uptake->Organelles ROS Reactive Oxygen Species (ROS) Generation Organelles->ROS Apoptosis Apoptosis / Necrosis ROS->Apoptosis Metabolism Metabolism & Excretion Distribution->Metabolism Inflammation Inflammatory Response Distribution->Inflammation Tissue_Damage Organ/Tissue Damage Metabolism->Tissue_Damage Inflammation->Tissue_Damage

Potential signaling pathways involved in NIR dye-induced toxicity.

References

A Comparative Guide to IR-1048 Performance in Preclinical Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photothermal agent IR-1048 in various preclinical tumor models. The data presented is intended to offer an objective overview of its efficacy, often in comparison to alternative cancer therapies. Detailed experimental protocols and mechanistic insights are included to support further research and development.

Performance of this compound in Different Tumor Models

The efficacy of this compound, particularly when formulated for enhanced stability and tumor targeting, has been demonstrated in several preclinical cancer models. Its primary mechanism of action is the conversion of near-infrared (NIR) light into heat, leading to localized tumor ablation.

Quantitative Performance Data

The following tables summarize the key performance metrics of this compound and its formulations in lung, ovarian, and neuroblastoma cancer models. For comparative context, data for alternative treatments such as Indocyanine Green (ICG) and standard chemotherapy (Doxorubicin) are included where available from literature, though direct head-to-head studies are limited.

Table 1: Performance of this compound in A549 Human Lung Adenocarcinoma Model

Treatment GroupTumor ModelKey Performance MetricResultLaser ParametersSource
IR1048-MZA549 Xenograft (mice)Tumor Growth InhibitionComplete tumor growth inhibition980 nm, 0.1 W/cm², 2 min[1]
IR1048-MZA549 Xenograft (mice)Survival RateSignificantly increased survival over 30 days980 nm, 0.1 W/cm², 2 min[1]
Saline + LaserA549 Xenograft (mice)Tumor GrowthUninhibited980 nm, 0.1 W/cm², 2 min[1]
IR1048-MZ (no laser)A549 Xenograft (mice)Tumor GrowthUninhibitedNone[1]

Table 2: Performance of this compound Formulations in Ovarian Cancer Models

Treatment GroupTumor ModelKey Performance MetricResultLaser ParametersSource
NP-2 (Pt(IV) prodrug + this compound) + NIRA2780/A2780DDP Xenograft (mice)Cellular Viability (in vitro)Significant decrease in viability of cisplatin-resistant cells1064 nm[2]
CisplatinA2780/A2780DDP (in vitro)Cellular ViabilityLess effective in cisplatin-resistant cellsN/A[2]
Doxorubicin (B1662922) (liposomal)Human Ovarian Carcinoma Xenograft (mice)Therapeutic EfficacySignificantly enhanced compared to free doxorubicinN/A[3]
ICG (functionalized nanoconstructs)SKOV3 (in vitro)Photothermal DestructionSignificantly greater than free ICG808 nm

Table 3: Performance Data in Neuroblastoma (NB) Models

Treatment GroupTumor ModelKey Performance MetricResultLaser ParametersSource
Lf@this compoundNB Tumor Model (mice)Tumor Growth Inhibition & SurvivalEffectively inhibited tumor growth and significantly prolonged survivalNIR-II[1]

Table 4: Photothermal Conversion Efficiency (PCE) of this compound and Similar Dyes

AgentFormulationPCESource
Aza-BODIPY derivativeDSPE-PEG Nanoparticles44.9%[4]
Anionic Conjugated PolyelectrolyteAqueous Solution56.7%
ICGDSPC LiposomesHigh, stable photothermal heating[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vivo Photothermal Therapy in A549 Tumor-Bearing Mice

This protocol is based on the study utilizing IR1048-MZ for hypoxia-activated photothermal therapy[1].

  • Animal Model: A549 human lung adenocarcinoma cells are subcutaneously injected into nude mice.

  • Treatment Groups:

    • Saline (control)

    • IR1048-MZ (40 µg/mL) without laser irradiation

    • Saline with laser irradiation

    • IR1048-MZ (40 µg/mL) with laser irradiation

  • Administration: 200 µL of the respective solution is administered via intravenous injection.

  • Photothermal Treatment: 14 hours post-injection, the tumor site is irradiated with a 980 nm laser at a power density of 0.1 W/cm² for 2 minutes.

  • Monitoring: Tumor growth is monitored over 30 days. Animal survival and body weight are also recorded.

  • Histology: After the study period, tumors and major organs are harvested for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tissue morphology.

In Vitro Cytotoxicity Assay for Ovarian Cancer Cells

This protocol is adapted from the study combining this compound with a platinum-based prodrug[2].

  • Cell Lines: A2780 (cisplatin-sensitive) and A2780DDP (cisplatin-resistant) human ovarian cancer cells.

  • Treatment Groups:

    • Cisplatin

    • NP-1 (Nanoparticles with Pt(IV) prodrug)

    • NP-2 (Nanoparticles with Pt(IV) prodrug and this compound)

    • NP-2 with NIR irradiation

  • Cell Culture: Cells are seeded in 96-well plates and treated with varying concentrations of the agents.

  • Irradiation: For the photothermal group, cells treated with NP-2 are irradiated with a 1064 nm laser after 18 hours of incubation.

  • Viability Assessment: After 24 hours of treatment, cell viability is determined using a standard MTT assay.

Mechanistic Insights and Signaling Pathways

Photothermal therapy with this compound induces cancer cell death primarily through hyperthermia-induced apoptosis and necrosis. The generated heat leads to a cascade of cellular events.

Hyperthermia-Induced Apoptosis

The elevation in temperature disrupts cellular homeostasis, leading to:

  • Endoplasmic Reticulum (ER) Stress: Heat stress can cause the accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic pathways.[6]

  • Reactive Oxygen Species (ROS) Production: Hyperthermia can induce the generation of ROS, which in turn can damage cellular components, including mitochondria, and activate apoptotic signaling.[6][7]

  • Mitochondrial Dysfunction: ROS and direct thermal damage can lead to the permeabilization of the mitochondrial membrane, releasing pro-apoptotic factors like cytochrome c.

  • Caspase Activation: The released factors activate a cascade of caspases, executioner proteins that dismantle the cell.[6]

  • MAPK Signaling: Hyperthermia influences the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38. The balance between these pathways can determine cell fate, with sustained JNK activation often promoting apoptosis.[8][9][10]

Role of Heat Shock Proteins (HSPs)

Cancer cells can develop thermoresistance by upregulating heat shock proteins (HSPs), which act as molecular chaperones to refold denatured proteins and inhibit apoptosis.[11][12][13][14][15] Strategies to inhibit HSPs in conjunction with photothermal therapy are being explored to enhance therapeutic efficacy.

G IR1048 This compound Hyperthermia Localized Hyperthermia IR1048->Hyperthermia absorbs NIR_Light NIR Light (980-1064 nm) NIR_Light->Hyperthermia activates ER_Stress Endoplasmic Reticulum Stress Hyperthermia->ER_Stress ROS Reactive Oxygen Species (ROS) Production Hyperthermia->ROS HSPs Heat Shock Proteins (HSPs) Upregulation Hyperthermia->HSPs MAPK MAPK Signaling (ERK, JNK, p38) Hyperthermia->MAPK Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Thermoresistance Thermoresistance HSPs->Thermoresistance Thermoresistance->Apoptosis inhibits MAPK->Caspase_Activation

Caption: Signaling pathway of this compound mediated photothermal therapy.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for preclinical evaluation of this compound in a xenograft mouse model.

G Tumor_Inoculation Tumor Cell Inoculation (e.g., A549) Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Injection Intravenous Injection (this compound or Saline) Grouping->Injection Irradiation NIR Laser Irradiation of Tumor Injection->Irradiation Monitoring Post-Treatment Monitoring (Tumor Volume, Survival) Irradiation->Monitoring Analysis Endpoint Analysis (Histology) Monitoring->Analysis

References

Comparative Analysis of IR-1048 Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of near-infrared (NIR) theranostics, the cyanine (B1664457) dye IR-1048 has emerged as a potent agent for NIR-II fluorescence imaging and photothermal therapy (PTT). However, its inherent hydrophobicity necessitates the use of advanced delivery systems to enhance its solubility, stability, and tumor-targeting capabilities. This guide provides a comparative analysis of common delivery systems for this compound, with a focus on liposomes and micelles, to aid researchers, scientists, and drug development professionals in selecting the optimal platform for their specific applications.

Performance Comparison of this compound Delivery Systems

The choice of delivery system significantly impacts the physicochemical properties, in vitro performance, and in vivo efficacy of this compound. Below is a summary of key performance metrics for liposomal and micellar formulations of this compound, compiled from various studies.

ParameterLiposomal this compoundMicellar this compound
Physicochemical Properties
Particle Size (nm)~100 - 200~100 - 150
Polydispersity Index (PDI)< 0.2< 0.2
Zeta Potential (mV)-10 to -30-5 to -20
Encapsulation Efficiency (%)> 80%> 90%
Drug Loading (%)1 - 5%5 - 10%
In Vitro Performance
StabilityGood in physiological mediaModerate to good, dependent on polymer
Release ProfileSustained releaseStimuli-responsive or sustained release
Cellular UptakeEfficient via endocytosisEfficient via endocytosis
Cytotoxicity (with NIR)HighHigh
In Vivo Performance
Circulation Half-lifeCan be prolonged with PEGylationGenerally shorter than liposomes
Tumor AccumulationEnhanced via EPR effect and active targetingEnhanced via EPR effect
Photothermal Conversion EfficiencyHigh~49%[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of nanoparticle delivery systems.

Preparation of this compound Loaded Micelles

Biomimetic nanoparticles encapsulating this compound and an immunostimulatory agent (R837) were synthesized using an amphiphilic polymer matrix of F127.[1][2] The surface of these nanoparticles was coated with 4T1 tumor cell membrane to enhance tumor-targeting specificity.[1][2]

Characterization of Nanoparticles
  • Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS).

  • Morphology: Visualized using transmission electron microscopy (TEM).

  • Encapsulation Efficiency and Drug Loading: Determined by dissolving the nanoparticles in a suitable solvent and quantifying the this compound concentration using UV-Vis spectroscopy.

In Vitro Photothermal Performance

This compound-loaded nanoparticles were dispersed in a solution and subjected to NIR laser irradiation (1064 nm, 1.0 W/cm²). The temperature change was monitored over time using an infrared thermal imaging camera.[2]

Cellular Uptake Studies

Cancer cells were incubated with fluorescently labeled nanoparticles for various time points. The cellular uptake was then visualized and quantified using confocal laser scanning microscopy and flow cytometry.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the formulations with and without NIR irradiation was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with different concentrations of the this compound formulations.

  • For the photothermal treatment groups, irradiate the cells with a NIR laser.

  • After a designated incubation period (e.g., 24 or 48 hours), add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage relative to untreated control cells.

Visualizing Mechanisms and Workflows

Logical Comparison of Delivery Systems

G cluster_liposomes Liposomes cluster_micelles Micelles Liposome Liposomal this compound L_Size Size: ~100-200 nm Liposome->L_Size L_EE Encapsulation Efficiency: >80% Liposome->L_EE L_DL Drug Loading: 1-5% Liposome->L_DL L_Release Sustained Release Liposome->L_Release L_Circulation Longer Circulation (PEGylated) Liposome->L_Circulation Micelle Micellar this compound M_Size Size: ~100-150 nm Micelle->M_Size M_EE Encapsulation Efficiency: >90% Micelle->M_EE M_DL Drug Loading: 5-10% Micelle->M_DL M_Release Stimuli-Responsive/Sustained Micelle->M_Release M_Circulation Shorter Circulation Micelle->M_Circulation IR1048 This compound IR1048->Liposome Encapsulation IR1048->Micelle Encapsulation

Caption: Comparative features of liposomal and micellar delivery systems for this compound.

Experimental Workflow for Performance Evaluation

G Formulation Formulation (Liposomes/Micelles + this compound) PhysicoChem Physicochemical Characterization (Size, Zeta, EE, DL) Formulation->PhysicoChem InVitro In Vitro Studies Formulation->InVitro InVivo In Vivo Studies Formulation->InVivo CellUptake Cellular Uptake InVitro->CellUptake Cytotoxicity Cytotoxicity (MTT Assay) (with/without NIR) InVitro->Cytotoxicity Biodistribution Biodistribution Imaging InVivo->Biodistribution Efficacy Antitumor Efficacy InVivo->Efficacy

Caption: Standard experimental workflow for evaluating this compound nanocarriers.

Signaling Pathway of this compound Photothermal Therapy

Photothermal therapy with this compound primarily induces cell death through apoptosis and immunogenic cell death (ICD).[1][2] Upon NIR irradiation, the nanoparticle-delivered this compound generates localized hyperthermia, leading to cellular stress and the initiation of apoptotic pathways. Simultaneously, the process of ICD is triggered, which involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells. These DAMPs, including calreticulin (B1178941) (CRT) exposure on the cell surface, and the release of ATP and high mobility group box 1 (HMGB1), act as "eat-me" signals and danger signals to the immune system. This leads to the maturation of dendritic cells (DCs) and the subsequent activation of a robust anti-tumor T-cell response.

G cluster_therapy Photothermal Therapy cluster_cellular_response Cellular Response cluster_icd_pathway ICD Pathway IR1048_NP This compound Nanoparticle Hyperthermia Localized Hyperthermia IR1048_NP->Hyperthermia Irradiation NIR_Light NIR-II Light NIR_Light->Hyperthermia Apoptosis Apoptosis Hyperthermia->Apoptosis ICD Immunogenic Cell Death (ICD) Hyperthermia->ICD Tumor Cell Death Tumor Cell Death Apoptosis->Tumor Cell Death DAMPs DAMPs Release (ATP, HMGB1, CRT) ICD->DAMPs DC_Maturation Dendritic Cell Maturation DAMPs->DC_Maturation T_Cell_Activation T-Cell Activation DC_Maturation->T_Cell_Activation Antitumor Immunity Antitumor Immunity T_Cell_Activation->Antitumor Immunity

Caption: Signaling pathway of this compound mediated photothermal therapy leading to apoptosis and immunogenic cell death.

References

Validating IR-1048 for Photoacoustic Imaging Accuracy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IR-1048 with other common near-infrared (NIR) dyes for photoacoustic imaging applications. The following sections detail the photophysical properties, experimental protocols for validation, and visual representations of key concepts to aid in the selection of the most suitable contrast agent for your research needs.

Data Presentation: Comparison of NIR Dyes for Photoacoustic Imaging

The accuracy and signal strength in photoacoustic imaging are critically dependent on the photophysical properties of the contrast agent. A desirable contrast agent possesses a high molar extinction coefficient at the excitation wavelength, minimal fluorescence quantum yield to maximize non-radiative relaxation, and high photothermal conversion efficiency. The following table summarizes these key parameters for this compound and two common alternatives, Indocyanine Green (ICG) and Methylene (B1212753) Blue (MB). It is important to note that the properties of these dyes, particularly ICG, can vary significantly with the solvent, concentration, and aggregation state.

PropertyThis compound / this compound-MZIndocyanine Green (ICG)Methylene Blue (MB)
Absorption Max (λmax) ~980 nm (activated this compound-MZ)[1]~787 nm~665 nm[2][3]
Molar Extinction Coefficient (ε) Data not readily available~223,000 M-1cm-1~74,100 M-1cm-1 at 665 nm[4]
Fluorescence Quantum Yield (ΦF) 1.88 x 10-5 (this compound-MZ, inactive)[1]0.14Low, but has a high intersystem crossing quantum yield (>0.50)[5]
Photoacoustic Signal Increases from 121 to 936 (arbitrary units) upon activation (this compound-MZ)[6]Enhanced when encapsulated[7][8]Can be enhanced up to 492-fold with SDS[9]
Photothermal Conversion Efficiency (η) Data not readily available~42.3% - 56.7% (in nanoformulations)[10][11]Generally considered lower than other agents[12]

Key Insights from Comparative Data:

  • This compound : Exhibits absorption in the NIR-II window, which is advantageous for deeper tissue penetration. Its modified form, this compound-MZ, demonstrates a significant increase in photoacoustic signal upon activation, making it a promising candidate for activatable probes.[6] The extremely low fluorescence quantum yield of the inactive form is ideal for maximizing the photoacoustic effect.[1]

  • Indocyanine Green (ICG) : A widely used and FDA-approved dye with a very high molar extinction coefficient. However, its relatively high fluorescence quantum yield can reduce the efficiency of photoacoustic signal generation compared to dyes with lower quantum yields. Its photophysical properties are highly sensitive to its environment.[13][14][15]

  • Methylene Blue (MB) : Another clinically used dye with a strong absorption in the red region of the spectrum. While its intrinsic photothermal efficiency may be lower, its photoacoustic signal can be dramatically enhanced under certain conditions, such as interaction with surfactants.[9][16] Its high intersystem crossing yield suggests that a significant portion of absorbed energy is channeled into the triplet state, which can influence both photochemistry and non-radiative decay pathways.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate validation and comparison of photoacoustic contrast agents. Below are methodologies for key experiments.

Photophysical Characterization
  • Molar Extinction Coefficient (ε) Determination :

    • Prepare a series of dilutions of the dye in a suitable solvent (e.g., DMSO, water with a small amount of surfactant to prevent aggregation).

    • Measure the absorbance of each solution at the absorption maximum (λmax) using a UV-Vis-NIR spectrophotometer.

    • Plot absorbance versus concentration.

    • The molar extinction coefficient is calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).

  • Fluorescence Quantum Yield (ΦF) Measurement :

    • Use a comparative method with a standard dye of known quantum yield (e.g., IR-26 in 1,2-dichloroethane (B1671644) for the NIR range).

    • Prepare dilute solutions of the sample and reference dyes with similar absorbance at the excitation wavelength.

    • Measure the fluorescence emission spectra of both the sample and the reference.

    • The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Photothermal Conversion Efficiency (η) Measurement :

    • Disperse the contrast agent in a solvent (e.g., water) in a quartz cuvette.

    • Irradiate the solution with a continuous-wave laser at the dye's λmax.

    • Monitor the temperature change of the solution over time using a thermocouple until a steady-state temperature is reached.

    • Turn off the laser and record the cooling curve.

    • The photothermal conversion efficiency can be calculated based on the temperature increase and the rate of cooling.[6]

In Vitro Photoacoustic Imaging
  • Phantom Preparation : Prepare tissue-mimicking phantoms (e.g., agarose (B213101) or gelatin) with embedded tubes or wells.

  • Sample Preparation : Fill the tubes/wells with solutions of the contrast agents at various concentrations. A tube with the solvent alone should be used as a negative control.

  • Imaging :

    • Use a preclinical photoacoustic imaging system.

    • Position the phantom in a water bath for acoustic coupling.

    • Acquire photoacoustic images at the respective λmax of each dye.

    • Ensure consistent laser fluence and imaging settings for all samples.

  • Data Analysis :

    • Quantify the photoacoustic signal intensity from the regions of interest (ROIs) corresponding to each contrast agent.

    • Plot photoacoustic signal intensity as a function of concentration to assess the signal linearity and sensitivity.

In Vivo Photoacoustic Imaging (Tumor Model)
  • Animal Model : Use tumor-bearing mice (e.g., subcutaneous xenografts).

  • Contrast Agent Administration : Inject the contrast agent intravenously via the tail vein.

  • Imaging :

    • Anesthetize the mouse and maintain its body temperature.

    • Acquire pre-injection (baseline) photoacoustic images of the tumor region.

    • Acquire post-injection images at various time points to assess the accumulation and clearance of the contrast agent.

    • Use an appropriate laser wavelength corresponding to the λmax of the dye.

  • Data Analysis :

    • Quantify the photoacoustic signal enhancement in the tumor ROI by comparing post-injection to pre-injection images.

    • Calculate the tumor-to-background signal ratio to evaluate imaging contrast.

    • Biodistribution can be confirmed ex vivo using fluorescence imaging of harvested organs if the dye is also fluorescent.

Mandatory Visualizations

Photoacoustic_Effect cluster_0 Light-Tissue Interaction cluster_1 Signal Generation cluster_2 Image Formation Pulsed_Laser Pulsed Laser Light Tissue Biological Tissue Pulsed_Laser->Tissue Contrast_Agent Contrast Agent (e.g., this compound) Tissue->Contrast_Agent Absorption Light Absorption Contrast_Agent->Absorption Heating Transient Heating Absorption->Heating Expansion Thermoelastic Expansion Heating->Expansion Ultrasound Ultrasonic Wave Emission Expansion->Ultrasound Transducer Ultrasound Transducer Ultrasound->Transducer Detection Signal Detection Transducer->Detection Reconstruction Image Reconstruction Detection->Reconstruction PA_Image Photoacoustic Image Reconstruction->PA_Image

Caption: The photoacoustic effect: from light absorption to image formation.

Experimental_Workflow Start Contrast Agent Selection (this compound vs. Alternatives) Photophysical Photophysical Characterization (ε, ΦF, η) Start->Photophysical In_Vitro In Vitro Validation (Phantom Imaging) Photophysical->In_Vitro In_Vivo In Vivo Evaluation (Animal Model Imaging) In_Vitro->In_Vivo Data_Analysis Data Analysis (Signal Quantification, Contrast) In_Vivo->Data_Analysis Conclusion Conclusion on Accuracy and Performance Data_Analysis->Conclusion

Caption: Workflow for validating a photoacoustic contrast agent.

Logical_Relationship cluster_properties Photophysical Properties of this compound cluster_outcomes Imaging Performance High_Epsilon High Molar Extinction Coefficient (ε) Strong_Signal Strong Photoacoustic Signal Generation High_Epsilon->Strong_Signal Low_Phi Low Fluorescence Quantum Yield (ΦF) Low_Phi->Strong_Signal High_Eta High Photothermal Conversion Efficiency (η) High_Eta->Strong_Signal High_SNR High Signal-to-Noise Ratio (SNR) Strong_Signal->High_SNR Accuracy High Imaging Accuracy High_SNR->Accuracy

Caption: Key properties of this compound influencing its photoacoustic imaging accuracy.

References

Assessing the Long-Term Stability of IR-1048 in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a robust near-infrared (NIR) fluorescent dye is paramount for the success of long-term in vivo imaging and quantitative bioassays. This guide provides a comprehensive comparison of the heptamethine cyanine (B1664457) dye, IR-1048, with other alternative NIR dyes, focusing on their long-term stability in biological samples. While direct, extensive long-term stability data for this compound in biological matrices is limited in publicly available literature, this guide synthesizes existing data on related cyanine dyes and outlines best-practice experimental protocols to enable researchers to rigorously assess the stability of this compound for their specific applications.

Comparative Overview of NIR Dyes

The stability of a NIR dye in a biological environment is influenced by several factors, including its chemical structure, susceptibility to photobleaching, and interaction with biomolecules such as proteins and nucleophiles. Heptamethine cyanine dyes, the class to which this compound belongs, are known for their excellent optical properties in the NIR-II window, but their stability can be a concern.

Below is a comparative table summarizing the photophysical properties and known stability characteristics of this compound and common alternative NIR dyes. It is important to note that direct comparisons of quantum yield and photostability can be challenging due to variations in experimental conditions across different studies.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (QY)Key Stability-Related AdvantagesKey Stability-Related Disadvantages
This compound ~980~1048Not widely reportedNot widely reportedEmission in the NIR-II window offers deeper tissue penetration and lower autofluorescence.As a heptamethine cyanine, may be susceptible to photobleaching and chemical degradation. Limited published long-term stability data.
IRDye 800CW ~774~789~240,000~0.05-0.12High photostability, good brightness, and well-studied with established stability data.[1][2]Proprietary dye, may have non-specific uptake.
Indocyanine Green (ICG) ~780~820~200,000~0.02-0.05 (in blood)FDA-approved for clinical use.Prone to aggregation, low quantum yield, and poor photostability.[3]
IR-780 ~780~810~220,000Not widely reportedPreferential accumulation in tumor mitochondria.Susceptible to photobleaching.

Experimental Protocols for Assessing Long-Term Stability

To rigorously evaluate the long-term stability of this compound in biological samples, a series of well-controlled experiments are necessary. The following protocols provide a framework for conducting these assessments.

Long-Term Storage Stability in Biological Matrices

This protocol assesses the chemical stability of this compound in plasma or serum over an extended period at different storage temperatures.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike fresh, pooled human or animal (e.g., mouse, rat) plasma or serum with the this compound stock solution to achieve a final concentration relevant to the intended application (e.g., 1-10 µM).

    • Aliquot the spiked plasma/serum into multiple sterile, light-protected microcentrifuge tubes.

  • Storage Conditions:

    • Store the aliquots at three different temperatures:

      • Room temperature (~25°C)

      • Refrigerated (4°C)

      • Frozen (-20°C and -80°C)

    • Include a baseline (T=0) set of aliquots that are processed immediately.

  • Time Points:

    • Analyze the samples at various time points, for example: 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month, and 3 months.

  • Analysis:

    • At each time point, thaw the frozen samples (if applicable) and precipitate the proteins using a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant containing the dye and any degradation products using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[4][5][6]

    • Quantify the remaining parent this compound dye and identify any major degradation products. The percentage of remaining this compound at each time point relative to the T=0 sample indicates its stability.

Photostability Assessment

This protocol evaluates the stability of this compound when exposed to continuous illumination, simulating conditions during fluorescence imaging.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in a biologically relevant buffer (e.g., PBS with 5% bovine serum albumin) at a concentration suitable for fluorescence measurements.

    • As a comparison, prepare solutions of other NIR dyes (e.g., IR-780, IR-820).

  • Illumination:

    • Place the samples in a fluorometer or a custom-built setup with a controlled light source (e.g., a laser or filtered lamp) at the excitation wavelength of this compound.

    • Continuously illuminate the samples for a defined period (e.g., 30-60 minutes).

  • Data Acquisition:

    • Monitor the fluorescence intensity of the samples at regular intervals during the illumination period.

    • A decrease in fluorescence intensity over time indicates photobleaching.

  • Analysis:

    • Plot the normalized fluorescence intensity as a function of illumination time.

    • Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) for each dye.

    • A study has shown that under 915 nm laser irradiation, the absorption intensity of this compound decreased, indicating some degree of photolability.

Data Presentation

The quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.

Table 1: Long-Term Storage Stability of this compound in Human Serum (% Remaining)

Storage TimeRoom Temp (~25°C)Refrigerated (4°C)Frozen (-20°C)Frozen (-80°C)
0 hours 100%100%100%100%
24 hours DataDataDataData
1 week DataDataDataData
1 month DataDataDataData
3 months DataDataDataData

Table 2: Comparative Photostability of NIR Dyes

DyePhotobleaching Half-life (minutes)Experimental Conditions
This compound DataSpecify laser power, wavelength, and sample matrix
IR-780 DataSpecify laser power, wavelength, and sample matrix
IR-820 DataSpecify laser power, wavelength, and sample matrix
IRDye 800CW DataSpecify laser power, wavelength, and sample matrix

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and relationships. The following are examples of diagrams that can be generated using the DOT language within a dot code block.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage Stability cluster_photo Photostability cluster_analysis Analysis Dye This compound Stock Spike Spike Matrix with Dye Dye->Spike Matrix Biological Matrix (Plasma/Serum) Matrix->Spike Storage Store Aliquots at RT, 4°C, -20°C, -80°C Spike->Storage Photo_Sample Prepare Dye Solution in Buffer Timepoints Collect Samples at Multiple Time Points Storage->Timepoints Precipitate Protein Precipitation Timepoints->Precipitate Illuminate Continuous Illumination Photo_Sample->Illuminate Monitor Monitor Fluorescence Illuminate->Monitor Photo_Analyze Calculate Photobleaching Half-life Monitor->Photo_Analyze Analyze HPLC-MS Analysis Precipitate->Analyze Quantify Quantify Parent Dye & Degradation Products Analyze->Quantify

Caption: Experimental workflow for assessing the long-term and photostability of this compound.

Degradation_Pathway IR1048 This compound (Parent Dye) Degradation Degradation (e.g., Oxidation, Hydrolysis) IR1048->Degradation Product1 Degradation Product 1 Degradation->Product1 Product2 Degradation Product 2 Degradation->Product2 Fragment ...Further Fragmentation Product1->Fragment Product2->Fragment

Caption: Potential degradation pathway of this compound in biological samples.

Conclusion

The long-term stability of this compound in biological samples is a critical parameter for its successful application in research and drug development. While comprehensive, direct stability data for this compound is not yet widely available, the experimental protocols outlined in this guide provide a robust framework for its assessment. By comparing its performance to well-characterized dyes like IRDye 800CW, researchers can make informed decisions about the suitability of this compound for their specific long-term imaging and assay needs. Rigorous stability testing is essential to ensure the reliability and reproducibility of experimental data.

References

A Guide to Cross-Validation of IR-1048 Imaging with Histology for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of in vivo imaging data is paramount for the accurate interpretation of preclinical studies. Near-infrared (NIR) imaging with dyes such as IR-1048 offers powerful insights into biological processes within a living organism. However, to ensure the reliability and translational value of these findings, it is crucial to perform a thorough cross-validation with the gold standard of tissue analysis: histology.

This guide provides a framework for the cross-validation of this compound imaging with histology, offering a comparison with alternative NIR-II dyes, detailed experimental protocols, and a standardized workflow to enhance the rigor of your research.

Comparing this compound to Alternative NIR-II Dyes

While this compound is a valuable tool for NIR-II imaging, a variety of other dyes are available, each with its own set of properties. The choice of dye can significantly impact imaging outcomes, and a careful comparison is essential for selecting the most appropriate agent for a specific application.

FeatureThis compoundICG (Indocyanine Green)IRDye 800CWCH1055
Excitation Max (nm) ~980~780~774~750
Emission Max (nm) ~1048~820 (with NIR-II tail)~789 (with NIR-II tail)~1055
Quantum Yield LowLow in waterModerateRelatively higher for D-A-D dyes
Key Advantages Commercially available for NIR-II studies.FDA-approved, extensive clinical use, NIR-II tail can be utilized.[1][2]Well-characterized, used in clinical trials, NIR-II tail is useful.[1][2]Donor-acceptor-donor (D-A-D) structure with tunable emission and high quantum yield.[1][2]
Limitations Lower quantum yield compared to newer dyes.Poor photostability, low quantum yield in the NIR-II window.Primarily a NIR-I dye, off-peak NIR-II emission is weaker.Not as widely commercialized as ICG or IRDye 800CW.
Common Applications Preclinical tumor imaging, photoacoustic imaging.Angiography, sentinel lymph node mapping, surgical guidance.[1]Targeted cancer imaging, antibody conjugates.High-resolution vascular imaging, tumor imaging.[1][2]

The Workflow of Cross-Validation

A systematic approach is necessary to ensure a reliable comparison between in vivo imaging and ex vivo histological analysis. The following workflow outlines the key steps, from animal preparation to data interpretation.

G cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis cluster_analysis Data Correlation animal_prep Animal Model Preparation ir1048_admin This compound Administration animal_prep->ir1048_admin nir_imaging NIR-II Fluorescence Imaging ir1048_admin->nir_imaging data_acq Image Data Acquisition nir_imaging->data_acq euthanasia Euthanasia & Tissue Harvest data_acq->euthanasia image_reg Image Co-registration data_acq->image_reg tissue_proc Tissue Processing & Sectioning euthanasia->tissue_proc hist_staining Histological Staining (e.g., H&E) tissue_proc->hist_staining slide_imaging Slide Digitization hist_staining->slide_imaging slide_imaging->image_reg quant_analysis Quantitative Analysis image_reg->quant_analysis correlation Correlation & Interpretation quant_analysis->correlation

Cross-validation workflow from in vivo imaging to histological analysis.

Experimental Protocols

Detailed and consistent protocols are the bedrock of reproducible research. Below are generalized methodologies for this compound in vivo imaging and subsequent histological validation.

In Vivo this compound Imaging Protocol
  • Animal Handling and Preparation:

    • Acclimate animals to the housing facility for at least one week prior to the experiment.

    • For tumor models, inject cancer cells and allow tumors to reach a predetermined size (e.g., 50-100 mm³).

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging procedure.

    • Remove fur from the imaging area to minimize light scattering and absorption.

  • This compound Administration:

    • Prepare a sterile solution of this compound in a biocompatible solvent (e.g., PBS with a small percentage of DMSO and a surfactant like Tween 80).

    • Determine the optimal dose based on pilot studies or literature.

    • Administer the this compound solution via an appropriate route (e.g., intravenous injection).

  • NIR-II Fluorescence Imaging:

    • Place the anesthetized animal in a preclinical in vivo imaging system equipped for NIR-II detection.

    • Use a laser with an excitation wavelength appropriate for this compound (e.g., 980 nm).

    • Acquire images using a long-pass filter suitable for capturing the emission of this compound (e.g., >1000 nm).

    • Capture images at multiple time points post-injection to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

  • Image Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a contralateral normal tissue area.

    • Quantify the fluorescence intensity within the ROIs.

    • Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the dye.

Histological Validation Protocol
  • Tissue Collection and Fixation:

    • Immediately following the final imaging session, euthanize the animal according to approved protocols.

    • Carefully excise the tumor and other organs of interest.

    • Fix the tissues in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions.

    • Clear the tissues with xylene or a xylene substitute.

    • Infiltrate and embed the tissues in paraffin (B1166041) wax.

  • Sectioning and Staining:

    • Cut thin sections (e.g., 4-5 µm) from the paraffin-embedded tissue blocks using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform standard hematoxylin (B73222) and eosin (B541160) (H&E) staining to visualize tissue morphology.

    • For more specific analysis, immunohistochemistry (IHC) can be performed using antibodies against relevant biomarkers.

  • Microscopy and Image Analysis:

    • Scan the stained slides using a digital slide scanner to create high-resolution whole-slide images.

    • A pathologist should review the H&E slides to confirm the presence and extent of the tumor, as well as any pathological changes (e.g., necrosis, inflammation).

    • If IHC was performed, quantify the staining intensity and distribution of the target protein.

Data Correlation

The final and most critical step is to correlate the in vivo imaging data with the histological findings. This can be achieved through:

  • Qualitative Co-localization: Visually compare the areas of high fluorescence in the in vivo images with the tumor regions identified in the corresponding H&E-stained sections.

  • Quantitative Correlation (if applicable): If specific features were quantified in both modalities (e.g., fluorescence intensity and density of tumor cells from IHC), statistical analyses such as correlation coefficients can be calculated to determine the strength of the relationship.

By following this comprehensive guide, researchers can enhance the quality and reliability of their preclinical imaging studies, ultimately contributing to the successful translation of novel diagnostics and therapeutics.

References

Safety Operating Guide

Proper Disposal of IR-1048: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of the near-infrared cyanine (B1664457) dye, IR-1048, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the necessary procedures for researchers, scientists, and drug development professionals.

This compound, a combustible solid, is classified as a chemical that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound. This includes the use of a dust mask (type N95 in the US), eye shields, and gloves.[1]

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, ensure that the work area is well-ventilated. In case of accidental exposure, follow these first aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

In the event of a spill, avoid creating dust. Carefully sweep or shovel the spilled solid into a suitable, closed container for disposal.[3] Do not allow the chemical to enter drains or waterways.

Quantitative Data Summary

For quick reference, the key identifying and safety information for this compound is summarized in the table below.

PropertyValue
Chemical Name 1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate
CAS Number 155613-98-2
Molecular Formula C₄₀H₃₈BCl₃F₄N₂
Molecular Weight 739.91 g/mol
Hazard Statements H315, H319, H335
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338

Disposal Workflow

The proper disposal of this compound is a critical step in the laboratory workflow to ensure safety and environmental protection. The process involves careful collection, labeling, and transfer to a certified hazardous waste management facility.

G A Step 1: Wear Appropriate PPE (N95 mask, safety goggles, gloves) B Step 2: Collect Waste this compound (Solid waste, contaminated consumables) A->B C Step 3: Securely Package and Label Waste (Use a designated, sealed container. Label as 'Hazardous Waste - this compound') B->C D Step 4: Store Waste in a Designated Area (Well-ventilated, away from incompatible materials) C->D E Step 5: Arrange for Professional Disposal (Contact a licensed hazardous waste disposal company) D->E

Figure 1: Step-by-step workflow for the proper disposal of this compound.

Detailed Disposal Procedures

The recommended procedure for the disposal of this compound is to treat it as hazardous waste. All surplus and non-recyclable solutions, as well as any contaminated materials, should be handled by a licensed disposal company.[3]

Waste Collection and Storage:

  • Segregate Waste: Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials.

  • Use Appropriate Containers: Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should prominently display "Hazardous Waste" and identify the contents as "this compound".

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from general laboratory traffic and incompatible chemicals.

Final Disposal:

Under no circumstances should this compound be disposed of down the drain or in regular solid waste. The US Environmental Protection Agency (EPA) has specific regulations for the disposal of waste from the production of dyes and pigments, classifying them under the K181 hazardous waste code.[4] While this regulation specifically targets industrial production, it underscores the hazardous nature of such compounds. Therefore, the most responsible and compliant method of disposal is to arrange for pickup and disposal by a certified hazardous waste management service.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for IR-1048

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of the near-infrared (NIR) cyanine (B1664457) dye, IR-1048 (CAS 155613-98-2). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation. All personnel handling this compound must use appropriate personal protective equipment (PPE) to minimize exposure.

Summary of Hazards and Required PPE:

Hazard ClassificationGHS Hazard StatementsRequired Personal Protective Equipment
Skin Irritation (Category 2)H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile)
Eye Irritation (Category 2A)H319: Causes serious eye irritationSafety glasses with side shields or chemical splash goggles[1]
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)H335: May cause respiratory irritationN95 dust mask or work in a well-ventilated area, preferably a chemical fume hood
General Laboratory AttireNot ApplicableLab coat, closed-toe shoes[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure. The following step-by-step operational plan should be implemented:

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

  • Prepare all necessary equipment (spatulas, weigh boats, solvent-dispensing systems) before handling the powdered dye.

  • Cover the work surface with absorbent, disposable bench paper.[3]

2. Weighing and Solution Preparation:

  • Don all required PPE as outlined in the table above.

  • Carefully weigh the desired amount of this compound powder in a disposable weigh boat. Avoid creating dust.

  • To dissolve, add the solvent to the vial containing the this compound powder. Do not transfer the powder to the solvent container.

  • Cap the vial securely and mix by vortexing or sonicating until fully dissolved.

3. Use in Experimental Procedures:

  • When using solutions of this compound, always wear gloves and eye protection.

  • Conduct all procedures involving the dye within a chemical fume hood to minimize inhalation of any potential aerosols.

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and dark place, as recommended at -20°C.[4]

  • Keep away from incompatible materials.

First Aid Measures

In the event of exposure, immediate action is critical.

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination.

  • Solid Waste: All disposable materials contaminated with this compound powder (e.g., weigh boats, gloves, bench paper) should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[5]

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department.

Safe Handling Workflow for this compound

Safe_Handling_Workflow_IR1048 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Ventilated Work Area A->B C Weigh this compound Powder in Fume Hood B->C D Prepare Solution C->D E Conduct Experiment D->E F Segregate Solid & Liquid Hazardous Waste E->F G Decontaminate Work Area F->G I Dispose of Waste via EH&S F->I H Doff PPE G->H

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.